molecular formula C40H51N4O8P B15556558 DMT-dT Phosphoramidite-15N2

DMT-dT Phosphoramidite-15N2

Cat. No.: B15556558
M. Wt: 748.8 g/mol
InChI Key: ZWSYOGREAHUSTH-DYYMSTDRSA-N
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Description

DMT-dT Phosphoramidite-15N2 is a useful research compound. Its molecular formula is C40H51N4O8P and its molecular weight is 748.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H51N4O8P

Molecular Weight

748.8 g/mol

IUPAC Name

3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-(1,3-15N2)1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C40H51N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,27-29,35-37H,11,23-26H2,1-7H3,(H,42,45,46)/t29?,35?,36-,37-,53?/m1/s1/i42+1,43+1

InChI Key

ZWSYOGREAHUSTH-DYYMSTDRSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of DMT-dT Phosphoramidite-¹⁵N₂ in Advanced Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of molecular biology, drug discovery, and diagnostics, the precise analysis of nucleic acid structure, dynamics, and interactions is paramount. Stable isotope labeling of oligonucleotides, facilitated by phosphoramidite (B1245037) chemistry, has emerged as a powerful technique for such investigations.[1][2] Among the various isotopically labeled building blocks, DMT-dT Phosphoramidite-¹⁵N₂ offers a specialized tool for introducing nitrogen-15 (B135050) (¹⁵N) at specific thymidine (B127349) residues within a synthetic DNA oligonucleotide.[3][4] This technical guide provides an in-depth overview of the applications, experimental protocols, and data interpretation associated with the use of DMT-dT Phosphoramidite-¹⁵N₂ in research.

The ¹⁵N isotope possesses a nuclear spin of ½, making it NMR-active. Its incorporation into the thymine (B56734) base of DNA allows researchers to leverage sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to gain high-resolution insights into DNA-protein interactions, DNA-drug binding, and the intricate conformational dynamics of DNA itself.[1][5] The site-specific nature of phosphoramidite synthesis enables the precise placement of the ¹⁵N label, which is critical for simplifying complex spectra and focusing on specific regions of interest within a DNA molecule.[2]

Core Applications in Research

The primary utility of DMT-dT Phosphoramidite-¹⁵N₂ lies in its application as a site-specific isotopic label for in-depth biophysical studies of DNA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the three-dimensional structure and dynamics of biomolecules in solution.[6][7] The introduction of ¹⁵N labels via DMT-dT Phosphoramidite-¹⁵N₂ serves several key purposes in NMR studies of DNA:

  • Spectral Simplification and Resonance Assignment: The ¹⁵N label allows for the use of heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This spreads out the crowded proton spectrum into a second dimension based on the chemical shift of the directly bonded ¹⁵N nucleus, significantly improving spectral resolution and facilitating the unambiguous assignment of signals.[6]

  • Probing Hydrogen Bonding and Base Pairing: The imino protons of thymine are involved in Watson-Crick base pairing and are sensitive probes of DNA conformation and stability. By labeling the nitrogen atoms in the thymine ring, researchers can directly probe the electronic environment of these key hydrogen bonds.

  • Investigating DNA Dynamics: NMR relaxation experiments on ¹⁵N-labeled DNA can provide information on the pico- to nanosecond timescale motions of the DNA backbone and bases. This is crucial for understanding the flexibility and conformational changes that are often linked to biological function.

  • Studying DNA-Ligand Interactions: The chemical shifts of the ¹⁵N nucleus and its attached protons are highly sensitive to the local environment. Upon binding of a protein, drug, or other ligand to the DNA, changes in these chemical shifts can be monitored to map the binding site and characterize the nature of the interaction.[5]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of molecules. In the context of ¹⁵N-labeled oligonucleotides, MS is primarily used for:

  • Confirmation of Isotope Incorporation: MS provides a straightforward method to verify the successful incorporation of the ¹⁵N label into the synthetic oligonucleotide. The mass of the labeled oligonucleotide will be shifted by two daltons for each incorporated DMT-dT Phosphoramidite-¹⁵N₂ unit compared to its unlabeled counterpart.

  • Quantitative Analysis: Isotope dilution mass spectrometry can be employed for the accurate quantification of DNA in complex biological samples.[1][8] By using a known amount of the ¹⁵N-labeled oligonucleotide as an internal standard, the absolute amount of the corresponding unlabeled DNA can be precisely determined.

  • Studying DNA Adducts and Damage: MS can be used to identify and quantify DNA adducts formed by the interaction of DNA with carcinogens or drugs. The ¹⁵N label can serve as a stable isotope tag to aid in the detection and analysis of these modifications.

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of DMT-dT Phosphoramidite-¹⁵N₂ and the analysis of the resulting labeled oligonucleotides.

ParameterTypical Value/RangeNotes
Isotopic Enrichment> 98%The abundance of the ¹⁵N isotope in the phosphoramidite. This value is typically provided by the manufacturer.
Coupling Efficiency> 99%For standard, non-deuterated DMT-dT phosphoramidite. The efficiency for the ¹⁵N₂-labeled version is expected to be comparable under optimized synthesis conditions.[9]
Mass Shift per ¹⁵N₂-Thymidine+2 DaThe increase in monoisotopic mass for each incorporated ¹⁵N₂-labeled thymidine residue compared to the natural abundance thymidine.
NMR ParameterDescription
¹⁵N Chemical Shift Range (Thymidine)The chemical shift of the ¹⁵N nuclei in thymidine will depend on their specific location within the ring and the local chemical environment.
¹H-¹⁵N Coupling Constants (J-coupling)Scalar coupling between ¹H and ¹⁵N nuclei provides information about the covalent bond structure and dihedral angles.

Experimental Protocols

Solid-Phase Synthesis of ¹⁵N-Labeled Oligonucleotides

The incorporation of DMT-dT Phosphoramidite-¹⁵N₂ into a DNA oligonucleotide is achieved through standard automated solid-phase synthesis using the phosphoramidite method.[2][4][10] The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA phosphoramidites (DMT-dA(bz), DMT-dC(ac), DMT-dG(ib))

  • DMT-dT Phosphoramidite-¹⁵N₂

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solution (A: acetic anhydride/pyridine/THF; B: 10% N-methylimidazole/THF)

  • Oxidizing solution (0.02 M iodine in THF/pyridine/water)

  • Deblocking solution (3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM))

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Procedure:

  • Synthesizer Setup: The DMT-dT Phosphoramidite-¹⁵N₂ is dissolved in anhydrous acetonitrile to the desired concentration (typically 0.1 M) and placed on a designated port of the DNA synthesizer.

  • Synthesis Initiation: The synthesis begins with the CPG solid support, on which the first nucleoside is already attached with its 5'-hydroxyl group protected by a DMT group.

  • Detritylation: The deblocking solution is passed through the synthesis column to remove the DMT group, yielding a free 5'-hydroxyl group.

  • Coupling: The DMT-dT Phosphoramidite-¹⁵N₂ and the activator solution are simultaneously delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling time may be slightly extended to ensure high efficiency.

  • Capping: The capping solution is used to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants.

  • Oxidation: The oxidizing solution converts the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the sequence.

  • Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed by incubation in concentrated ammonium hydroxide.

  • Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length, labeled product.

NMR Spectroscopy of ¹⁵N-Labeled DNA

Sample Preparation:

  • The purified ¹⁵N-labeled oligonucleotide is desalted and dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • For experiments observing exchangeable protons, the sample is lyophilized and redissolved in 90% H₂O/10% D₂O.

  • The final sample concentration for NMR is typically in the range of 0.1 to 1 mM.

NMR Data Acquisition:

  • NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • A standard ¹H-¹⁵N HSQC experiment is acquired to observe the correlations between the ¹⁵N nuclei and their directly attached protons.

  • Other NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and relaxation experiments, can be performed to obtain structural and dynamic information.

Mass Spectrometry of ¹⁵N-Labeled DNA

Sample Preparation:

  • The purified ¹⁵N-labeled oligonucleotide is desalted to remove any non-volatile salts that could interfere with the analysis.

  • The sample is dissolved in a solvent compatible with the chosen ionization method (e.g., water/acetonitrile for Electrospray Ionization).

MS Data Acquisition:

  • Mass spectra are acquired using a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap instrument.

  • The instrument is calibrated to ensure accurate mass measurement.

  • The mass spectrum of the ¹⁵N-labeled oligonucleotide is acquired and compared to the theoretical mass to confirm the incorporation of the ¹⁵N label.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Oligonucleotide Synthesis cluster_analysis Analysis start CPG Solid Support detritylation Detritylation (DMT Removal) start->detritylation coupling Coupling with DMT-dT Phosphoramidite-¹⁵N₂ detritylation->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation repeat Repeat Cycle oxidation->repeat for next nucleotide cleavage Cleavage & Deprotection oxidation->cleavage synthesis complete repeat->detritylation purification HPLC Purification cleavage->purification labeled_oligo Purified ¹⁵N-Labeled Oligonucleotide purification->labeled_oligo nmr NMR Spectroscopy (e.g., ¹H-¹⁵N HSQC) labeled_oligo->nmr ms Mass Spectrometry (e.g., ESI-TOF) labeled_oligo->ms structural_info Structural & Dynamic Information nmr->structural_info mass_verification Mass Verification & Quantification ms->mass_verification

Caption: Experimental workflow for the synthesis and analysis of ¹⁵N-labeled oligonucleotides.

signaling_pathway cluster_interaction Studying DNA-Protein Interaction labeled_dna ¹⁵N-Labeled DNA complex ¹⁵N-Labeled DNA- Protein Complex labeled_dna->complex nmr_free NMR of Free DNA labeled_dna->nmr_free unlabeled_protein Unlabeled Protein unlabeled_protein->complex nmr_bound NMR of Bound DNA complex->nmr_bound csp Chemical Shift Perturbation (CSP) nmr_free->csp nmr_bound->csp binding_site Binding Site Mapping csp->binding_site

Caption: Logical relationship for studying DNA-protein interactions using ¹⁵N-labeled DNA.

Conclusion

DMT-dT Phosphoramidite-¹⁵N₂ is a valuable reagent for researchers seeking to unravel the complexities of DNA structure and function. Its ability to introduce a site-specific NMR-active and mass-distinguishable label enables a wide range of sophisticated biophysical experiments. By leveraging the power of NMR spectroscopy and mass spectrometry, the strategic incorporation of ¹⁵N into synthetic DNA provides unparalleled insights into the molecular basis of genetic processes and the mechanisms of action of DNA-targeting therapeutics. The continued development and application of such isotopically labeled building blocks will undoubtedly fuel further discoveries in the fields of chemical biology and drug development.

References

Unraveling Cellular Dynamics: An In--Depth Technical Guide to 15N Stable Isotope Labeling of DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling of DNA with Nitrogen-15 (¹⁵N) has emerged as a powerful and indispensable tool in molecular biology, microbiology, and drug development. This non-radioactive labeling technique enables the tracing and quantification of newly synthesized DNA, providing critical insights into DNA replication, repair mechanisms, and the metabolic activity of cells and microbial communities. This in-depth guide provides a comprehensive overview of the core principles, detailed experimental protocols, and data interpretation strategies for utilizing ¹⁵N stable isotope labeling of DNA, with a focus on its applications in scientific research and the pharmaceutical industry.

Core Principles of ¹⁵N DNA Labeling

The fundamental principle of ¹⁵N stable isotope labeling lies in the metabolic incorporation of the heavy nitrogen isotope (¹⁵N) into the DNA of living organisms. Nitrogen is an essential component of the purine (B94841) and pyrimidine (B1678525) bases that form the building blocks of DNA. By providing a ¹⁵N-enriched nitrogen source in the growth medium, cells will utilize this heavy isotope during de novo nucleotide synthesis, resulting in the production of ¹⁵N-labeled DNA.

This "heavy" DNA can be distinguished from the naturally abundant "light" DNA (containing ¹⁴N) based on its increased molecular weight. This mass difference allows for the separation and quantification of the labeled DNA, most commonly through a technique known as Cesium Chloride (CsCl) density gradient ultracentrifugation . In a CsCl gradient, DNA molecules migrate to a point where their buoyant density equals the density of the surrounding solution. Due to the incorporated ¹⁵N atoms, the labeled DNA will have a higher buoyant density and thus form a distinct band at a lower position in the gradient compared to the unlabeled DNA.[1][2]

One of the key applications of this technique is DNA Stable Isotope Probing (DNA-SIP) , a powerful method used in microbial ecology to identify metabolically active microorganisms in a complex community.[3][4][5] By supplying a ¹⁵N-labeled substrate that can be assimilated by specific microbes, researchers can then isolate the ¹⁵N-labeled DNA to identify the organisms responsible for the metabolism of that substrate.[3][4][5]

Key Applications in Research and Drug Development

The ability to track DNA synthesis and identify active cellular processes makes ¹⁵N labeling a valuable tool in various research areas:

  • DNA Replication and Repair Studies: By pulse-labeling cells with ¹⁵N, researchers can specifically track newly synthesized DNA to study the dynamics of DNA replication and repair in response to different stimuli or drug treatments.[6] This is crucial for understanding the mechanisms of action of genotoxic drugs and developing novel cancer therapeutics that target DNA repair pathways.[7][8][9]

  • Microbial Ecology and Functional Analysis: DNA-SIP has revolutionized the study of microbial communities by linking metabolic function to specific microbial taxa without the need for cultivation.[3][4][5][10] This has significant implications for understanding ecosystem processes, bioremediation, and the human microbiome.

  • Drug Discovery and Development: In the pharmaceutical industry, ¹⁵N labeling can be employed to assess the impact of novel drug candidates on DNA synthesis and cell proliferation.[11] By quantifying the incorporation of ¹⁵N, researchers can determine the cytostatic or cytotoxic effects of a compound. Furthermore, understanding how drugs affect the DNA metabolism of pathogenic microbes can aid in the development of new antimicrobial agents.[11]

Experimental Workflow and Protocols

The successful implementation of ¹⁵N DNA labeling experiments requires careful execution of a series of steps, from cell culture and labeling to DNA extraction and analysis.

experimental_workflow cluster_preparation Preparation cluster_labeling Labeling cluster_processing Processing cluster_analysis Analysis start Prepare ¹⁵N-enriched minimal medium culture Inoculate with cells/microorganisms start->culture incubation Incubate under controlled conditions culture->incubation harvest Harvest cells incubation->harvest extract Extract total DNA harvest->extract gradient CsCl Density Gradient Ultracentrifugation extract->gradient fractionate Fractionate gradient gradient->fractionate analyze Analyze DNA from 'heavy' fractions fractionate->analyze

Caption: A generalized experimental workflow for ¹⁵N DNA stable isotope labeling.
Detailed Experimental Protocols

1. Preparation of ¹⁵N-Enriched Minimal Medium

The composition of the minimal medium will vary depending on the organism being studied. The key component is the substitution of the standard nitrogen source with a ¹⁵N-labeled equivalent, typically ¹⁵NH₄Cl.

For E. coli : A common minimal medium is M9 medium. To prepare 1 liter of ¹⁵N-labeled M9 medium:

  • 6 g Na₂HPO₄

  • 3 g KH₂PO₄

  • 0.5 g NaCl

  • 1 g ¹⁵NH₄Cl (as the sole nitrogen source)[12]

  • Autoclave the above components.

  • Separately sterilize and then add:

    • 2 mL of 1 M MgSO₄

    • 10 mL of 20% glucose (or other carbon source)

    • 0.1 mL of 1 M CaCl₂

    • Any necessary supplements (e.g., vitamins, trace elements).[13]

2. Cell Culture and Labeling

  • Inoculate a small pre-culture in a standard rich medium (e.g., LB for E. coli).

  • Use the pre-culture to inoculate the ¹⁵N-minimal medium. The inoculation volume should be small to minimize the introduction of ¹⁴N.

  • Incubate the culture under appropriate conditions (e.g., 37°C with shaking for E. coli). The duration of incubation will depend on the experimental goals (e.g., multiple generations for complete labeling or a shorter pulse for tracking recent synthesis). For organisms like cyanobacteria, it is recommended to transfer the culture at least three times in the heavy nitrogen medium to ensure complete labeling.[14]

3. DNA Extraction

  • Harvest the cells by centrifugation.

  • Extract total genomic DNA using a standard protocol appropriate for the organism. Commercially available DNA extraction kits are often suitable. It is crucial to obtain high-purity DNA for successful density gradient ultracentrifugation.

4. CsCl Density Gradient Ultracentrifugation

This step is critical for separating the ¹⁵N-labeled DNA from the unlabeled DNA.

  • To a sufficient amount of extracted DNA (e.g., at least 10 µg), add a CsCl solution to achieve a final buoyant density of approximately 1.7 g/mL.[14]

  • The DNA-CsCl mixture is placed in an ultracentrifuge tube (e.g., Beckman VTi 65 rotor with OptiSeal tubes).[14]

  • Centrifuge at high speed (e.g., 450,000 x g) for an extended period (e.g., 10 hours or more) to allow the CsCl gradient to form and the DNA to reach its isopycnic point.[1]

  • After centrifugation, the DNA bands can be visualized under UV light, often with the aid of an intercalating dye like ethidium (B1194527) bromide.[1] The "heavy" ¹⁵N-DNA will form a band at a higher density (lower in the tube) than the "light" ¹⁴N-DNA.

5. Fractionation and Analysis

  • The gradient is carefully fractionated by piercing the bottom of the tube and collecting small fractions.[1]

  • The DNA from each fraction is purified to remove the CsCl.

  • The DNA in the "heavy" fractions can then be subjected to downstream analysis, such as:

    • Quantitative PCR (qPCR): To quantify the abundance of specific genes.

    • High-throughput sequencing: For metagenomic or amplicon-based analysis to identify the labeled organisms.

    • Mass Spectrometry: To determine the precise level of ¹⁵N incorporation.[7][15]

Data Presentation and Interpretation

Organism/SystemIsotope LabelBuoyant Density Shift (g/mL)Reference
Escherichia coli¹⁵N~0.015[16]
Micrococcus luteus¹⁵N~0.013[16]
General Bacteria¹⁵N~0.016[3][4][5]
General Bacteria¹³C~0.036[3][4][5]

It is important to note that the buoyant density of DNA is also influenced by its G+C content.[3][4] This can complicate the separation of ¹⁵N-labeled DNA from the DNA of high G+C organisms in mixed microbial communities. To address this, a two-step process involving a second CsCl gradient with the A-T specific binding dye bis-benzimide can be used to separate DNA based on G+C content after the initial separation based on isotope incorporation.[3][4][5]

density_gradient cluster_tube CsCl Density Gradient cluster_legend unlabeled Unlabeled DNA (¹⁴N) labeled Labeled DNA (¹⁵N) density_low Low Density arrow density_high High Density

Caption: Principle of DNA separation by CsCl density gradient ultracentrifugation.

Conclusion

¹⁵N stable isotope labeling of DNA is a robust and versatile technique that provides invaluable insights into the dynamics of DNA metabolism. Its applications span fundamental research in DNA replication and microbial ecology to applied research in drug discovery and development. By carefully designing experiments and employing the detailed protocols outlined in this guide, researchers can effectively harness the power of ¹⁵N labeling to address a wide range of biological questions, ultimately advancing our understanding of cellular processes and paving the way for new therapeutic interventions.

References

Unlocking Molecular Insights: A Technical Guide to Site-Specific 15N Labeling in Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of stable isotopes into biomolecules has revolutionized our ability to probe their structure, dynamics, and interactions at an atomic level. Among these techniques, site-specific 15N labeling of oligonucleotides has emerged as a powerful tool, particularly in the realm of nuclear magnetic resonance (NMR) spectroscopy. This guide provides an in-depth exploration of the benefits, methodologies, and applications of this technique, offering valuable insights for researchers in drug development and molecular biology. By selectively introducing the heavier nitrogen isotope (¹⁵N) at specific positions within a DNA or RNA sequence, scientists can overcome spectral complexity and gain unprecedented clarity into the behavior of these fundamental molecules of life.

The Core Benefits: Sharpening the Focus of Molecular Investigation

Site-specific ¹⁵N labeling offers a distinct advantage over uniform labeling, where all nitrogen atoms are replaced with ¹⁵N. The primary benefit lies in the simplification of complex NMR spectra. In a uniformly labeled oligonucleotide, the sheer number of ¹⁵N atoms leads to a crowded spectrum with extensive signal overlap, making it challenging to assign and interpret individual resonances. By labeling only specific, functionally relevant nucleotides, researchers can isolate and observe the signals of interest without interference from the rest of the molecule.

This targeted approach is particularly advantageous for:

  • Studying Ligand and Protein Interactions: By labeling the nucleotides at a suspected binding site, researchers can directly monitor the chemical environment of these specific residues upon the introduction of a drug candidate or protein partner.[1][2][3] Changes in the NMR signals provide precise information about the location of the interaction and the conformational changes that occur upon binding.

  • Elucidating Molecular Dynamics: The dynamics of specific regions within an oligonucleotide, such as flexible loops or catalytic cores, can be investigated with high precision. This is crucial for understanding the mechanisms of action for ribozymes and the conformational flexibility of DNA.

  • Resolving Structural Ambiguities: In cases where the three-dimensional structure of an oligonucleotide is difficult to determine due to conformational heterogeneity or large size, site-specific labeling can provide key distance and dihedral angle restraints to refine the structural model.

Key Methodologies: Synthesizing the Labeled Probe

The successful application of site-specific ¹⁵N labeling hinges on the precise and efficient synthesis of the labeled oligonucleotide. Two primary methodologies are employed: chemical synthesis via the solid-phase phosphoramidite (B1245037) method and enzymatic synthesis.

Chemical Synthesis: The Solid-Phase Phosphoramidite Method

Solid-phase synthesis is the most common and versatile method for producing site-specifically labeled oligonucleotides.[4][5] The process involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing chain that is covalently attached to a solid support. To introduce a ¹⁵N label at a specific position, a phosphoramidite containing a ¹⁵N-labeled nucleobase is used in the corresponding synthesis cycle.

Experimental Workflow for Solid-Phase Synthesis of a Site-Specific ¹⁵N-Labeled Oligonucleotide:

Caption: Solid-phase synthesis workflow for site-specific ¹⁵N labeling.

Detailed Protocol for Solid-Phase Synthesis:

A standard automated DNA/RNA synthesizer is used for this process. The following provides a general overview of the steps involved in a single coupling cycle to incorporate a ¹⁵N-labeled phosphoramidite:

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with an acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The ¹⁵N-labeled phosphoramidite, dissolved in anhydrous acetonitrile, is activated by a weak acid, such as tetrazole or a derivative. This activated species is then delivered to the synthesis column where it reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling efficiency at this step is critical for the overall yield of the full-length product.

  • Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, which would result in deletion mutations, they are permanently blocked by acetylation using a capping reagent, typically a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.

These four steps are repeated for each nucleotide in the desired sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with a strong base, such as ammonium (B1175870) hydroxide.

Quantitative Data: Coupling Efficiency of Phosphoramidites

The efficiency of the coupling step is a critical determinant of the final yield of the full-length oligonucleotide. Modern synthesis chemistry achieves high coupling efficiencies, typically exceeding 99%.

Phosphoramidite TypeTypical Coupling Efficiency (%)
Standard Unlabeled Phosphoramidites> 99
¹⁵N-labeled Purine Phosphoramidites> 98
¹⁵N-labeled Pyrimidine Phosphoramidites> 98

Note: Coupling efficiencies can be influenced by the specific synthesizer, reagents, and the sequence being synthesized.

Enzymatic Synthesis for Long RNA

For the site-specific labeling of long RNA molecules, which can be challenging to produce by chemical synthesis, an enzymatic approach offers a powerful alternative. This method often involves the synthesis of smaller, labeled and unlabeled RNA fragments that are subsequently ligated together.

Experimental Workflow for Enzymatic Synthesis and Ligation of a Site-Specific ¹⁵N-Labeled RNA:

Caption: Enzymatic synthesis workflow for site-specific ¹⁵N labeling of long RNA.

Detailed Protocol for Enzymatic Synthesis and Ligation:

  • In Vitro Transcription of RNA Fragments: Two separate in vitro transcription reactions are performed using T7 RNA polymerase. One reaction includes ¹⁵N-labeled nucleoside triphosphates (NTPs) to generate the labeled RNA fragment, while the other uses unlabeled NTPs for the remainder of the sequence.[6][7][8]

  • Purification of RNA Fragments: The individual RNA fragments are purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Ligation: The purified, labeled and unlabeled RNA fragments are joined together using T4 RNA ligase.[9] This enzyme catalyzes the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of the RNA fragments.

  • Final Purification: The full-length, site-specifically labeled RNA is purified from the ligation reaction mixture.

Characterization and Analysis: Seeing the Labeled Site

Once the ¹⁵N-labeled oligonucleotide has been synthesized and purified, it must be characterized to confirm its identity, purity, and the successful incorporation of the isotope. The primary analytical techniques for this purpose are mass spectrometry and NMR spectroscopy.

Mass Spectrometry: Confirming Isotopic Incorporation

Mass spectrometry (MS) is used to verify the molecular weight of the synthesized oligonucleotide, thereby confirming the successful incorporation of the ¹⁵N label.[10][11] The mass difference between the labeled and unlabeled oligonucleotide will correspond to the number of ¹⁵N atoms introduced.

Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: A small aliquot of the purified oligonucleotide is desalted.

  • Analysis: The sample is analyzed by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight of the oligonucleotide. The observed mass should match the theoretical mass calculated for the ¹⁵N-labeled sequence.

NMR Spectroscopy: Probing Structure and Interactions

NMR spectroscopy is the cornerstone technique that leverages site-specific ¹⁵N labeling to its full potential. The most commonly used experiment is the two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[12][13] This experiment correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons, producing a unique peak for each ¹⁵N-¹H pair in the molecule.

Experimental Workflow for NMR Titration and Chemical Shift Perturbation Analysis:

Caption: Workflow for NMR chemical shift perturbation analysis.

Detailed Protocol for ¹H-¹⁵N HSQC Titration Experiment:

  • Sample Preparation: The ¹⁵N-labeled oligonucleotide is dissolved in a suitable NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O). The concentration is typically in the range of 50-200 µM.

  • Initial Spectrum: A ¹H-¹⁵N HSQC spectrum of the free oligonucleotide is recorded on a high-field NMR spectrometer.

  • Titration: A solution of the unlabeled binding partner (e.g., a small molecule or protein) is added stepwise to the NMR tube containing the labeled oligonucleotide.

  • Spectral Acquisition: A ¹H-¹⁵N HSQC spectrum is acquired after each addition of the binding partner.

  • Data Analysis: The spectra are processed and analyzed to identify changes in the chemical shifts of the ¹⁵N-¹H peaks. The magnitude of the chemical shift perturbation (CSP) for each labeled nucleotide is calculated using the following formula:

    Δδ = √[ (ΔδH)² + (α * ΔδN)² ]

    where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically around 0.1-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.

Quantitative Data: Example of Chemical Shift Perturbation Data

The following table provides a hypothetical example of chemical shift data that could be obtained from a ¹H-¹⁵N HSQC titration experiment.

Labeled Residue¹H Chemical Shift (ppm) - Free¹⁵N Chemical Shift (ppm) - Free¹H Chemical Shift (ppm) - Bound¹⁵N Chemical Shift (ppm) - BoundChemical Shift Perturbation (Δδ)
G5-N1H113.52145.813.68146.50.22
C10-N4H4a8.25118.28.26118.30.02
C10-N4H4b7.51118.27.50118.30.02
A15-N6H6a8.10122.58.45123.80.44
A15-N6H6b7.23122.57.61123.80.47

Note: A larger Δδ value indicates a greater perturbation of the chemical environment of that nucleotide upon binding, suggesting its involvement in the interaction.

Conclusion

Site-specific ¹⁵N labeling of oligonucleotides is a sophisticated yet invaluable technique for gaining high-resolution insights into the world of nucleic acids. By enabling the precise observation of individual atoms within a complex macromolecule, this method empowers researchers to dissect molecular interactions, understand dynamic processes, and ultimately accelerate the discovery and development of novel therapeutics. The combination of precise chemical or enzymatic synthesis with the analytical power of NMR spectroscopy provides a robust platform for addressing fundamental questions in molecular biology and drug discovery. As our understanding of the intricate roles of DNA and RNA in cellular processes continues to expand, the importance of techniques like site-specific isotope labeling will undoubtedly continue to grow.

References

An In-depth Technical Guide to DMT-dT Phosphoramidite-¹⁵N₂: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-O-(N,N-diisopropylamino)(2-cyanoethyl)phosphoramidite, specifically with isotopic labeling of the two nitrogen atoms in the thymine (B56734) base with ¹⁵N (DMT-dT Phosphoramidite-¹⁵N₂). This isotopically labeled building block is a critical tool in the synthesis of oligonucleotides for advanced research and therapeutic development.

Chemical Structure and Properties

DMT-dT Phosphoramidite-¹⁵N₂ is a derivative of the naturally occurring nucleoside deoxythymidine, chemically modified to be suitable for automated solid-phase DNA synthesis. The key modifications include the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, and the activation of the 3'-hydroxyl group as a phosphoramidite (B1245037). The isotopic labeling with ¹⁵N at the N1 and N3 positions of the thymine ring provides a powerful tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) based studies.[1]

Chemical Structure

Systematic Name: (2R,3S,5R)-2-(((bis(4-methoxyphenyl)(phenyl)methyl)oxy)methyl)-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydro-[1,3-¹⁵N₂]pyrimidin-1-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite

Molecular Formula: C₄₀H₄₉¹⁵N₂N₂O₈P

Molecular Weight: Approximately 746.81 g/mol (slight variation from the unlabeled version due to the isotopic enrichment)

Below is a diagram illustrating the chemical structure of DMT-dT Phosphoramidite-¹⁵N₂.

G cluster_thymidine ¹⁵N₂-Thymidine Core cluster_modifications Modifications for Synthesis Thymine Thymine (¹⁵N₂ labeled) Deoxyribose Deoxyribose Thymine->Deoxyribose N-glycosidic bond DMT 5'-DMT Group (Dimethoxytrityl) DMT->Deoxyribose 5' linkage Phosphoramidite 3'-Phosphoramidite Group Phosphoramidite->Deoxyribose 3' linkage

Caption: Logical relationship of the core components of DMT-dT Phosphoramidite-¹⁵N₂.

Physicochemical Properties

The physicochemical properties of DMT-dT Phosphoramidite-¹⁵N₂ are largely comparable to its unlabeled counterpart. All quantitative data is summarized in the table below for easy comparison.

PropertyValue
Appearance White to off-white powder or granules
Molecular Formula C₄₀H₄₉¹⁵N₂N₂O₈P
Molecular Weight ~746.81 g/mol
Solubility Soluble in acetonitrile, dichloromethane, and other organic solvents. Very slightly soluble in water (0.00051 g/L at 20 °C for unlabeled).[2][3]
Storage Conditions Store at -20°C to -80°C under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from light.[4]
Purity (typical) ≥98% (as determined by HPLC and ³¹P NMR)
Isotopic Enrichment Typically >98% ¹⁵N

Experimental Protocols

Synthesis of DMT-dT Phosphoramidite-¹⁵N₂

The synthesis of DMT-dT Phosphoramidite-¹⁵N₂ is a multi-step process that begins with the synthesis of ¹⁵N₂-labeled thymine, followed by its conversion to the nucleoside, and finally, the addition of the DMT and phosphoramidite moieties. The following is a generalized protocol based on established chemical principles.

Step 1: Synthesis of Thymine-¹⁵N₂

This procedure is adapted from a known method for the synthesis of labeled thymine.[5]

  • Materials: ¹⁵N₂-urea, ethyl formate (B1220265), ethyl propionate (B1217596), sodium metal, acid catalyst.

  • Procedure:

    • React ethyl formate and ethyl propionate in the presence of sodium metal to form the intermediate ethyl 2-formylpropionate.

    • Condense the ethyl 2-formylpropionate with ¹⁵N₂-urea under acidic conditions to yield thymine-¹⁵N₂.

    • Purify the resulting thymine-¹⁵N₂ by recrystallization or column chromatography.

    • Characterize the product using HPLC, IR, MS, and NMR to confirm purity and isotopic enrichment.[5]

Step 2: Synthesis of ¹⁵N₂-Thymidine

This step involves the enzymatic or chemical coupling of thymine-¹⁵N₂ to a deoxyribose sugar. Enzymatic methods often provide better stereoselectivity.

Step 3: Protection and Phosphitylation of ¹⁵N₂-Thymidine

This is a generalized protocol for the conversion of the labeled nucleoside to the final phosphoramidite.

  • Materials: ¹⁵N₂-Thymidine, 4,4'-dimethoxytrityl chloride (DMT-Cl), pyridine (B92270), 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, dicyanoimidazole (DCI) or other suitable activator, anhydrous acetonitrile.

  • Procedure:

    • 5'-O-DMT Protection: React ¹⁵N₂-thymidine with DMT-Cl in anhydrous pyridine to protect the 5'-hydroxyl group. The reaction progress is monitored by TLC. Upon completion, the product, 5'-O-DMT-¹⁵N₂-thymidine, is purified by silica (B1680970) gel chromatography.

    • 3'-O-Phosphitylation: The 5'-O-DMT-¹⁵N₂-thymidine is then reacted with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of an activator such as DCI in anhydrous acetonitrile. This reaction introduces the phosphoramidite moiety at the 3'-hydroxyl position.

    • Purification: The final product, DMT-dT Phosphoramidite-¹⁵N₂, is purified by silica gel chromatography under anhydrous conditions to remove any unreacted starting materials and byproducts.

    • Characterization: The purity and identity of the final product are confirmed by ³¹P NMR, ¹H NMR, and mass spectrometry.

Automated Solid-Phase Oligonucleotide Synthesis

DMT-dT Phosphoramidite-¹⁵N₂ is used in standard automated DNA synthesizers following the phosphoramidite chemistry cycle.

G Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of DMT-dT Phosphoramidite-¹⁵N₂) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Forms new phosphite (B83602) triester linkage Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevents (n-1) shortmers Oxidation->Deblocking Stabilizes phosphate (B84403) backbone Next Cycle

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

  • Reagents and Solutions:

    • DMT-dT Phosphoramidite-¹⁵N₂ solution (e.g., 0.1 M in anhydrous acetonitrile).

    • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

    • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

    • Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole).

    • Oxidizing solution (e.g., iodine in THF/water/pyridine).

  • Protocol:

    • Synthesizer Setup: The solid support, phosphoramidites (including the ¹⁵N₂-labeled amidite), and all necessary reagents are loaded onto the automated DNA synthesizer. The desired oligonucleotide sequence is programmed, specifying the cycle for the incorporation of the labeled nucleotide.

    • Deblocking: The 5'-DMT protecting group is removed from the nucleoside attached to the solid support by washing with the deblocking solution.

    • Coupling: The DMT-dT Phosphoramidite-¹⁵N₂ is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

    • Cycle Repetition: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

    • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a suitable deprotection solution (e.g., aqueous ammonia).

    • Purification: The final ¹⁵N₂-labeled oligonucleotide is purified, typically by HPLC.

Applications in Research and Drug Development

The site-specific incorporation of ¹⁵N labels into oligonucleotides using DMT-dT Phosphoramidite-¹⁵N₂ is a powerful technique for a variety of applications in research and drug development.[1]

  • Structural Biology: ¹⁵N-labeled oligonucleotides are invaluable for NMR studies to determine the three-dimensional structures of DNA and RNA, as well as their complexes with proteins and small molecules. The ¹⁵N label provides additional spectral information that can help resolve structural ambiguities.

  • Drug Discovery and Development: This technology allows for detailed investigations of how potential drug candidates interact with nucleic acid targets.[1] By monitoring changes in the NMR spectra of a labeled oligonucleotide upon drug binding, researchers can identify the binding site, determine the binding affinity, and elucidate the mechanism of action.[1]

  • Pharmacokinetics and Metabolism: Isotopically labeled oligonucleotides can be used to study the absorption, distribution, metabolism, and excretion (ADME) of oligonucleotide therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1]

  • Mass Spectrometry: The mass shift introduced by the ¹⁵N labels allows for the use of mass spectrometry to quantify the labeled oligonucleotide in complex biological samples, aiding in pharmacokinetic and metabolic studies.

G cluster_synthesis Synthesis cluster_application Application DMT-dT Phosphoramidite-¹⁵N₂ DMT-dT Phosphoramidite-¹⁵N₂ Automated Oligonucleotide Synthesis Automated Oligonucleotide Synthesis DMT-dT Phosphoramidite-¹⁵N₂->Automated Oligonucleotide Synthesis ¹⁵N₂-labeled Oligonucleotide ¹⁵N₂-labeled Oligonucleotide Automated Oligonucleotide Synthesis->¹⁵N₂-labeled Oligonucleotide NMR Spectroscopy NMR Spectroscopy ¹⁵N₂-labeled Oligonucleotide->NMR Spectroscopy Mass Spectrometry Mass Spectrometry ¹⁵N₂-labeled Oligonucleotide->Mass Spectrometry Structural Biology Structural Biology NMR Spectroscopy->Structural Biology Drug-Target Interaction Studies Drug-Target Interaction Studies NMR Spectroscopy->Drug-Target Interaction Studies Pharmacokinetic Studies Pharmacokinetic Studies Mass Spectrometry->Pharmacokinetic Studies Drug Design Drug Design Structural Biology->Drug Design Drug-Target Interaction Studies->Drug Design Drug Development Drug Development Pharmacokinetic Studies->Drug Development

Caption: Workflow from synthesis to application of ¹⁵N₂-labeled oligonucleotides.

References

A Technical Guide to the Applications of 15N Labeled Oligonucleotides in Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The precise determination of the three-dimensional structures of nucleic acids and their complexes is fundamental to understanding their biological functions and for rational drug design. Isotopic labeling is a powerful tool that enhances the capabilities of modern analytical techniques.[1] Specifically, the incorporation of the stable isotope Nitrogen-15 (15N) into DNA and RNA oligonucleotides has become an indispensable strategy, primarily for Nuclear Magnetic Resonance (NMR) spectroscopy.[] Unlike the highly abundant 14N isotope, which has a quadrupole moment that leads to broad NMR signals, 15N possesses a nuclear spin of 1/2, resulting in sharper resonance lines and enabling a host of advanced, high-resolution experiments.[3] This guide provides an in-depth overview of the core applications of 15N labeled oligonucleotides in structural biology, detailing synthesis strategies, experimental protocols, and the specific insights that can be gained.

Core Applications in Structural Biology

The utility of 15N labeling extends across several key techniques, with NMR spectroscopy being the most prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the structure and dynamics of biomolecules in solution, an environment that closely mimics their physiological state.[4] The introduction of 15N labels into oligonucleotides overcomes significant limitations of proton-only NMR, especially for larger molecules, by increasing spectral resolution.[4]

  • Structural Determination and Refinement: 15N labeling allows for the use of heteronuclear NMR experiments, such as 1H-15N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC). These experiments resolve the crowded proton spectrum into a second dimension based on the chemical shift of the directly bonded 15N nucleus.[5][6] This is particularly useful for assigning resonances of imino and amino protons, which are involved in hydrogen bonding within the nucleic acid structure or at its interface with binding partners.[6][7]

  • Studying Molecular Interactions: A primary application is the study of interactions between nucleic acids and other molecules, such as proteins or small-molecule ligands.[7][8] By selectively labeling the oligonucleotide, researchers can unambiguously distinguish the signals of the nucleic acid from those of its unlabeled binding partner.[9] Changes in the chemical shifts of specific 15N-H groups upon complex formation provide a precise map of the interaction interface.[5][8] For instance, amino protons located in the major or minor grooves of DNA are often directly involved in ligand binding, and 15N labeling makes them effective structural probes.[6][7]

  • Characterizing Dynamics: 15N NMR relaxation experiments can provide insights into the internal motions of oligonucleotides on a wide range of timescales. This information is crucial for understanding nucleic acid flexibility, conformational changes upon binding, and the overall thermodynamics of complex formation.

X-ray Crystallography

While NMR is the primary beneficiary, X-ray crystallography can also leverage isotopic labeling, although it is less common for 15N compared to heavier atoms. The main challenge in RNA crystallography is often producing sufficient quantities of pure, homogeneously folded material that will form well-ordered crystals.[10] While 15N itself is not typically used for phasing via anomalous scattering, the production of labeled material for NMR studies often goes hand-in-hand with generating high-quality samples required for successful crystallization. Furthermore, the ability to produce 15N-labeled protein components in RNA-protein complexes can aid in sample characterization and quality control.

Mass Spectrometry (MS)

In the field of proteomics and increasingly in nucleic acid research, 15N-labeled biomolecules serve as excellent internal standards for accurate quantification.[11] For example, a full-length 15N-labeled protein can be used for isotope-dilution mass spectrometry to precisely measure the expression level of its natural counterpart.[11] This principle can be extended to oligonucleotides, allowing for precise quantification in complex biological samples.

Synthesis of 15N Labeled Oligonucleotides

Two primary strategies are employed to produce 15N labeled oligonucleotides: enzymatic synthesis for uniform labeling and chemical synthesis for site-specific labeling.[1]

Enzymatic Synthesis

This approach is ideal for uniformly incorporating 15N throughout an entire DNA or RNA molecule.[1] The process begins with growing microorganisms, typically E. coli, in a minimal medium where the sole nitrogen source is a 15N-labeled compound, such as 15NH4Cl.[12][13] The bacteria incorporate the isotope into all of their nitrogen-containing biomolecules, including nucleosides. These are then harvested and processed to yield 15N-labeled nucleoside triphosphates (NTPs or dNTPs). These labeled precursors are subsequently used in in vitro transcription reactions with enzymes like T7 RNA polymerase or in polymerase chain reactions (PCR) to synthesize the desired oligonucleotide sequence.[14][15] This method is highly efficient for producing milligram quantities of uniformly labeled oligonucleotides required for NMR studies.[14]

Chemical Synthesis

For studies where only specific sites within an oligonucleotide need to be monitored, chemical synthesis is the method of choice.[1] This technique uses standard solid-phase phosphoramidite (B1245037) chemistry but incorporates custom-synthesized building blocks where specific nitrogen atoms have been replaced with 15N.[7] For example, 4-15NH2-2'-deoxycytidine or 6-15NH2-2'-deoxyadenosine can be synthesized and then introduced at defined positions during automated DNA synthesis.[6][7] This site-specific approach is more economical than uniform labeling when the investigation is focused on a particular functional site, such as a single base pair in a protein binding sequence.[5]

Quantitative Data Summary

The effectiveness of 15N labeling is contingent on high levels of isotope incorporation and sufficient yields for structural studies. The table below summarizes typical quantitative parameters associated with the synthesis of 15N-labeled oligonucleotides.

ParameterMethodTypical ValueReference
Isotopic Enrichment Enzymatic (in vivo)> 99%[11]
Chemical (site-specific)> 98%[1]
Synthesis Yield Enzymatic (in vitro)Milligram quantities[14][15]
Chemical (solid-phase)Micromole scale[7]
Purity Both> 95% (post-purification)General Knowledge
Application Conc. NMR Spectroscopy0.5 - 1.0 mM[13]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of a Uniformly 15N-Labeled RNA Oligonucleotide

This protocol describes a general method for producing a uniformly 15N-labeled RNA molecule using in vitro transcription.

  • Preparation of 15N-NTPs:

    • Culture E. coli in M9 minimal medium where the sole nitrogen source is 1g/L 15NH4Cl.[13]

    • Grow the culture to late-log phase and harvest the cells by centrifugation.

    • Perform a bulk extraction of nucleic acids from the cell pellet.

    • Digest the nucleic acids to nucleoside monophosphates (NMPs) using nuclease P1.

    • Purify the 15N-NMPs using anion-exchange chromatography.

    • Enzymatically convert the purified 15N-NMPs to 15N-NTPs using appropriate kinases.

  • In Vitro Transcription:

    • Prepare a transcription reaction mixture (e.g., 1 mL) containing: 40 mM Tris-HCl (pH 8.0), 20 mM MgCl2, 10 mM DTT, 2 mM spermidine, 5 mM of each 15N-NTP, a linearized DNA template with a T7 promoter, and T7 RNA polymerase.[16]

    • Incubate the reaction at 37°C for 2-4 hours.

    • Stop the reaction by adding EDTA.

  • Purification:

    • Purify the transcribed RNA oligonucleotide from the reaction mixture using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Excise the band corresponding to the full-length product and elute the RNA from the gel slice.

    • Desalt and concentrate the purified RNA using spin columns or ethanol (B145695) precipitation.

  • Quality Control:

    • Verify the purity and integrity of the final product using analytical PAGE.

    • Confirm the isotopic incorporation level using mass spectrometry.

Protocol 2: 1H-15N HSQC NMR of a Protein-Oligonucleotide Complex

This protocol outlines the key steps for acquiring a 2D 1H-15N HSQC spectrum to map the binding interface of a 15N-labeled oligonucleotide with a protein.

  • Sample Preparation:

    • Prepare a solution of the purified 15N-labeled oligonucleotide in a low-salt NMR buffer (e.g., 25 mM phosphate (B84403) buffer, pH 6.0-6.5) to a final concentration of ~0.5-1.0 mM.[13]

    • The sample should contain 5-10% D2O for the spectrometer lock.[13]

    • Acquire a reference 1H-15N HSQC spectrum of the free oligonucleotide.

    • Prepare a second sample by adding a stoichiometric amount of the unlabeled binding partner (protein or ligand) to the oligonucleotide solution.

  • NMR Data Acquisition:

    • Perform the experiment on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • Set the temperature to a value where the sample is stable and gives good quality spectra (e.g., 25°C).

    • Use a standard 1H-15N HSQC pulse sequence with water suppression.

    • Optimize acquisition parameters, including the number of scans and spectral widths in both dimensions, to achieve adequate signal-to-noise and resolution.

  • Data Processing and Analysis:

    • Process the acquired data using NMR software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.

    • Compare the HSQC spectrum of the complex with the spectrum of the free oligonucleotide.

    • Identify cross-peaks that show significant chemical shift perturbations (disappear, appear, or move) upon addition of the binding partner.

    • Map these perturbed resonances back to the specific 15N-H groups in the oligonucleotide sequence. The affected residues represent the binding interface.

Visualizations

dot

Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis (Uniform Labeling) cluster_chemical Chemical Synthesis (Site-Specific Labeling) e_start 15N Source (e.g., 15NH4Cl) e_coli Bacterial Culture (E. coli) e_start->e_coli Sole Nitrogen Source e_ntps Extract & Purify 15N-NTPs e_coli->e_ntps e_trans In Vitro Transcription (T7 RNA Polymerase) e_ntps->e_trans e_final Uniformly 15N-Labeled Oligonucleotide e_trans->e_final c_start 15N-Labeled Precursor c_amidite Synthesize 15N-Phosphoramidite c_start->c_amidite c_synth Solid-Phase Oligonucleotide Synthesis c_amidite->c_synth Incorporate at Specific Position c_final Site-Specifically 15N-Labeled Oligonucleotide c_synth->c_final NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Determination sample_prep 1. Prepare Sample (15N Oligo +/- Partner in NMR Buffer) nmr_spec 2. High-Field NMR Spectrometer sample_prep->nmr_spec pulse 3. Acquire Data (e.g., 1H-15N HSQC, NOESY) nmr_spec->pulse processing 4. Process Spectra (FT, Phasing) pulse->processing assignment 5. Resonance Assignment processing->assignment restraints 6. Derive Structural Restraints (NOEs, J-couplings) assignment->restraints structure 7. Calculate & Refine 3D Structure restraints->structure Logical_Relationships cluster_exp Enables Advanced NMR Experiments cluster_info Provides Specific Structural Insights label_node 15N Isotopic Labeling hsac 1H-15N HSQC/HMQC label_node->hsac noesy 15N-edited NOESY label_node->noesy relax 15N Relaxation (T1, T2, NOE) label_node->relax hbond Hydrogen Bond Identification hsac->hbond interface Interaction Surface Mapping hsac->interface structure High-Resolution 3D Structure noesy->structure dynamics Backbone/Sidechain Dynamics relax->dynamics hbond->structure interface->structure

References

Probing the Dynamic World of Nucleic Acids: A Technical Guide to 15N Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of nucleic acids—their folding, conformational changes, and interactions with other molecules—underpins the fundamental processes of life. Understanding these dynamics at an atomic level is paramount for deciphering biological mechanisms and for the rational design of novel therapeutics. The incorporation of 15N stable isotopes into DNA and RNA molecules has emerged as a powerful tool, enabling the use of Nuclear Magnetic Resonance (NMR) spectroscopy to illuminate these dynamic processes with unparalleled detail. This in-depth technical guide provides a comprehensive overview of the core methodologies, from sample preparation to advanced NMR techniques, for exploring nucleic acid dynamics using 15N labeled probes.

The Foundation: Preparing 15N Labeled Nucleic Acids

The journey into the dynamics of nucleic acids begins with the successful incorporation of 15N labels. Two primary strategies are employed: chemical synthesis and enzymatic synthesis.[1]

Chemical Synthesis: This approach utilizes 15N-labeled phosphoramidites in solid-phase synthesis, allowing for the precise, site-specific placement of the isotope within the nucleic acid sequence.[1][2] This method is particularly advantageous for studying specific protein-nucleic acid interactions or for structural studies that require pinpoint accuracy.[1] While versatile, chemical synthesis can face challenges with low yields for oligonucleotides larger than 50 nucleotides.[3]

Enzymatic Synthesis (In Vitro Transcription): For larger RNA molecules, in vitro transcription is the method of choice.[4][5] This technique employs DNA templates and a bacteriophage RNA polymerase (such as T7, T3, or SP6) in the presence of 15N-labeled ribonucleoside triphosphates (rNTPs).[4][6][7] This method is ideal for uniform or base-specific labeling across the entire oligonucleotide.[1]

Experimental Protocol: Uniform 15N Labeling of RNA via In Vitro Transcription

This protocol provides a general guideline for the synthesis of uniformly 15N-labeled RNA using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template containing the target RNA sequence downstream of a T7 promoter (0.5-1 µg/µL)

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • 15N-labeled rNTP mix (ATP, GTP, CTP, UTP; 25 mM each)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Assembly: At room temperature, assemble the reaction in the following order to a final volume of 20 µL:

    • Nuclease-free water

    • 2 µL 10x Transcription Buffer

    • 1 µL DNA template (0.5-1 µg)

    • 4 µL 15N-labeled rNTP mix (for a final concentration of 5 mM each)

    • 1 µL RNase Inhibitor

    • 1 µL T7 RNA Polymerase

  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.[8]

  • DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C.

  • Purification: The labeled RNA can be purified using methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or denaturing polyacrylamide gel electrophoresis (PAGE) for higher purity.[6][9]

experimental_workflow cluster_synthesis 15N Labeled RNA Synthesis cluster_purification Purification cluster_nmr NMR Spectroscopy template Linearized DNA Template ivt In Vitro Transcription template->ivt ntps 15N-labeled rNTPs ntps->ivt t7 T7 RNA Polymerase t7->ivt dnase DNase I Treatment ivt->dnase page Denaturing PAGE dnase->page purified_rna Purified 15N-RNA page->purified_rna hsqc 2D 1H-15N HSQC purified_rna->hsqc dynamics_exp Dynamics Experiments (Relaxation, PRE, etc.) hsqc->dynamics_exp data_analysis Data Analysis dynamics_exp->data_analysis

Caption: Overall workflow for producing and analyzing 15N-labeled RNA for NMR studies.

Unveiling Dynamics: Key NMR Experiments

Once the 15N-labeled nucleic acid is prepared, a suite of NMR experiments can be employed to probe its dynamic landscape. The foundational experiment is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which provides a unique signal for each N-H group in the molecule.[10][11] Changes in the positions, intensities, and line shapes of these peaks in response to perturbations (e.g., ligand binding, temperature changes) provide a window into the underlying dynamics.

Chemical Shift Perturbation (CSP) Mapping

CSP mapping is a powerful technique for identifying the binding interfaces of nucleic acid-ligand interactions.[12][13] Upon binding of a ligand, the chemical environment of nuclei at the binding site is altered, leading to changes in their chemical shifts. By comparing the ¹H-¹⁵N HSQC spectra of the free and ligand-bound nucleic acid, the perturbed residues can be identified, effectively mapping the interaction surface.[11]

Table 1: Representative Chemical Shift Perturbations upon Ligand Binding

Residue NumberFree State ¹H (ppm)Free State ¹⁵N (ppm)Bound State ¹H (ppm)Bound State ¹⁵N (ppm)Weighted CSP¹ (ppm)
G58.25118.38.35118.90.16
A67.98122.18.15122.30.18
U128.51115.68.53115.70.03
C137.82125.47.81125.50.02
G188.11119.58.41120.50.36
A197.92123.78.22124.10.31

¹Weighted Chemical Shift Perturbation (CSP) is calculated using the formula: Δδ = [ (ΔδH)² + (α * ΔδN)² ]^½ where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.2).

NMR Relaxation Dispersion

NMR relaxation dispersion experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) and R₁ρ experiments, are used to study the kinetics and thermodynamics of conformational exchange processes occurring on the microsecond to millisecond timescale.[6][14] These "invisible" excited states are often functionally important but are too sparsely populated to be observed directly. Relaxation dispersion measures the increase in the transverse relaxation rate (R₂) as a function of a variable radiofrequency field, allowing for the quantification of the exchange rate (k_ex) and the population of the excited state (p_B).

Table 2: Example Relaxation Dispersion Data for a Two-State Exchange Process

CPMG Field (Hz)R₂eff (s⁻¹) - Residue AR₂eff (s⁻¹) - Residue B
5015.210.1
10018.510.5
20022.811.2
40025.112.5
60026.313.8
80026.914.5
100027.215.0
Paramagnetic Relaxation Enhancement (PRE)

PRE is a powerful technique for obtaining long-range distance information (up to ~35 Å) in nucleic acids and their complexes.[15] This method involves the site-specific attachment of a paramagnetic label (e.g., a nitroxide spin label or a metal ion chelate) to the nucleic acid. The unpaired electron of the paramagnetic center enhances the relaxation rates of nearby nuclei in a distance-dependent manner.[15] By measuring these enhanced relaxation rates, distance restraints can be derived, which are invaluable for determining the three-dimensional structures of nucleic acids and their complexes, and for characterizing transient, lowly-populated states.[15][16]

pre_principle cluster_system Paramagnetic System cluster_effect Relaxation Enhancement cluster_application Application paramagnetic_center Paramagnetic Center (e.g., Nitroxide) nuclei Nuclei of Interest (e.g., 15N-1H) paramagnetic_center->nuclei Distance (r) relaxation_rate Increased Relaxation Rate (Γ₂ ∝ 1/r⁶) nuclei->relaxation_rate distance_restraints Long-Range Distance Restraints relaxation_rate->distance_restraints structure Structure Determination distance_restraints->structure

Caption: Principle of Paramagnetic Relaxation Enhancement (PRE) in NMR.
Hydrogen-Deuterium Exchange (HDX)

Hydrogen-deuterium exchange monitored by NMR provides insights into the solvent accessibility and stability of amide protons in nucleic acids.[17][18] The experiment involves transferring the 15N-labeled nucleic acid into a D₂O-based buffer and monitoring the disappearance of ¹H-¹⁵N HSQC cross-peaks over time as the amide protons exchange with solvent deuterons.[19] Protons involved in stable hydrogen bonds or buried within the core of the structure will exchange more slowly than those that are solvent-exposed. This provides a powerful tool for mapping the hydrogen-bonding network and assessing the stability of different regions of the molecule.

Data Presentation and Interpretation

The quantitative data derived from these NMR experiments are crucial for a detailed understanding of nucleic acid dynamics. As illustrated in the tables above, summarizing this data in a clear and structured format is essential for comparison and interpretation. The analysis of this data, often with the aid of specialized software, allows for the determination of key dynamic parameters such as exchange rates, populations of conformational states, and internuclear distances.

Conclusion

The use of 15N-labeled probes in conjunction with advanced NMR spectroscopic techniques provides an unparalleled window into the dynamic world of nucleic acids. From mapping molecular interactions and characterizing transient, excited states to defining long-range structural features, these methods are indispensable tools for researchers in molecular biology, structural biology, and drug discovery. The detailed experimental protocols and data analysis frameworks presented in this guide offer a solid foundation for harnessing the power of 15N NMR to unravel the complex dynamics of DNA and RNA.

References

Unlocking DNA's Secrets: A Technical Guide to DMT-dT Phosphoramidite-¹⁵N₂ for High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the synthesis, application, and revolutionary potential of site-specific, doubly ¹⁵N-labeled thymidine (B127349) in elucidating DNA structure, dynamics, and interactions for advanced research and drug development.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the theory and practical application of 5'-O-Dimethoxytrityl-2'-deoxy-[1,3-¹⁵N₂]thymidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (DMT-dT Phosphoramidite-¹⁵N₂). The site-specific incorporation of this isotopically labeled building block into synthetic oligonucleotides provides a powerful and precise tool for nuclear magnetic resonance (NMR) spectroscopy, enabling detailed investigation of DNA structure, dynamics, and interactions with ligands, proteins, and other molecules.

Core Principles: The Power of Isotopic Labeling in NMR

Standard NMR spectroscopy of biological macromolecules can be hampered by spectral complexity and overlapping signals. The strategic incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), simplifies these complex spectra and provides unique insights into molecular structure and function. DMT-dT Phosphoramidite-¹⁵N₂ is a specialized chemical reagent designed for automated solid-phase DNA synthesis, where both nitrogen atoms (N1 and N3) of the thymine (B56734) base are replaced with the ¹⁵N isotope. This dual labeling offers a distinct advantage for specific NMR experiments.

The primary analytical technique benefiting from this labeling strategy is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This powerful two-dimensional NMR technique correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons. In the context of a DNA duplex, the imino proton of thymine (H3) is hydrogen-bonded to the N1 of adenine (B156593) in a Watson-Crick base pair. The ¹⁵N labeling of the thymine N3 position allows for direct probing of this crucial hydrogen bond. Changes in the chemical environment of this imino proton, due to ligand binding, protein interaction, or conformational changes in the DNA, can be sensitively detected and quantified through the ¹H-¹⁵N HSQC spectrum.

Synthesis and Incorporation of DMT-dT Phosphoramidite-¹⁵N₂

The journey from the isotopically labeled precursor to a site-specifically labeled oligonucleotide involves a multi-step chemical synthesis process. The key starting material, [1,3-¹⁵N₂]thymidine, is commercially available from specialized suppliers like Cambridge Isotope Laboratories, Inc.

The overall workflow can be summarized as follows:

G cluster_0 Synthesis of DMT-dT Phosphoramidite-¹⁵N₂ cluster_1 Solid-Phase Oligonucleotide Synthesis 15N2_Thymidine [1,3-¹⁵N₂]Thymidine DMT_Protection 5'-O-DMT Protection 15N2_Thymidine->DMT_Protection DMT-Cl, Pyridine Phosphitylation 3'-O-Phosphitylation DMT_Protection->Phosphitylation 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA Final_Product DMT-dT Phosphoramidite-¹⁵N₂ Phosphitylation->Final_Product Synthesis_Cycle Automated Synthesis Cycle (Detritylation, Coupling, Capping, Oxidation) Final_Product->Synthesis_Cycle Incorporation Solid_Support CPG Solid Support Solid_Support->Synthesis_Cycle Cleavage_Deprotection Cleavage & Deprotection Synthesis_Cycle->Cleavage_Deprotection Purification Purified ¹⁵N₂-Labeled Oligonucleotide Cleavage_Deprotection->Purification G Oligo_Prep Prepare ¹⁵N₂-labeled Oligonucleotide Sample NMR_Acquire_Ref Acquire ¹H-¹⁵N HSQC Reference Spectrum Oligo_Prep->NMR_Acquire_Ref Ligand_Titration Titrate with Ligand/ Protein of Interest NMR_Acquire_Ref->Ligand_Titration NMR_Acquire_Titr Acquire ¹H-¹⁵N HSQC Spectra at Each Titration Point Ligand_Titration->NMR_Acquire_Titr Data_Analysis Analyze Chemical Shift Perturbations NMR_Acquire_Titr->Data_Analysis Structural_Modeling Structural Modeling & Interpretation Data_Analysis->Structural_Modeling

A Technical Guide to the Application of 15N-Labeled DNA in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biomedical research and pharmaceutical development, the precise analysis of DNA is paramount. From understanding the epigenetic modifications that drive disease to characterizing the DNA damage caused by environmental mutagens and assessing the efficacy of novel therapeutics, the ability to quantitatively and qualitatively analyze DNA with high sensitivity and specificity is essential. Mass spectrometry (MS) has emerged as a powerful tool for these investigations, offering unparalleled accuracy in molecular identification and quantification.

A significant advancement in MS-based DNA analysis is the use of stable isotope labeling, particularly with Nitrogen-15 (15N). By incorporating this heavy isotope of nitrogen into the DNA structure, researchers can create an internal standard that is chemically identical to the target analyte but mass-shifted. This isotope dilution mass spectrometry (IDMS) approach allows for highly accurate quantification, overcoming the challenges of sample loss during preparation and variations in ionization efficiency.

This technical guide provides an in-depth overview of the core principles, experimental methodologies, and applications of 15N-labeled DNA in mass spectrometry. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this powerful technique in their work.

Core Principles of 15N Labeling of DNA

Stable isotope labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. In the case of 15N-labeled DNA, the naturally abundant 14N atoms in the purine (B94841) and pyrimidine (B1678525) bases are replaced with 15N. This substitution results in a predictable mass increase for each nitrogen atom incorporated, allowing for the differentiation of labeled and unlabeled DNA fragments by mass spectrometry.

The primary application of 15N-labeled DNA is as an internal standard in quantitative mass spectrometry.[] The principle of isotope dilution mass spectrometry is based on adding a known amount of the 15N-labeled analyte (the "spike") to an unknown amount of the natural abundance (14N) analyte (the "sample"). The two forms are chemically identical and thus behave the same way during sample preparation, chromatography, and ionization. By measuring the ratio of the 15N-labeled and 14N-unlabeled species in the mass spectrometer, the initial quantity of the unlabeled analyte in the sample can be accurately determined.

Methodologies and Experimental Protocols

Production of [U-15N]-Labeled DNA

A common and cost-effective method for producing uniformly 15N-labeled DNA ([U-15N]-DNA) is through the metabolic labeling of microorganisms. Escherichia coli is frequently used for this purpose.[2]

Experimental Protocol: Biosynthesis of [U-15N]-Labeled DNA in E. coli

  • Preparation of 15N-Labeled Growth Medium: A minimal growth medium is prepared containing [15N]NH4Cl as the sole nitrogen source. A typical medium composition includes 50 mM NaCl, 25 mM KH2PO4, 70 µM CaCl2, 2.1 mM MgSO4, 10 mM glucose, and 50 mM [15N]NH4Cl, with the pH adjusted to 7.2.[3]

  • Inoculation and Growth: A cryopreserved stock of E. coli K12 is used to inoculate a small volume (e.g., 10 mL) of the 15N-labeled medium. The culture is incubated at 37°C with shaking until it reaches the log phase of growth (approximately 12 hours).

  • Scale-Up Culture: A small volume (e.g., 10 µL) of the initial culture is used to inoculate a larger volume (e.g., 50 mL) of fresh 15N-labeled medium. This culture is grown to the lag phase (approximately 24 hours).

  • Harvesting and DNA Extraction: The bacterial cells are harvested by centrifugation (e.g., 300 x g for 10 minutes). The bacterial DNA is then extracted using a commercial kit that includes an RNA hydrolysis step to ensure the selective precipitation of DNA.[3] The typical yield of wet cells is approximately 2.25 g per liter of culture.[4]

The resulting [U-15N]-DNA can be used as a versatile internal standard for various mass spectrometry applications.

Sample Preparation for Mass Spectrometry

For the analysis of DNA modifications and adducts, the DNA is typically enzymatically digested into its constituent deoxynucleosides.

Experimental Protocol: Enzymatic Digestion of DNA to Deoxynucleosides

  • DNA Quantification: The concentration of the sample DNA is accurately determined using a fluorometric method such as the PicoGreen assay.

  • Preparation of Digestion Mix: A digestion cocktail is prepared containing Benzonase, phosphodiesterase I, and alkaline phosphatase in a buffer solution (e.g., 100 mM Tris-HCl, 500 mM NaCl, 100 mM MgCl2, pH 7.9).[2] A known amount of the [U-15N]-DNA internal standard is added to this mix.

  • Digestion: The sample DNA (e.g., 1 µg in 50 µL of water) is mixed with the digestion cocktail and incubated at 37°C for 6 hours.[2]

  • Enzyme Removal: Following digestion, the enzymes are removed by ultrafiltration using a molecular weight cutoff filter (e.g., 3 kDa).[5]

Mass Spectrometry Analysis

The digested deoxynucleosides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Typical LC-MS/MS Parameters:

  • Liquid Chromatography (LC): Reversed-phase chromatography is commonly used to separate the deoxynucleosides. A C18 column is often employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometry (MS): A triple quadrupole or a high-resolution Orbitrap mass spectrometer is typically used. Electrospray ionization (ESI) in the positive ion mode is common for deoxynucleoside analysis.

  • Detection Mode: For quantitative analysis, selected reaction monitoring (SRM) is frequently used on a triple quadrupole instrument. This involves monitoring a specific precursor-to-product ion transition for both the unlabeled and the 15N-labeled analyte. For high-resolution instruments, full scan or parallel reaction monitoring (PRM) can be utilized.

Applications in Research and Drug Development

Quantitative Analysis of DNA Methylation

DNA methylation, primarily the addition of a methyl group to the C5 position of cytosine (to form 5-methylcytosine (B146107) or 5mC), is a crucial epigenetic modification involved in gene regulation. Aberrant DNA methylation patterns are a hallmark of many diseases, including cancer. LC-MS/MS with 15N-labeled internal standards provides a gold-standard method for the accurate quantification of global DNA methylation levels.

In this application, the biosynthesized [U-15N]-DNA is used to generate [U-15N3]deoxycytidine ([15N3]dC) and, after in vitro methylation using a CpG methyltransferase like SssI, [U-15N3]methyldeoxycytidine ([15N3]MdC).[2] These labeled deoxynucleosides serve as ideal internal standards for the quantification of dC and 5mC in biological samples.

DNA_Methylation_Analysis_Workflow cluster_IS Internal Standard Preparation cluster_Sample Sample Preparation cluster_Analysis Analysis Ecoli E. coli Culture in 15N Medium U15N_DNA Extract [U-15N]-DNA Ecoli->U15N_DNA Digest_IS Enzymatic Digestion to Deoxynucleosides U15N_DNA->Digest_IS Labeled_dC [15N3]dC & [15N3]MdC Internal Standards Digest_IS->Labeled_dC Spike Spike with 15N Internal Standards Labeled_dC->Spike Add Known Amount Bio_Sample Biological Sample (e.g., Tissue, Cells) Sample_DNA Extract Genomic DNA Bio_Sample->Sample_DNA Sample_DNA->Spike Digest_Sample Enzymatic Digestion Spike->Digest_Sample LCMS LC-MS/MS Analysis Digest_Sample->LCMS Quant Quantify 14N/15N Ratio LCMS->Quant Results Calculate %5mC Quant->Results

DNA Adductomics: Characterizing DNA Damage

DNA adducts are covalent modifications to DNA that result from exposure to electrophilic compounds, both endogenous and exogenous. These adducts can be mutagenic and are implicated in the initiation of cancer. DNA adductomics aims to comprehensively identify and quantify the full spectrum of DNA adducts in a biological sample.

15N-labeled DNA is a valuable tool in adductomics for the structural elucidation of unknown adducts. By reacting both unlabeled and 15N-labeled DNA with a suspected genotoxic agent, the resulting adducts can be analyzed by high-resolution mass spectrometry. The mass difference between the unlabeled and labeled adducts reveals the number of nitrogen atoms in the adducted nucleobase, providing a critical piece of information for identifying the structure of the adduct.

Furthermore, 15N-labeled DNA adducts can be synthesized and used as internal standards for the highly sensitive and accurate quantification of specific adducts in biological samples, which is crucial for molecular epidemiology studies and for assessing the genotoxic potential of new drug candidates.[5][6]

Studying DNA Repair Pathways

The integrity of the genome is maintained by a complex network of DNA repair pathways. Understanding how these pathways function and how they are affected by genetic defects or therapeutic interventions is a key area of research. Mass spectrometry with 15N-labeled substrates can be used to study the activity of DNA repair enzymes and pathways.

Base Excision Repair (BER)

The Base Excision Repair (BER) pathway is primarily responsible for repairing small, non-helix-distorting base lesions, such as those caused by oxidation and alkylation.[3] The pathway is initiated by a DNA glycosylase that recognizes and removes the damaged base.

BER_Pathway Damaged_Base Damaged Base (e.g., 8-oxoG) Glycosylase DNA Glycosylase (e.g., OGG1) Damaged_Base->Glycosylase Recognizes & Excises Base AP_Site AP Site Glycosylase->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Cleaves Backbone Nick Single-Strand Break APE1->Nick Pol_Ligase DNA Polymerase & DNA Ligase Nick->Pol_Ligase Gap Filling & Ligation Repaired_DNA Repaired DNA Pol_Ligase->Repaired_DNA

Nucleotide Excision Repair (NER)

Nucleotide Excision Repair (NER) is a more versatile pathway that removes bulky, helix-distorting lesions such as those caused by UV radiation (e.g., thymine (B56734) dimers) and large chemical adducts.[7]

NER_Pathway Bulky_Adduct Bulky DNA Adduct (e.g., Thymine Dimer) Recognition Damage Recognition (XPC Complex) Bulky_Adduct->Recognition Unwinding DNA Unwinding (TFIIH Helicase) Recognition->Unwinding Incision Dual Incision (XPG, XPF-ERCC1) Unwinding->Incision Excision Excision of Damaged Oligonucleotide Incision->Excision Synthesis DNA Synthesis (DNA Polymerase) Excision->Synthesis Ligation Ligation (DNA Ligase) Synthesis->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

By using 15N-labeled DNA substrates containing specific lesions, researchers can trace the fate of these lesions in the presence of cell extracts or purified repair enzymes. The cleavage products can be identified and quantified by LC-MS/MS, providing insights into the efficiency and mechanism of repair. This approach can be invaluable for screening for inhibitors or activators of DNA repair pathways, which is a promising strategy in cancer therapy.

Applications in Drug Development

The use of 15N-labeled DNA in mass spectrometry has several important applications in the drug development pipeline:

  • Mechanism of Action Studies: For drugs that target DNA, such as many chemotherapeutic agents, 15N-labeled DNA can be used to characterize the types and locations of DNA adducts formed by the drug. This information is crucial for understanding the drug's mechanism of action.[8]

  • Pharmacodynamic Biomarkers: The level of a specific drug-induced DNA adduct can serve as a pharmacodynamic biomarker, providing a measure of the drug's engagement with its target in preclinical models and in clinical trials. Accurate quantification of these adducts using 15N-labeled internal standards is essential for establishing dose-response relationships.

  • Assessing Genotoxicity: New drug candidates must be assessed for their potential to cause DNA damage. Ultrasensitive LC-MS/MS methods using 15N-labeled standards can detect and quantify low levels of DNA adducts, providing a robust assessment of genotoxicity.

  • Development of DNA Repair Inhibitors: A major strategy in cancer therapy is to combine DNA damaging agents with inhibitors of DNA repair pathways. 15N-labeled DNA substrates can be used in assays to screen for and characterize such inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of 15N-labeled DNA in mass spectrometry.

Table 1: 15N Labeling Efficiency and Assay Precision

ParameterValueReference
Unlabeled (M+0) Isotopomer in [U-15N]-DNA< 0.5%[2]
Inter-assay Variation (%RSD) for DNA Methylation< 2.5%[2]
Intra-assay Variation (%RSD) for DNA Methylation< 2.5%[2]

Table 2: Limits of Detection and Quantification for DNA Adducts

DNA AdductLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
N2-ethyl-dG1.2 amol on column-[5]
1,N2-propano-dG6.0 amol on column-[5]
Ethenodeoxyadenosine~1 adduct in 108 nucleosides-[9]
Various Polar Adducts~1 adduct in 107 nucleosides-[10]
Benzoquinone-hydroxymethyl-dCMP~4 adducts in 109 nucleosides-[10]
Various Adducts in Human Lung0.02–7.1 adducts/108 nucleosides-[11]

Data Analysis Workflow

The analysis of data from experiments using 15N-labeled DNA involves several key steps to accurately determine the ratio of the labeled and unlabeled species.

Data_Analysis_Workflow Raw_Data Raw LC-MS/MS Data Peak_Integration Peak Integration Raw_Data->Peak_Integration Extract Ion Chromatograms (EICs) for 14N and 15N species Ratio_Calculation Calculate 14N/15N Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration Apply Calibration Curve Ratio_Calculation->Calibration Quantification Absolute Quantification of Analyte Calibration->Quantification

Specialized software is often used to process the data from stable isotope labeling experiments. These programs can automatically identify the paired light (14N) and heavy (15N) peptide or nucleoside signals, calculate the peak area ratios, and perform the final quantification.

Conclusion

The use of 15N-labeled DNA in mass spectrometry represents a powerful and versatile approach for the sensitive and accurate analysis of DNA. From fundamental studies of DNA damage and repair to the development of new therapeutic agents, this technique provides researchers with the tools to ask and answer critical questions at the molecular level. The ability to produce high-purity 15N-labeled DNA for use as internal standards has made isotope dilution mass spectrometry the gold standard for quantitative DNA analysis. As mass spectrometry instrumentation continues to improve in sensitivity and resolution, the applications of 15N-labeled DNA in biomedical research and drug development are set to expand even further.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 15N-Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of oligonucleotides with 15N is a powerful technique for elucidating their structure, dynamics, and interactions with other molecules.[1] The incorporation of 15N, a non-radioactive isotope of nitrogen, provides a valuable probe for nuclear magnetic resonance (NMR) spectroscopy, enabling detailed studies of nucleic acid conformations, base pairing, and binding interfaces with proteins and small molecules.[2][3] This application note provides detailed protocols for the two primary methods of synthesizing 15N-labeled oligonucleotides: chemical synthesis using 15N-labeled phosphoramidites and enzymatic synthesis using 15N-labeled nucleoside triphosphates (NTPs). Additionally, it covers purification and analysis techniques for the resulting labeled oligonucleotides.

There are two main strategies for introducing 15N labels into oligonucleotides:

  • Chemical Synthesis (Solid-Phase): This method utilizes 15N-labeled phosphoramidite (B1245037) building blocks for site-specific or uniform labeling during automated solid-phase synthesis.[1] This approach offers precise control over the label's position.[1]

  • Enzymatic Synthesis: In this approach, a DNA or RNA polymerase incorporates 15N-labeled deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs) into a growing oligonucleotide chain using a template.[1][4][5] This method is particularly useful for producing uniformly labeled oligonucleotides.[1]

Chemical Synthesis of 15N-Labeled Oligonucleotides via Phosphoramidite Chemistry

Solid-phase synthesis is the most common method for the chemical synthesis of oligonucleotides. The process involves the sequential addition of phosphoramidite monomers to a growing chain attached to a solid support.[6][7] For 15N-labeling, specific phosphoramidites containing 15N atoms in the nucleobase are used. A variety of 15N-labeled phosphoramidites for both DNA and RNA are commercially available, with options for uniform or site-specific labeling patterns.[1][8]

Experimental Protocol: Solid-Phase Synthesis

This protocol outlines the standard cycle for automated solid-phase synthesis of a 15N-labeled DNA oligonucleotide. The timings and specific reagents may vary depending on the synthesizer and the scale of the synthesis.

Materials:

  • 15N-labeled and unlabeled deoxynucleoside phosphoramidites (e.g., from Silantes, Cambridge Isotope Laboratories)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Deblocking solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM)[9]

  • Activator solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.45 M 5-(Benzylthio)-1H-tetrazole (BTT) in acetonitrile

  • Capping solution A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF)

  • Capping solution B: 16% N-Methylimidazole/THF

  • Oxidizing solution: 0.02 M Iodine in THF/Water/Pyridine[9]

  • Cleavage and deprotection solution: Concentrated ammonium (B1175870) hydroxide (B78521)

  • Acetonitrile (anhydrous)

Synthesis Cycle:

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.[9]

  • Coupling: The 15N-labeled phosphoramidite, pre-activated by the activator solution, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times for standard bases are typically around 30 seconds, but may be longer for modified bases.[9]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutants in the final product.

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.[9]

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Post-Synthesis Cleavage and Deprotection
  • Cleavage from Support: After the final coupling cycle, the oligonucleotide is cleaved from the CPG support using concentrated ammonium hydroxide.

  • Base Deprotection: The protecting groups on the nucleobases are removed by incubation in concentrated ammonium hydroxide at elevated temperatures.

  • Purification: The crude 15N-labeled oligonucleotide is then purified to remove truncated sequences and other impurities.

Enzymatic Synthesis of Uniformly 15N-Labeled DNA Oligonucleotides

Enzymatic synthesis is an effective method for producing uniformly 15N-labeled DNA oligonucleotides. This protocol is based on a method utilizing Taq DNA polymerase.[4][5]

Experimental Protocol: Enzymatic Synthesis

Materials:

  • Synthetic DNA template and primer

  • Uniformly 15N-labeled dNTPs (dATP, dCTP, dGTP, dTTP)

  • Taq DNA polymerase

  • 10x Polymerization buffer (e.g., 500 mM KCl, 100 mM Tris-HCl pH 9.0, 1% Triton X-100)

  • MgCl₂ solution

  • Nuclease-free water

Procedure:

  • Annealing: Anneal the synthetic DNA template and primer.

  • Reaction Setup: In a sterile microcentrifuge tube, combine the annealed template-primer, 10x polymerization buffer, MgCl₂, nuclease-free water, and the uniformly 15N-labeled dNTPs. The concentration of MgCl₂ should be optimized for each reaction.

  • Enzyme Addition: Add Taq DNA polymerase to the reaction mixture.

  • Polymerization: Perform the polymerization reaction using a thermocycler with appropriate cycling conditions for the specific template and primer.

  • Purification: Purify the 15N-labeled oligonucleotide product to remove the template, primer, and unincorporated dNTPs.

Purification and Analysis of 15N-Labeled Oligonucleotides

Purification of the synthesized 15N-labeled oligonucleotides is crucial to remove impurities such as truncated sequences (n-1, n+1), protecting groups, and salts.[10] The choice of purification method depends on the length of the oligonucleotide, the desired purity, and the scale of the synthesis.

Purification Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for oligonucleotide purification.[11]

    • Reversed-Phase HPLC (RP-HPLC): Separates oligonucleotides based on their hydrophobicity. It is effective for purifying oligonucleotides with hydrophobic modifications.[10]

    • Anion-Exchange HPLC (AEX-HPLC): Separates oligonucleotides based on their negative charge, which is proportional to their length.[10][11]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides high-resolution separation of oligonucleotides based on their size and is particularly useful for longer sequences.[11]

Analysis:

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized 15N-labeled oligonucleotide, verifying the incorporation of the isotopic labels.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary application of 15N-labeled oligonucleotides is for NMR studies. 1H-15N heteronuclear correlation experiments, such as HSQC and HMQC, are used to probe the structure and dynamics of the oligonucleotide.[3]

Quantitative Data Summary

The yield and purity of 15N-labeled oligonucleotides can vary depending on the synthesis method, the sequence, and the purification protocol.

Synthesis MethodTypical ScaleReported Yield/IncorporationPurityKey AdvantagesKey Disadvantages
Chemical (Solid-Phase) 1 µmol>98% coupling efficiency per step>95% (after HPLC)Site-specific labeling, high purityHigher cost for long, uniformly labeled sequences
Enzymatic (Taq Polymerase) Milligram quantities~80% incorporation of labeled dNTPs[4][5]>90% (after purification)Cost-effective for uniform labelingRequires a template, potential for polymerase errors

Signaling Pathways and Experimental Workflows

Logical Workflow for 15N-Labeled Oligonucleotide Synthesis and Analysis

Workflow for Synthesis and Analysis of 15N-Labeled Oligonucleotides cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis chem_synth Chemical Synthesis (Solid-Phase) hplc HPLC (RP or AEX) chem_synth->hplc enz_synth Enzymatic Synthesis page PAGE enz_synth->page ms Mass Spectrometry hplc->ms nmr NMR Spectroscopy hplc->nmr page->ms page->nmr

Caption: General workflow for producing and analyzing 15N-labeled oligonucleotides.

Detailed Workflow for Solid-Phase Chemical Synthesis

Solid-Phase Synthesis Cycle for 15N-Labeled Oligonucleotides start Start with CPG Support deblock 1. Deblocking (Remove 5'-DMT) start->deblock couple 2. Coupling (Add 15N-Phosphoramidite) deblock->couple cap 3. Capping (Acetylate unreacted 5'-OH) couple->cap oxidize 4. Oxidation (Phosphite to Phosphate) cap->oxidize repeat Repeat Cycle for Each Nucleotide oxidize->repeat repeat->deblock Next Nucleotide cleave Cleavage & Deprotection repeat->cleave Final Nucleotide end Purified 15N-Oligonucleotide cleave->end

Caption: The iterative cycle of solid-phase oligonucleotide synthesis.

References

Application Notes and Protocols for the Incorporation of DMT-dT Phosphoramidite-¹⁵N₂ in Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of oligonucleotides is a powerful technique for a variety of biochemical and biomedical applications. The site-specific incorporation of heavy isotopes such as ¹⁵N provides a valuable tool for structural studies by Nuclear Magnetic Resonance (NMR) spectroscopy and for quantitative analysis by mass spectrometry.[1][2][3][4][5][6] DMT-dT Phosphoramidite-¹⁵N₂ is a ¹⁵N-labeled analogue of the standard deoxythymidine phosphoramidite (B1245037) used in automated solid-phase DNA synthesis. This document provides detailed application notes and protocols for the efficient incorporation of DMT-dT Phosphoramidite-¹⁵N₂ into synthetic oligonucleotides using standard DNA synthesizers.

Phosphoramidite chemistry is the gold-standard for DNA synthesis, enabling the sequential addition of nucleotide building blocks to a growing DNA chain on a solid support.[7][] This process involves a four-step cycle: detritylation, coupling, capping, and oxidation. The protocols outlined below are based on this well-established chemistry and are optimized for the use of the ¹⁵N₂-labeled thymidine (B127349) phosphoramidite. While the chemical properties of the labeled phosphoramidite are nearly identical to its unlabeled counterpart, specific considerations for optimizing coupling efficiency and for the analysis of the final product are discussed.

Data Presentation

The performance of DMT-dT Phosphoramidite-¹⁵N₂ is comparable to the standard unlabeled DMT-dT phosphoramidite, with high coupling efficiencies being achievable. The primary difference lies in the molecular weight of the resulting oligonucleotide.

ParameterStandard DMT-dT PhosphoramiditeDMT-dT Phosphoramidite-¹⁵N₂ (Expected)Method of Determination
Molecular Formula C₄₀H₄₉N₄O₈PC₄₀H₄₉¹⁵N₂N₂O₈PN/A
Molecular Weight ~744.8 g/mol ~746.8 g/mol Mass Spectrometry
Coupling Efficiency >99%>99% (with potential for optimization)Trityl Cation Monitoring
Isotopic Purity N/A>98%Mass Spectrometry
Solution Stability Stable for several days in anhydrous acetonitrile (B52724)Comparable to standard phosphoramidite31P NMR
Final Product Purity High (>95% achievable with purification)High (>95% achievable with purification)HPLC, Capillary Electrophoresis

Experimental Protocols

This protocol describes the standard procedure for incorporating DMT-dT Phosphoramidite-¹⁵N₂ into a synthetic oligonucleotide using an automated DNA synthesizer.

Reagent Preparation
  • DMT-dT Phosphoramidite-¹⁵N₂ Solution:

    • Allow the vial of DMT-dT Phosphoramidite-¹⁵N₂ to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the DNA synthesizer manufacturer (typically 0.1 M).

    • Ensure the acetonitrile is of the highest quality with low water content (<10-15 ppm) to maintain high coupling efficiency.[9]

  • Standard Reagents: Prepare or purchase high-quality DNA synthesis reagents, including:

    • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)

    • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM))

    • Capping solutions (Capping A: Acetic Anhydride/THF/Pyridine; Capping B: N-Methylimidazole/THF)

    • Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

    • Washing solution (Anhydrous acetonitrile)

Automated DNA Synthesis Cycle

The standard four-step synthesis cycle is used for each nucleotide addition.

  • Step 1: Detritylation (Deblocking)

    • The 5'-O-Dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by the deblocking solution.

    • The amount of the released orange-colored trityl cation is measured by a UV-Vis spectrophotometer to determine the coupling efficiency of the previous cycle.

  • Step 2: Coupling

    • The DMT-dT Phosphoramidite-¹⁵N₂ solution and the activator solution are delivered to the synthesis column.

    • The phosphoramidite is activated and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Note on Optimization: While standard coupling times (e.g., 30-180 seconds) are generally sufficient, for critical sequences or to maximize yield, a slightly extended coupling time or a "double coupling" cycle may be employed to ensure the highest possible coupling efficiency.[10][11]

  • Step 3: Capping

    • Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutants (n-1 sequences) in the final product.

  • Step 4: Oxidation

This four-step cycle is repeated for each nucleotide in the desired sequence.

Post-Synthesis Cleavage and Deprotection
  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups from the nucleobases and phosphate backbone are removed.

  • This is typically achieved by incubation in concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at an elevated temperature (e.g., 55 °C) for a specified period (e.g., 8-12 hours), depending on the other protecting groups used in the synthesis.[10]

  • Following deprotection, the solution is evaporated to dryness.

Purification and Analysis
  • The crude oligonucleotide is resuspended in nuclease-free water.

  • Purification is typically performed by High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

  • The identity and purity of the final ¹⁵N-labeled oligonucleotide should be confirmed by:

    • Mass Spectrometry (ESI or MALDI-TOF): To verify the correct molecular weight, which will be increased by two mass units for each incorporated ¹⁵N₂-labeled thymidine.[12]

    • Analytical HPLC or Capillary Electrophoresis (CE): To assess the purity of the final product.

    • UV-Vis Spectroscopy: To quantify the concentration of the purified oligonucleotide.

Visualizations

Caption: Chemical structure of DMT-dT Phosphoramidite-¹⁵N₂.

DNA_Synthesis_Workflow start Start Synthesis (Solid Support with first Nucleoside) deblock 1. Detritylation (Remove DMT group) start->deblock wash1 Wash deblock->wash1 couple 2. Coupling (Add DMT-dT Phosphoramidite-¹⁵N₂) wash1->couple wash2 Wash couple->wash2 cap 3. Capping (Block unreacted 5'-OH) wash2->cap wash3 Wash cap->wash3 oxidize 4. Oxidation (Stabilize phosphate linkage) wash3->oxidize wash4 Wash oxidize->wash4 next_cycle Add next nucleotide? wash4->next_cycle next_cycle->deblock Yes end End Synthesis next_cycle->end No Applications_Workflow cluster_synthesis Synthesis cluster_applications Applications cluster_outcomes Outcomes start DMT-dT Phosphoramidite-¹⁵N₂ synth Automated DNA Synthesis start->synth product ¹⁵N-labeled Oligonucleotide synth->product nmr NMR Spectroscopy (Structural Studies) product->nmr ms Mass Spectrometry (Quantitative Analysis) product->ms structure 3D Structure of DNA & Complexes nmr->structure quant Pharmacokinetics & Metabolism Studies ms->quant

References

Solid-Phase Synthesis of ¹⁵N-Labeled DNA Sequences: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the solid-phase synthesis of ¹⁵N-labeled DNA oligonucleotides. The incorporation of the stable isotope ¹⁵N into DNA sequences is a powerful tool for structural and dynamic studies of nucleic acids and their interactions with proteins and other ligands, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2][3] This application note outlines the standard phosphoramidite (B1245037) method adapted for the inclusion of ¹⁵N-labeled nucleosides, covering the synthesis cycle, deprotection, purification, and quality control of the final product.

Introduction

The chemical synthesis of DNA oligonucleotides on a solid support has become a routine and automated process.[4] The phosphoramidite method is the most widely used chemistry for this purpose, offering high coupling efficiencies and the flexibility to incorporate modified bases, including stable isotopes like ¹⁵N.[5] ¹⁵N-labeled DNA is particularly valuable for NMR studies as the ¹⁵N nucleus has a spin of ½, which results in narrower line widths and simplifies spectral analysis compared to the more abundant ¹⁴N isotope.[2] In mass spectrometry, the mass shift introduced by ¹⁵N labeling allows for the unambiguous identification and quantification of nucleic acids and their complexes.[6][7][8]

This protocol will guide researchers through the process of synthesizing high-quality ¹⁵N-labeled DNA sequences for various downstream applications.

Data Presentation

While direct, side-by-side comparative studies detailing the quantitative differences in synthesis parameters between ¹⁵N-labeled and unlabeled oligonucleotides are not extensively published, the chemical principles governing the phosphoramidite chemistry suggest that the performance should be highly similar. The following tables provide typical quantitative data for standard solid-phase DNA synthesis. It is expected that the synthesis of ¹⁵N-labeled sequences will yield comparable results.

Table 1: Typical Coupling Efficiencies per Step
Nucleoside TypeTypical Coupling Efficiency (%)Factors Influencing Efficiency
Unlabeled DNA Phosphoramidites>99%Reagent purity, anhydrous conditions, activator type, coupling time.[9][10]
¹⁵N-Labeled DNA PhosphoramiditesExpected to be >99%Similar to unlabeled; steric hindrance is not significantly different.
Table 2: Expected Overall Yield of Full-Length Product (FLP)
Oligonucleotide Length (bases)Expected FLP Yield (%) with 99% Avg. Coupling EfficiencyExpected FLP Yield (%) with 98.5% Avg. Coupling Efficiency
20~82%~71%
40~67%~50%
60~55%~36%
80~45%~25%
100~37%~18%

Note: The final isolated yield in mass or moles will be lower after purification.

Table 3: Purity Levels Achievable with Different Purification Methods
Purification MethodTypical Purity of Full-Length Product (%)Recommended For
Desalting70-85%PCR primers, basic sequencing
Reverse-Phase HPLC (RP-HPLC)>85%Moderately complex oligos, some modified oligos.[11]
Ion-Exchange HPLC (IE-HPLC)>90%Oligos up to 40 bases, separation by charge.
Polyacrylamide Gel Electrophoresis (PAGE)>95%Long oligonucleotides (>60 bases), applications requiring very high purity.[11][12]

Experimental Protocols

The following is a generalized protocol for the solid-phase synthesis of a ¹⁵N-labeled DNA oligonucleotide on an automated DNA synthesizer.

Materials and Reagents
  • Solid Support: Controlled Pore Glass (CPG) or Polystyrene (PS) functionalized with the initial 3'-nucleoside.

  • ¹⁵N-Labeled Phosphoramidites: ¹⁵N-labeled dA(bz), dC(ac), dG(ibu), and T phosphoramidites, dissolved in anhydrous acetonitrile (B52724) to the synthesizer's recommended concentration (e.g., 0.1 M).

  • Standard (Unlabeled) Phosphoramidites: For any positions not requiring a label.

  • Activator: 0.25-0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25-0.5 M 5-(Benzylthio)-1H-tetrazole (BTT) in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Capping Solution A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF)/Pyridine.

  • Capping Solution B: 16% 1-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

  • Cleavage and Deprotection Solution: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

  • Anhydrous Acetonitrile: For washing steps.

  • Purification Buffers: As required for the chosen HPLC or PAGE method.

Experimental Workflow Diagram

Solid_Phase_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT) Coupling 2. Coupling (Addition of ¹⁵N-Phosphoramidite) Deblocking->Coupling Repeat for each base Capping 3. Capping (Blocking of Unreacted 5'-OH) Coupling->Capping Repeat for each base Oxidation 4. Oxidation (Stabilization of Phosphate (B84403) Linkage) Capping->Oxidation Repeat for each base Oxidation->Deblocking Repeat for each base Cleavage 5. Cleavage from Solid Support Oxidation->Cleavage Start Start: Solid Support with First Nucleoside Start->Deblocking Deprotection 6. Deprotection (Removal of Base and Phosphate Protecting Groups) Cleavage->Deprotection Purification 7. Purification (HPLC or PAGE) Deprotection->Purification QC 8. Quality Control (Mass Spec / NMR) Purification->QC FinalProduct Final Product: Purified ¹⁵N-Labeled Oligonucleotide QC->FinalProduct

Caption: Workflow for solid-phase synthesis of ¹⁵N-labeled DNA.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Dissolve the ¹⁵N-labeled and any unlabeled phosphoramidites in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M) under an inert atmosphere (e.g., argon).

    • Install all reagent bottles on the automated DNA synthesizer.

  • Automated Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed with the deblocking solution (e.g., 3% TCA in DCM). The column is then washed with anhydrous acetonitrile.

    • Coupling: The ¹⁵N-labeled phosphoramidite is activated by the activator solution and delivered to the synthesis column. The coupling reaction forms a phosphite (B83602) triester bond. A typical coupling time is 30-120 seconds.[5]

    • Capping: Unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester using the oxidizing solution. The column is then washed with anhydrous acetonitrile.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed.

    • A common method is to incubate the solid support with concentrated ammonium hydroxide at 55°C for 8-12 hours or with AMA solution at 65°C for 15-30 minutes.

  • Purification:

    • The crude oligonucleotide solution is dried down and resuspended in an appropriate buffer.

    • Purification is typically performed by Reverse-Phase HPLC, Ion-Exchange HPLC, or denaturing Polyacrylamide Gel Electrophoresis (PAGE), depending on the length of the oligonucleotide and the required purity.[11][12][13]

  • Quality Control:

    • The purity and identity of the final ¹⁵N-labeled oligonucleotide are confirmed by analytical HPLC, Mass Spectrometry (ESI-MS or MALDI-TOF), and, if applicable, NMR spectroscopy.[2][6][7][8]

    • Mass spectrometry will show a mass shift corresponding to the number of incorporated ¹⁵N atoms.[6]

    • ¹H-¹⁵N HSQC NMR experiments can be used to verify the incorporation and integrity of the ¹⁵N labels.[1]

Signaling Pathways and Logical Relationships

The logical flow of the synthesis process is dictated by the sequential nature of adding protected nucleotide building blocks. The protecting groups are crucial for directing the chemical reactions to the desired sites and preventing unwanted side reactions.

Synthesis_Logic cluster_protecting_groups Protecting Group Strategy cluster_cycle Synthesis Cycle Logic cluster_deprotection Final Deprotection DMT 5'-DMT Group (Acid Labile) Remove_DMT DMT Removal Exposes 5'-OH DMT->Remove_DMT Enables Base_Protect Base Protecting Groups (Base Labile) Protect_Bases Bases remain protected Base_Protect->Protect_Bases Ensures Cyanoethyl Phosphate Protecting Group (Base Labile) Protect_Phosphate Phosphate remains protected Cyanoethyl->Protect_Phosphate Ensures Couple_Amidite Coupling at 5'-OH Remove_DMT->Couple_Amidite Allows Cleave_Support Cleavage from Support Couple_Amidite->Cleave_Support Leads to Full-Length Chain Remove_Base_Protect Removal of Base Protecting Groups Cleave_Support->Remove_Base_Protect Remove_Phosphate_Protect Removal of Phosphate Protecting Groups Cleave_Support->Remove_Phosphate_Protect

References

Probing the Dance of Life: Using 15N Labeled Oligonucleotides to Illuminate Protein-DNA Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between proteins and DNA is fundamental to nearly all cellular processes, from gene regulation to DNA repair and replication. Understanding the structural and dynamic basis of these interactions is paramount for deciphering disease mechanisms and for the rational design of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying biomolecular structure and dynamics in solution, offers a unique window into these interactions. The strategic incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into oligonucleotides provides a highly sensitive probe to monitor the binding interface and affinity of protein-DNA complexes at atomic resolution. This document provides detailed application notes and experimental protocols for the use of ¹⁵N labeled oligonucleotides in protein-DNA interaction studies.

Core Principles: Why Use ¹⁵N Labeled Oligonucleotides?

While proteins are routinely labeled with ¹⁵N for NMR studies, the focus of this guide is on the labeling of the DNA component. This approach is particularly advantageous when:

  • The protein is large, making its own NMR spectrum complex and difficult to analyze.

  • The goal is to specifically probe the changes occurring on the DNA upon protein binding.

  • The interaction involves multiple DNA binding sites, and site-specific labeling can distinguish between them.

The primary NMR experiment used in this context is the two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. This experiment correlates the chemical shifts of protons directly bonded to ¹⁵N atoms, producing a unique peak for each such pair. In ¹⁵N-labeled DNA, the imino and amino protons of the nucleobases, which are often involved in direct contacts with the protein in the major and minor grooves, serve as sensitive reporters of the local chemical environment.[1]

Upon protein binding, changes in the electronic environment around these ¹⁵N-¹H groups lead to shifts in their corresponding peaks in the ¹H-¹⁵N HSQC spectrum. This phenomenon, known as Chemical Shift Perturbation (CSP), allows for the precise mapping of the DNA binding interface.[2][3] Furthermore, by titrating a solution of ¹⁵N-labeled oligonucleotide with an unlabeled protein and monitoring the progressive chemical shift changes, one can determine the binding affinity (dissociation constant, Kd) of the interaction.[4]

Experimental Workflow

The overall workflow for studying protein-DNA interactions using ¹⁵N labeled oligonucleotides can be summarized in the following steps:

experimental_workflow cluster_synthesis Oligonucleotide Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis synthesis Synthesis of 15N Labeled Oligonucleotide (Chemical or Enzymatic) purification Purification (HPLC or PAGE) synthesis->purification Crude Product sample_prep Sample Preparation (Protein-DNA Complex) purification->sample_prep titration 1H-15N HSQC Titration sample_prep->titration csp_mapping Chemical Shift Perturbation (CSP) Mapping titration->csp_mapping kd_determination Dissociation Constant (Kd) Determination csp_mapping->kd_determination

Figure 1: Overall experimental workflow for protein-DNA interaction studies using 15N labeled oligonucleotides.

Application Notes

Mapping the Binding Interface

Chemical Shift Perturbation (CSP) mapping is a cornerstone of this technique. By comparing the ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled oligonucleotide in its free and protein-bound states, residues that experience significant chemical shift changes can be identified.[2] These residues are typically located at or near the protein-DNA interface. The magnitude of the perturbation can provide qualitative information about the strength of the interaction at that specific site.

Determining Binding Affinity

By performing a titration, where increasing amounts of the unlabeled protein are added to a solution of the ¹⁵N-labeled oligonucleotide, the dissociation constant (Kd) can be determined. The chemical shifts of the affected DNA residues are plotted against the molar ratio of protein to DNA, and the resulting binding isotherm is fitted to a suitable binding model to extract the Kd.[4] This provides a quantitative measure of the binding affinity.

Investigating Conformational Changes

In addition to identifying the binding site, CSPs can also reveal conformational changes in the DNA upon protein binding. Significant chemical shift changes in residues distant from the primary binding interface may indicate allosteric effects or protein-induced DNA bending.

Drug Discovery and Development

This methodology is highly valuable in drug discovery for screening small molecules that can disrupt or modulate protein-DNA interactions. A compound that binds to the DNA or the protein and perturbs the interaction can be identified by changes in the ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled oligonucleotide in the ternary complex.

Experimental Protocols

Protocol 1: Synthesis of ¹⁵N Labeled Oligonucleotides

There are two primary methods for synthesizing ¹⁵N-labeled oligonucleotides: chemical synthesis for site-specific labeling and enzymatic synthesis for uniform labeling.

A. Chemical Synthesis (Site-Specific Labeling)

This method utilizes ¹⁵N-labeled phosphoramidite (B1245037) building blocks in standard solid-phase oligonucleotide synthesis.[5][6][7]

Materials:

  • ¹⁵N-labeled nucleoside phosphoramidites (e.g., [U-¹⁵N₂]-dA, dC, dG, T phosphoramidites)

  • Controlled Pore Glass (CPG) solid support

  • Standard reagents for phosphoramidite oligonucleotide synthesis (activator, capping reagents, oxidizing agent, deblocking agent)

  • DNA synthesizer

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.

  • Phosphoramidite Preparation: Dissolve the ¹⁵N-labeled and unlabeled phosphoramidites in anhydrous acetonitrile (B52724) to the recommended concentration. Install the phosphoramidite vials on the synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles:

    • De-blocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid).

    • Coupling: Activation of the phosphoramidite with an activator (e.g., tetrazole) and coupling to the 5'-hydroxyl of the growing chain. For site-specific labeling, the ¹⁵N-labeled phosphoramidite is introduced at the desired position in the sequence.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine solution).

  • Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the CPG support and remove the base and phosphate protecting groups using concentrated ammonium (B1175870) hydroxide.

  • Purification: Purify the crude oligonucleotide using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[3][8]

B. Enzymatic Synthesis (Uniform Labeling)

This method is suitable for producing uniformly ¹⁵N-labeled DNA.[9]

Materials:

  • ¹⁵N-labeled deoxynucleoside triphosphates (dNTPs)

  • Unlabeled template and primer oligonucleotides

  • Taq DNA polymerase

  • 10x Polymerization buffer

  • MgCl₂ solution

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, combine the template DNA, primer, 10x polymerization buffer, MgCl₂, water, and the ¹⁵N-labeled dNTPs in stoichiometric amounts relative to the desired product.

  • Denaturation: Heat the mixture in a boiling water bath for 2 minutes to denature the template and primer.

  • Polymerization: Add Taq polymerase and incubate at the appropriate temperature (typically 72°C) to allow for primer extension and synthesis of the ¹⁵N-labeled strand.

  • Cleavage: The newly synthesized labeled strand can be cleaved from the template, often by designing a specific restriction site or using a base-catalyzed cleavage method.

  • Purification: Purify the ¹⁵N-labeled oligonucleotide using HPLC or PAGE.[3][8]

Protocol 2: ¹H-¹⁵N HSQC Titration Experiment

This protocol describes the titration of a ¹⁵N-labeled oligonucleotide with an unlabeled protein.

Materials:

  • Purified ¹⁵N-labeled oligonucleotide

  • Purified unlabeled protein

  • NMR buffer (e.g., 25 mM phosphate buffer, 50 mM NaCl, pH 6.5)

  • D₂O

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the ¹⁵N-labeled oligonucleotide at a concentration of approximately 50-100 µM in NMR buffer containing 10% D₂O.

    • Prepare a concentrated stock solution of the unlabeled protein in the same NMR buffer. The concentration should be at least 10-20 times higher than the oligonucleotide concentration.

  • Initial Spectrum (Free DNA):

    • Transfer an appropriate volume of the ¹⁵N-labeled oligonucleotide solution to an NMR tube.

    • Record a ¹H-¹⁵N HSQC spectrum. This will serve as the reference spectrum of the free DNA.[10]

  • Titration:

    • Add a small aliquot of the concentrated protein solution to the NMR tube containing the ¹⁵N-labeled oligonucleotide.

    • Gently mix the sample.

    • Record a ¹H-¹⁵N HSQC spectrum at each titration point.

    • Repeat the addition of the protein stock solution to achieve a series of protein:DNA molar ratios (e.g., 0:1, 0.25:1, 0.5:1, 0.75:1, 1:1, 1.5:1, 2:1). It is crucial to account for the dilution effect at each step.[11]

  • Data Processing:

    • Process the acquired ¹H-¹⁵N HSQC spectra using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phasing, and baseline correction.[12][13]

Data Presentation and Analysis

Chemical Shift Perturbation (CSP) Analysis

The analysis of CSPs allows for the identification of the DNA residues involved in the interaction.

csp_analysis start Acquire 1H-15N HSQC Spectra (Free and Bound States) process Process Spectra and Assign Resonances start->process calculate Calculate Chemical Shift Perturbations (Δδ) process->calculate threshold Identify Residues with Δδ > Threshold calculate->threshold map Map Perturbed Residues onto DNA Structure threshold->map end Identify Binding Interface map->end

Figure 2: Logical workflow for Chemical Shift Perturbation (CSP) analysis.

The combined chemical shift perturbation (Δδ) for each residue is calculated using the following equation, where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.

Δδ = √[ (ΔδH)² + (α * ΔδN)² ]

Residues with Δδ values above a certain threshold (e.g., the mean plus one standard deviation of all Δδ values) are considered to be significantly perturbed and are likely part of the binding interface.

Table 1: Example of Quantitative Chemical Shift Perturbation Data

Residueδ_free ¹H (ppm)δ_free ¹⁵N (ppm)δ_bound ¹H (ppm)δ_bound ¹⁵N (ppm)Δδ (ppm)
G5 (imino)12.85145.212.95145.80.16
C6 (amino)7.52118.57.82119.10.32
A7 (amino)7.10122.37.12122.40.03
T8 (imino)13.50155.113.48155.20.04
G9 (imino)12.60144.812.90145.90.39

Note: The data in this table is hypothetical and for illustrative purposes only.

Dissociation Constant (Kd) Determination

The Kd can be determined by fitting the chemical shift perturbation data from the titration experiment to a 1:1 binding model.

kd_determination start Obtain Δδ for each residue at each titration point plot Plot Δδ vs. [Protein]/[DNA] molar ratio start->plot fit Fit data to a binding isotherm equation plot->fit end Determine Dissociation Constant (Kd) fit->end

Figure 3: Logical workflow for Kd determination from titration data.

The following equation is commonly used to fit the data:

Δδ_obs = Δδ_max * ( ([P]t + [D]t + Kd) - √(([P]t + [D]t + Kd)² - 4[P]t[D]t) ) / (2 * [D]t)

Where:

  • Δδ_obs is the observed chemical shift perturbation at a given titration point.

  • Δδ_max is the maximum chemical shift perturbation at saturation.

  • [P]t is the total protein concentration.

  • [D]t is the total DNA concentration.

  • Kd is the dissociation constant.

By fitting the experimental data to this equation, the value of Kd can be accurately determined.[4]

Conclusion

The use of ¹⁵N labeled oligonucleotides in conjunction with NMR spectroscopy provides a robust and high-resolution method for characterizing protein-DNA interactions. From mapping binding interfaces and quantifying binding affinities to elucidating conformational changes, this technique offers invaluable insights for basic research and drug development. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists to effectively employ this powerful tool in their studies of these fundamental biological processes.

References

Application Notes and Protocols: 1H-15N HSQC NMR for Labeled DNA Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules in solution.[1] Specifically, the two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone for investigating proteins and nucleic acids.[2] When applied to Isotope-labeled DNA, the ¹H-¹⁵N HSQC experiment provides a sensitive fingerprint of the molecule, where each signal (cross-peak) corresponds to a specific nitrogen-bound proton, such as those on the DNA bases.[3][4][5]

The strategic placement of ¹⁵N labels within a DNA oligonucleotide allows researchers to probe specific sites.[3][6] The amino protons of cytidine (B196190) and adenosine, located in the major or minor grooves, are particularly useful probes as they are often directly involved in ligand binding.[3][6] By monitoring changes in the chemical shifts of these probes upon the addition of a small molecule or drug candidate, one can map binding sites, determine binding affinity, and gain insights into the conformational changes in the DNA.[7][8] This makes ¹H-¹⁵N HSQC a valuable tool in target-based drug discovery and for elucidating the mechanisms of DNA-ligand interactions.[1][7]

Core Applications in Drug Development

  • Hit Identification and Fragment Screening: ¹H-¹⁵N HSQC is used to screen compound libraries for molecules that bind to a specific DNA target. Observed changes in the DNA's NMR spectrum indicate a binding event.[7]

  • Binding Site Mapping: By observing which specific nucleotide signals are perturbed upon ligand addition, the location of the binding site on the DNA can be determined. This is known as chemical shift mapping.[7][9]

  • Affinity Determination (Kd): Titrating a ligand into a solution of ¹⁵N-labeled DNA and monitoring the chemical shift perturbations (CSPs) allows for the calculation of the dissociation constant (Kd), quantifying the binding affinity.[8]

  • Structural Characterization: The experiment can reveal conformational changes in the DNA structure upon ligand binding, providing crucial information for structure-activity relationship (SAR) studies.[10][11]

  • Specificity Assessment: The technique can be used to compare the binding of a compound to a target DNA sequence versus off-target sequences, helping to assess binding specificity.[12]

Overall Experimental Workflow

The general process for studying DNA-ligand interactions using ¹H-¹⁵N HSQC NMR involves several key stages, from preparing the labeled DNA sample to analyzing the final spectral data.

Overall_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Labeling Isotopic Labeling of DNA (¹⁵N) Purification Purification & Annealing Labeling->Purification Enzymatic or Chemical Synthesis NMR_Sample NMR Sample Preparation Purification->NMR_Sample Buffer Exchange HSQC_Apo ¹H-¹⁵N HSQC of Apo-DNA NMR_Sample->HSQC_Apo Titration Ligand Titration HSQC_Apo->Titration HSQC_Complex ¹H-¹⁵N HSQC of DNA-Ligand Complex Titration->HSQC_Complex Processing Data Processing (XFB) HSQC_Complex->Processing Mapping Chemical Shift Perturbation (CSP) Mapping Processing->Mapping Analysis Binding Site & Affinity (Kd) Analysis Mapping->Analysis

Caption: High-level workflow for DNA-ligand interaction studies via HSQC NMR.

Protocol 1: Enzymatic Preparation of ¹⁵N-Labeled DNA

This protocol describes a method for producing uniformly ¹⁵N-labeled DNA using a modified Polymerase Chain Reaction (PCR) strategy. This approach is often more cost-effective and simpler than large-scale chemical synthesis for generating labeled DNA for NMR studies.[10][13]

Workflow for Enzymatic Labeling

Enzymatic_Labeling_Workflow Start Design DNA Template (with restriction sites) PCR Perform PCR Amplification with ¹⁵N-labeled dNTPs Start->PCR Clone Clone PCR Product into Plasmid Vector PCR->Clone Transform Transform E. coli with Plasmid Clone->Transform Culture Grow E. coli in Minimal Medium with ¹⁵NH₄Cl as sole N source Transform->Culture Harvest Harvest Cells & Isolate Plasmid DNA Culture->Harvest Digest Digest Plasmid with Restriction Enzyme Harvest->Digest Purify Purify Labeled DNA Fragment (e.g., via PAGE) Digest->Purify End ¹⁵N-Labeled DNA Ready for Use Purify->End

Caption: Step-by-step process for producing ¹⁵N-labeled DNA enzymatically.

Methodology:

  • Template Design: Design a DNA template containing multiple tandem repeats of the target sequence. Flank each repeat with a specific restriction enzyme site to allow for later excision.[13]

  • Plasmid Construction: Clone the designed template into a suitable plasmid vector.

  • Bacterial Culture:

    • Transform an appropriate E. coli strain with the plasmid.[14]

    • Grow the cells in a minimal medium (e.g., M9 medium) where the sole nitrogen source is ¹⁵NH₄Cl. For uniform ¹³C/¹⁵N labeling, [¹³C]-glucose can be used as the sole carbon source.[13]

    • Grow the culture to a high cell density to maximize plasmid yield.

  • Plasmid Isolation: Isolate the plasmid DNA from the E. coli culture using a standard maxi-prep protocol. The yield of labeled DNA can be approximately 5 mg per liter of culture.[13]

  • Excision of Target DNA:

    • Digest the purified plasmid with the chosen restriction enzyme to release the tandem repeats of the target DNA sequence.

    • Confirm complete digestion using agarose (B213101) gel electrophoresis.

  • Purification:

    • Purify the excised, ¹⁵N-labeled DNA fragment from the plasmid backbone using Polyacrylamide Gel Electrophoresis (PAGE).

    • Elute the DNA from the gel slice and perform buffer exchange into a suitable buffer for annealing and subsequent NMR experiments.

Protocol 2: NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data. The goal is to have a stable, concentrated, and homogeneous sample in a low-salt buffer.

ParameterRecommended Value/ConditionRationale
DNA Concentration 0.3 - 1.0 mMHigher concentration improves signal-to-noise ratio.[15]
Buffer 25 mM Phosphate Buffer or similarUse buffer components without exchangeable protons to avoid interfering signals.[14]
pH 6.0 - 7.0Maintains DNA stability and avoids proton exchange with the solvent. A pH below 6.5 is often recommended.[14]
Salt Concentration < 100 mM (e.g., 50 mM NaCl)High ionic strength can degrade spectral quality and spectrometer performance.[14]
Solvent 90-95% H₂O / 5-10% D₂OD₂O is required for the spectrometer's frequency lock system.[14]
Volume 400 - 600 µLStandard volume for most NMR tubes.[14]
Additives 0.1% Sodium Azide (optional)Inhibits bacterial or fungal growth during long experiments.[14]
Reference 0.1 mM DSS (optional)Internal standard for chemical shift referencing.[14]

Methodology:

  • Dissolution & Annealing: Dissolve the lyophilized ¹⁵N-labeled DNA in the final NMR buffer to the target concentration. If the DNA is double-stranded, heat the sample to 95°C for 5 minutes and allow it to cool slowly to room temperature to ensure proper annealing.

  • Buffer Exchange: Perform a final buffer exchange into the NMR buffer containing 10% D₂O using a desalting column or repeated centrifugation with a centrifugal filter device.

  • Final Checks: Measure the final concentration using UV-Vis spectroscopy (A₂₆₀). Adjust the volume as needed and transfer the sample to a high-quality NMR tube.

Protocol 3: ¹H-¹⁵N HSQC Data Acquisition

The ¹H-¹⁵N HSQC experiment detects correlations between protons and directly attached nitrogen atoms via J-coupling.[4][5]

Principle of Ligand Binding Detection

Ligand_Binding_Detection cluster_hsQC ¹H-¹⁵N HSQC Spectrum Apo Apo Bound Bound Apo->Bound Chemical Shift Perturbation (CSP) Ligand Ligand DNA ¹⁵N-labeled DNA (Amine Group) Ligand->DNA Binding DNA->Apo generates signal at (¹H₀, ¹⁵N₀) DNA->Bound shifts signal to (¹H₁, ¹⁵N₁)

Caption: Ligand binding alters the local chemical environment, causing a detectable CSP.

Typical Acquisition Parameters:

The following table provides a starting point for setting up a standard hsqcetfpf3gp pulse program on a Bruker spectrometer.[16]

ParameterDescriptionTypical Value
ns Number of Scans16 - 64 (or more, depending on concentration)
ds Number of Dummy Scans4 - 16
sw (¹H) Spectral Width (Proton)12 - 16 ppm
sw (¹⁵N) Spectral Width (Nitrogen)30 - 40 ppm
O1P ¹H Carrier FrequencyCentered on the water resonance (~4.7 ppm)
O2P ¹⁵N Carrier FrequencyCentered on the expected amine region (~115 ppm)[17]
td (F2) Time Domain Points (¹H)2048
td (F1) Time Domain Points (¹⁵N)128 - 256
d1 Relaxation Delay1.0 - 1.5 s
J coupling ¹J(N,H) constant~90-94 Hz[17][18]

Acquisition Steps:

  • Setup: Load a standard HSQC experiment parameter set.[16]

  • Tune and Match: Tune and match the probe for both the ¹H and ¹⁵N channels.

  • Shimming: Shim the magnetic field to optimize homogeneity, using the deuterium (B1214612) signal from D₂O.

  • Receiver Gain: Set the receiver gain automatically using the rga command.[16]

  • Acquire Apo Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the DNA sample alone (apo state). This can take from 30 minutes to several hours.[4]

  • Ligand Titration:

    • Prepare a concentrated stock solution of the ligand in the same NMR buffer.

    • Add small aliquots of the ligand stock to the NMR tube to achieve desired molar ratios (e.g., 0.25, 0.5, 1.0, 2.0, 5.0 equivalents).

    • Acquire an HSQC spectrum at each titration point.

  • Processing: Process the 2D data by applying Fourier transformation in both dimensions (e.g., using the xfb command).[16]

Protocol 4: Data Analysis - Chemical Shift Perturbation (CSP)

The primary method of analysis is monitoring the changes in peak positions in the HSQC spectrum upon ligand addition.

Methodology:

  • Overlay Spectra: Superimpose the HSQC spectra from each titration point onto the initial apo spectrum.[19]

  • Identify Perturbed Peaks: Identify the cross-peaks that shift, broaden, or disappear upon addition of the ligand. These correspond to the nuclei at or near the binding interface.

  • Calculate CSP: For each affected residue i, calculate the weighted-average chemical shift perturbation (CSP) using the following formula:

    Δδᵢ = √[ (ΔδHᵢ)² + (α * ΔδNᵢ)² ]

    Where:

    • ΔδHᵢ is the change in the proton (¹H) chemical shift.

    • ΔδNᵢ is the change in the nitrogen (¹⁵N) chemical shift.

    • α is a scaling factor to account for the different chemical shift ranges of ¹H and ¹⁵N (a common value is ~0.15-0.2).

  • Map Binding Site: Plot the calculated CSP values against the DNA nucleotide sequence. Residues with the largest CSPs are most likely to be part of the direct binding site.

  • Determine Dissociation Constant (Kd):

    • Select a set of well-resolved peaks that show significant and consistent shifts.

    • Plot the CSP (Δδ) for each peak as a function of the total ligand concentration [L]t.

    • Fit the resulting binding isotherm to the following equation (assuming a 1:1 binding model) to determine the Kd:

    Δδ = Δδₘₐₓ * ( ([P]t + [L]t + Kd) - √(([P]t + [L]t + Kd)² - 4[P]t[L]t) ) / (2[P]t)

    Where:

    • Δδ is the observed chemical shift perturbation at a given ligand concentration.

    • Δδₘₐₓ is the maximum perturbation at saturation.

    • [P]t is the total concentration of the DNA.

    • [L]t is the total concentration of the ligand.

    • Kd is the dissociation constant.

References

Application Notes: 15N-Edited NOESY for Studying DNA Conformation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures and dynamics of biomolecules in solution. For large molecules like DNA and its complexes with proteins or drugs, standard two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) often suffers from severe spectral overlap, making unambiguous signal assignment and structure determination challenging.[1][2] Isotope-editing techniques, such as 15N-edited NOESY, provide a robust solution to this problem. By selectively labeling one component of a molecular system (typically a protein) with the 15N isotope, it becomes possible to filter the NOESY spectrum, simplifying it dramatically and allowing for the specific observation of interactions involving the labeled molecule.[2]

This application note details the use of 15N-edited NOESY, particularly the 3D 15N-edited NOESY-HSQC experiment, for elucidating DNA conformation, both alone and in complex with binding partners. This method is invaluable for researchers in structural biology, biochemistry, and drug development.

Principle of the Technique

The Nuclear Overhauser Effect (NOE) arises from dipole-dipole cross-relaxation between nuclear spins that are close in space (typically < 5-6 Å). The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing the primary source of distance information for NMR structure calculation.[1]

In a 15N-edited NOESY-HSQC experiment, the standard 2D NOESY pulse sequence is combined with a 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment.[3][4] This creates a 3D spectrum where proton-proton NOEs are resolved by the chemical shift of the 15N nucleus attached to one of the protons.[5] The magnetization transfer pathway allows for the detection of NOEs between a proton attached to a 15N atom and any other nearby proton. This filtering is critical for isolating specific interactions within a complex molecular system. For instance, in a protein-DNA complex where only the protein is 15N-labeled, this experiment can unambiguously identify intermolecular NOEs between the protein's amide protons and the DNA's protons.[2][6]

Applications in Studying DNA Conformation and Interactions

  • Protein-DNA Complexes: This is the most common and powerful application. By uniformly labeling the protein with 15N, researchers can:

    • Map the Binding Interface: Intermolecular NOEs between the protein's 15N-attached amide protons and DNA protons directly identify the residues at the binding interface.[6][7]

    • Determine the Structure of the Complex: The combination of intermolecular (protein-DNA) and intramolecular (protein-protein and DNA-DNA) distance restraints allows for the high-resolution structure determination of the entire complex.[6]

    • Characterize Conformational Changes: Changes in the DNA's intra-base and inter-base NOE patterns upon protein binding can reveal bending, unwinding, or other conformational shifts in the DNA.

  • Drug-DNA Interactions: If a drug can be synthesized with a 15N-labeled group, this technique can be used to precisely map its binding site on the DNA and determine its orientation. More commonly, the technique is used to observe changes in the DNA's conformation (via imino proton signals) upon the binding of an unlabeled drug.

  • DNA Dynamics: While primarily a structural technique, temperature-dependent 15N-edited NOESY experiments can provide insights into the dynamics of DNA, particularly the stability of base pairing, by observing the exchange rates of imino protons with the solvent.

Experimental Protocols

This section provides a detailed methodology for studying a protein-DNA complex using 3D 15N-edited NOESY-HSQC, where the protein is uniformly 15N-labeled.

1. Sample Preparation

High-quality data acquisition is critically dependent on a well-prepared, stable, and concentrated sample.

  • 15N-Labeling of the Protein:

    • Express the protein of interest in E. coli or another suitable expression system.

    • Grow the cells in a minimal medium (e.g., M9 medium) where the sole nitrogen source is 15NH4Cl.

    • Purify the 15N-labeled protein to >95% homogeneity using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

    • Verify labeling efficiency using mass spectrometry.

  • Preparation of the DNA Oligonucleotide:

    • Synthesize and purify the target DNA oligonucleotide using standard methods (e.g., HPLC).

    • To form a duplex, dissolve the complementary strands in equimolar amounts in a suitable buffer, heat to ~90°C for 5-10 minutes, and then allow it to cool slowly to room temperature over several hours.

  • Formation of the Protein-DNA Complex:

    • To avoid precipitation, form the complex by slowly titrating a dilute solution of one component into the other, often starting in a higher salt buffer (e.g., 150 mM NaCl) to screen electrostatic interactions.[6]

    • Once the complex is formed, concentrate it and exchange it into the final NMR buffer using a centrifugal concentrator.[6]

  • Final NMR Sample:

    • Concentration: Aim for a final complex concentration of 0.5–1.0 mM for optimal signal-to-noise.[8]

    • Buffer: A typical buffer is 20 mM sodium phosphate, 50-100 mM NaCl, pH 6.0-7.0.

    • Solvent: The sample should be in 90-95% H₂O / 5-10% D₂O. The D₂O is required for the spectrometer's lock system, while the high H₂O content is necessary to observe exchangeable protons like the DNA imino protons.

    • Volume: The final volume should be suitable for the NMR tube being used (e.g., standard 5 mm tube or a Shigemi tube for lower volume samples).[8]

2. NMR Data Acquisition

The following protocol describes the setup for a typical 3D 15N-edited NOESY-HSQC experiment.

  • Initial Spectrometer Setup:

    • Insert the sample into the spectrometer.[9]

    • Lock the spectrometer on the D₂O signal.[8]

    • Tune and match the probe for the 1H and 15N channels.[9]

    • Optimize the magnetic field homogeneity (shimming).[8][9]

    • Calibrate the 90° pulse widths for both 1H and 15N.[5][9]

    • Acquire a standard 2D 1H-15N HSQC spectrum to ensure the sample is good and to optimize the spectral widths and offsets for the 3D experiment.[5]

  • Setting up the 3D 15N-edited NOESY-HSQC Experiment:

    • Load a standard parameter set for a 3D gradient-enhanced 15N-edited NOESY-HSQC (e.g., noesyhsqcfpf3gpsi3d on a Bruker spectrometer).[5][9]

    • Set the acquisition parameters according to the values in Table 1. The central 1H frequency (carrier) should be set on the water resonance (~4.7 ppm), and the 15N carrier should be centered in the amide region (~118-120 ppm).[8]

    • The NOESY mixing time (d8 delay in many pulse programs) is crucial. For larger molecules like protein-DNA complexes, a shorter mixing time (100-200 ms) is typically used to minimize spin diffusion effects.[9]

    • Set the number of scans and dummy scans. A higher number of scans increases the signal-to-noise ratio but also the experiment time. 16 dummy scans are often sufficient to reach a steady state.[8]

    • The total experiment time can be significant (24-72 hours) depending on the sample concentration and desired resolution.

3. Data Processing and Analysis

  • Processing:

    • The raw 3D time-domain data (FID) is processed using software like TopSpin, NMRPipe, or Felix.

    • The processing involves applying window functions (e.g., squared sine-bell), Fourier transformation in all three dimensions, phasing, and baseline correction.

  • Analysis:

    • Spectral Assignment: The processed 3D spectrum is visualized and analyzed using software like CcpNmr Analysis, SPARKY, or CARA. The assignment process involves identifying cross-peaks that connect protons through space. This is often done in conjunction with other experiments (e.g., 3D TOCSY-HSQC, HNCA).

    • NOE Integration and Distance Restraint Generation: The volume of each NOE cross-peak is measured. This volume is then used to calculate an upper distance limit between the two corresponding protons. Often, NOEs are grouped into simple categories.[10][11] (See Table 2).

    • Structure Calculation: The list of distance restraints, along with other experimental data (e.g., dihedral angle restraints from J-couplings) and standard covalent geometry, is used as input for structure calculation programs like X-PLOR, CYANA, or ARIA.[12] These programs use methods like simulated annealing or distance geometry to generate a family of structures that are consistent with the experimental data.[10][12]

    • Structure Validation: The final ensemble of structures is evaluated for quality and consistency with the experimental data.

Data Presentation

Quantitative data from 15N-edited NOESY experiments are crucial for accurate structure determination. The following tables summarize key parameters.

Table 1: Typical Acquisition Parameters for a 3D 15N-edited NOESY-HSQC Experiment

ParameterDimensionTypical ValueDescription
Spectral Width (SW) F3 (1H, direct)12-14 ppmCovers all proton signals.
F2 (15N, indirect)30-35 ppmCovers the amide and sidechain 15N region.[9]
F1 (1H, indirect)12-14 ppmCovers all proton signals for NOE contacts.
Carrier Frequency (O1P/O3P) 1H~4.7 ppmCentered on the water resonance.
15N~118 ppmCentered in the amide region.[8]
Number of Points (TD) F32048Direct acquisition dimension.
F264-128Indirect 15N dimension.
F1128-256Indirect 1H dimension.
NOESY Mixing Time (d8) N/A100-200 msAllows for magnetization transfer between protons.[9]
Recycle Delay (d1) N/A1.0-1.5 sTime for magnetization to relax back to equilibrium.
Number of Scans (NS) N/A8-32Number of acquisitions per increment; depends on sample concentration.
Dummy Scans (DS) N/A16Scans to establish a steady state before acquisition.[8]

Table 2: Conversion of NOE Intensities to Distance Restraints

This table provides a typical classification scheme for converting qualitative NOE intensities into semi-quantitative distance restraints used for structure calculations.

NOE IntensityClassificationUpper Distance Bound (Å)
StrongIntense, clearly visible cross-peak1.8 - 2.9
MediumCross-peak of medium intensity1.8 - 3.5
WeakCross-peak of low intensity, just above noise1.8 - 5.0
Very WeakBarely detectable cross-peak1.8 - 6.0

Note: These values are approximate and should be calibrated using known distances within the molecule (e.g., intra-residue or sequential distances in regions of regular secondary structure).

Visualizations

Diagrams created using Graphviz to illustrate key workflows and concepts.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Calculation p1 15N Labeling of Protein p3 Formation of Protein-DNA Complex p1->p3 p2 Synthesis of DNA p2->p3 p4 Buffer Exchange & Concentration p3->p4 a1 Spectrometer Setup (Lock, Tune, Shim) p4->a1 a2 Acquire 3D 15N-edited NOESY-HSQC a1->a2 d1 Process 3D Data (FT, Phasing) a2->d1 d2 Resonance Assignment d1->d2 d3 Generate Distance Restraints d2->d3 d4 Calculate Structure Ensemble (e.g., Simulated Annealing) d3->d4 d5 Structure Validation d4->d5 final final d5->final Final Structure

Caption: Experimental workflow for DNA conformation analysis.

magnetization_transfer H_i Proton (Hi) H_j_N Proton (Hj) Attached to 15N H_i->H_j_N NOE Mixing (t_mix) N15 15N H_j_N->N15 INEPT (1J_NH) detect detect H_j_N->detect Detection (t3) N15->H_j_N Reverse INEPT (t2 evolution)

Caption: Magnetization transfer in 15N-edited NOESY-HSQC.

structure_logic exp_data 3D 15N-edited NOESY Spectrum peak_vols NOE Cross-Peak Intensities/Volumes exp_data->peak_vols dist_res Distance Restraints (e.g., < 3.5 Å) peak_vols->dist_res calc Structure Calculation Engine (Simulated Annealing / DG) dist_res->calc dihedral Dihedral Angle Restraints (Optional) dihedral->calc model Initial Model (e.g., A/B-form DNA) model->calc ensemble Ensemble of Calculated Structures calc->ensemble final Refined Average Structure of DNA/Complex ensemble->final

References

Application Notes and Protocols for Phosphoramidite Chemistry in Site-Specific Isotope Labeling of Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of isotopic labels into oligonucleotides using phosphoramidite (B1245037) chemistry. This powerful technique is invaluable for a range of applications, from fundamental structural biology studies using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to the development of oligonucleotide-based therapeutics.[1][2]

Introduction to Site-Specific Isotope Labeling

The ability to introduce stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), or radioisotopes like tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), and sulfur-35 (B81441) (³⁵S), at precise locations within a DNA or RNA sequence offers unparalleled insights into the structure, dynamics, and interactions of these vital biomolecules.[1][][4] Unlike enzymatic methods that typically result in uniform labeling, chemical synthesis using isotopically labeled phosphoramidites allows for the targeted placement of an isotopic label at any desired position within the oligonucleotide chain.[1][5] This site-specific approach is critical for simplifying complex NMR spectra, resolving structural ambiguities, and probing the local environment of key residues involved in biological processes and drug-target interactions.[1]

Oligonucleotide-based therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), are a rapidly growing class of drugs that modulate gene expression.[6] The successful development of these therapies relies on a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties. Site-specific isotopic labeling provides an essential tool for these investigations, enabling precise tracking and quantification of the therapeutic agent and its metabolites in biological systems.[4]

Core Principles of Phosphoramidite Chemistry

Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is the gold standard for producing high-quality, custom DNA and RNA sequences.[7] The process involves a four-step cycle that is repeated for the addition of each nucleotide to the growing chain, which is anchored to a solid support. The key to site-specific isotope labeling is the use of a phosphoramidite building block containing the desired isotope at the specific position to be labeled.

The four main steps in the synthesis cycle are:

  • De-blocking (Detritylation): The removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support, exposing the 5'-hydroxyl group for the next coupling reaction.[7]

  • Coupling: The activation of the isotopically labeled phosphoramidite and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. This step is highly efficient, with coupling yields typically exceeding 99%.[7]

  • Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.

  • Oxidation: The conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

This cyclical process allows for the precise and controlled assembly of an oligonucleotide with one or more site-specifically incorporated isotopic labels.[1]

Quantitative Data

The efficiency of phosphoramidite chemistry is a critical factor in the synthesis of high-purity oligonucleotides. While specific quantitative data for every possible labeled phosphoramidite is extensive and proprietary to manufacturers, the following table summarizes typical performance metrics.

ParameterTypical ValueNotes
Coupling Efficiency (Unlabeled) > 99%Per step, essential for the synthesis of long oligonucleotides.[7]
Coupling Efficiency (Labeled) Generally high, comparable to unlabeledCan vary slightly depending on the isotope and its position within the nucleobase or sugar.
Overall Yield (20-mer) 30-50%Dependent on coupling efficiency, purification method, and scale.
Isotopic Enrichment > 98%Commercially available labeled phosphoramidites typically have high isotopic purity.[5]
Final Purity (Post-Purification) > 95%Achievable with standard purification techniques like HPLC.[8]

Experimental Protocols

Protocol 1: Synthesis of a Site-Specifically ¹⁵N-Labeled DNA Oligonucleotide

This protocol outlines the general steps for synthesizing a DNA oligonucleotide with a single ¹⁵N-labeled cytidine (B196190) using an automated solid-phase synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • Unlabeled DNA phosphoramidites (dA, dG, dT) and acetonitrile (B52724) solvent.

  • ¹⁵N-labeled dC phosphoramidite (e.g., N⁴-Benzoyl-5'-O-DMT-2'-deoxy[¹⁵N⁴]Cytidine-3'-CE phosphoramidite).

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole).

  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).

  • Oxidizing agent (e.g., iodine/water/pyridine).

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

  • Purification system (e.g., HPLC).

Methodology:

  • Synthesizer Setup: Program the DNA synthesizer with the desired sequence, ensuring the ¹⁵N-labeled dC phosphoramidite is placed in the correct bottle position for incorporation at the specified cycle.

  • Automated Synthesis: Initiate the automated synthesis protocol. The synthesizer will perform the cyclical de-blocking, coupling, capping, and oxidation steps for each nucleotide addition.

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by incubating with concentrated ammonium hydroxide (B78521) at elevated temperature.

  • Purification: Purify the crude oligonucleotide using reverse-phase or anion-exchange HPLC to isolate the full-length, labeled product from failure sequences.[8][9][10]

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry to verify the incorporation of the ¹⁵N label and by analytical HPLC or PAGE.[8]

Protocol 2: Synthesis of a Site-Specifically ¹³C-Labeled RNA Oligonucleotide

This protocol describes the synthesis of an RNA oligonucleotide containing a single ¹³C-labeled uridine.

Materials:

  • CPG solid support pre-loaded with the first ribonucleoside.

  • Unlabeled RNA phosphoramidites (A, G, C) with 2'-O-TBDMS or other suitable 2'-hydroxyl protection.

  • ¹³C-labeled U phosphoramidite (e.g., 5'-O-DMT-2'-O-TBDMS-[¹³C-uracil]Uridine-3'-CE phosphoramidite).

  • Reagents for automated RNA synthesis (as in Protocol 1).

  • 2'-Deprotection solution (e.g., triethylamine (B128534) trihydrofluoride or fluoride (B91410) reagent).

Methodology:

  • Automated Synthesis: Perform the automated solid-phase synthesis as described for DNA, using the RNA phosphoramidites and appropriate synthesis cycle parameters.

  • Cleavage and Base Deprotection: Cleave the RNA from the support and remove the exocyclic amine and phosphate protecting groups using a suitable reagent (e.g., a mixture of ammonium hydroxide and methylamine).

  • 2'-Hydroxyl Deprotection: Remove the 2'-hydroxyl protecting groups (e.g., TBDMS) using a fluoride-containing solution. This step is crucial and must be performed under controlled conditions to avoid RNA degradation.

  • Purification: Purify the labeled RNA oligonucleotide by HPLC or polyacrylamide gel electrophoresis (PAGE).[8][11]

  • Analysis: Verify the mass and purity of the final product using mass spectrometry and analytical HPLC or PAGE.

Visualizations

phosphoramidite_chemistry_cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle Start Start Deblocking Deblocking Start->Deblocking Remove 5'-DMT Coupling Coupling Deblocking->Coupling Add Labeled Phosphoramidite Capping Capping Coupling->Capping Block Unreacted Sites Oxidation Oxidation Capping->Oxidation Stabilize Linkage End_Cycle Cycle Complete Oxidation->End_Cycle

Caption: The four-step cycle of phosphoramidite chemistry for oligonucleotide synthesis.

experimental_workflow Synthesis Automated Solid-Phase Synthesis (with Labeled Phosphoramidite) Cleavage Cleavage from Solid Support & Deprotection Synthesis->Cleavage Purification HPLC or PAGE Purification Cleavage->Purification Analysis Mass Spectrometry & Analytical HPLC Purification->Analysis Application NMR, MS, Drug Development Studies Analysis->Application

Caption: Experimental workflow for producing and utilizing site-specifically labeled oligonucleotides.

signaling_pathway_placeholder cluster_drug_interaction Studying Drug-Oligonucleotide Interaction Labeled_Oligo Site-Specifically Isotope-Labeled Oligonucleotide Binding Binding Interaction Labeled_Oligo->Binding Target_Protein Target Protein / Nucleic Acid Target_Protein->Binding NMR_Analysis NMR Spectroscopy Binding->NMR_Analysis Structural_Info Structural & Dynamic Information of Interaction Site NMR_Analysis->Structural_Info

Caption: Logical relationship for using labeled oligonucleotides to study molecular interactions.

Applications in Research and Drug Development

  • Structural Biology: Site-specific labeling is instrumental in NMR studies of nucleic acid structure and dynamics. By labeling specific residues, researchers can simplify complex spectra and obtain detailed information about local conformations, base pairing, and the effects of ligand binding.[2][]

  • Drug-Target Interaction: Labeled oligonucleotides are used to probe the interactions between nucleic acids and proteins or small molecule drugs.[2][12] NMR and other biophysical techniques can identify the specific atoms involved in binding, providing crucial information for rational drug design.

  • Metabolism and Pharmacokinetics: In the development of oligonucleotide therapeutics, isotopically labeled versions of the drug are used as internal standards for quantitative analysis in biological matrices by LC-MS.[6] This is essential for determining the drug's ADME profile. While producing stable isotope-labeled internal standards can be challenging and costly, it is a critical component of preclinical and clinical studies.[6] Radiolabeled oligonucleotides (e.g., with ³H or ¹⁴C) are also employed in in vivo distribution and pharmacokinetic studies.[4]

Conclusion

Phosphoramidite chemistry provides a robust and precise method for the site-specific isotopic labeling of oligonucleotides. This capability is a cornerstone of modern nucleic acid research and the development of next-generation therapeutics. The ability to introduce isotopic labels at any desired position allows for detailed investigations that are not possible with other methods, driving innovation in both basic science and pharmaceutical development.

References

Application Notes and Protocols for Preparing ¹⁵N Labeled DNA for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of DNA, particularly with ¹⁵N, is a powerful technique for quantitative mass spectrometry (MS) analysis. By introducing a known mass shift, ¹⁵N-labeled DNA serves as an ideal internal standard for the accurate quantification of DNA adducts, modifications, and overall DNA content in complex biological samples. This approach is critical in fields such as toxicology, cancer research, and drug development, where precise measurement of DNA damage and repair is essential.

This document provides a comprehensive guide to the preparation of ¹⁵N labeled DNA for mass spectrometry analysis, covering in vivo metabolic labeling in E. coli, DNA extraction and purification, enzymatic hydrolysis to constituent deoxynucleosides, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow Overview

The overall process for preparing and analyzing ¹⁵N labeled DNA involves several key stages, from the initial incorporation of the stable isotope to the final detection and quantification by mass spectrometry.

Workflow cluster_labeling In Vivo Labeling cluster_extraction Purification cluster_digestion Digestion cluster_analysis Analysis culture E. coli Culture in ¹⁵N Minimal Media lysis Cell Lysis culture->lysis Harvest Cells extraction Genomic DNA Extraction lysis->extraction purification DNA Purification & Quantification extraction->purification digestion Enzymatic Hydrolysis to Deoxynucleosides purification->digestion Purified ¹⁵N DNA lcms LC-MS/MS Analysis digestion->lcms ¹⁵N Deoxynucleosides quant Data Analysis & Quantification lcms->quant

Figure 1: Overall experimental workflow for the preparation and analysis of ¹⁵N labeled DNA.

Part 1: In Vivo Metabolic Labeling of DNA in E. coli

This protocol describes the metabolic labeling of E. coli genomic DNA by growing the bacteria in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

Protocol 1: Culturing E. coli in ¹⁵N-Enriched Minimal Media

Materials:

  • E. coli strain (e.g., DH5α or BL21)

  • M9 minimal media salt solution (10x)

  • ¹⁵NH₄Cl (Ammonium-15N chloride)

  • 20% Glucose solution (sterile)

  • 1 M MgSO₄ solution (sterile)

  • 1 M CaCl₂ solution (sterile)

  • Trace elements solution (100x, sterile)

  • Thiamine and Biotin solutions (1 mg/mL, sterile)

  • Appropriate antibiotic (if required)

  • Sterile culture flasks and tubes

Procedure:

  • Prepare 1x M9 Minimal Media (¹⁵N-labeled):

    • For 1 L of media, aseptically combine:

      • 100 mL of 10x M9 salts

      • 1 g of ¹⁵NH₄Cl

      • 20 mL of 20% glucose

      • 2 mL of 1 M MgSO₄

      • 100 µL of 1 M CaCl₂

      • 10 mL of 100x trace elements solution

      • 1 mL of 1 mg/mL thiamine

      • 1 mL of 1 mg/mL biotin

      • Add sterile deionized water to a final volume of 1 L.

      • Add appropriate antibiotic if the E. coli strain contains a plasmid.

  • Inoculation and Growth:

    • Inoculate a 5 mL starter culture of the ¹⁵N M9 minimal media with a single colony of E. coli.

    • Incubate overnight at 37°C with shaking (220-250 rpm).

    • Use the overnight culture to inoculate a larger volume (e.g., 1 L) of fresh ¹⁵N M9 minimal media. The recommended inoculation volume is 1:100.

    • Incubate the large culture at 37°C with shaking until it reaches the desired growth phase (typically late logarithmic phase, OD₆₀₀ ≈ 0.8-1.0).

  • Cell Harvesting:

    • Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet with 1x Phosphate Buffered Saline (PBS).

    • Centrifuge again and discard the supernatant. The cell pellet can be stored at -80°C or used immediately for DNA extraction.

Quantitative Data: Labeling Efficiency

The efficiency of ¹⁵N incorporation into the DNA is crucial for its use as an internal standard.

ParameterTypical ValueNotes
¹⁵N Enrichment in Media >98%Dependent on the purity of the ¹⁵NH₄Cl source.
Achieved ¹⁵N Labeling in DNA >99%After sufficient cell divisions in the labeled media.[1]
Cell Yield 1-3 g (wet weight) per L of cultureVaries with E. coli strain and growth conditions.

Part 2: Genomic DNA Extraction and Purification

This protocol outlines a method for extracting high-purity genomic DNA from the ¹⁵N-labeled E. coli cell pellet. High purity is essential to prevent interference in the subsequent enzymatic digestion and mass spectrometry analysis.

Protocol 2: High-Purity Genomic DNA Extraction

Materials:

  • ¹⁵N-labeled E. coli cell pellet

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Lysozyme (B549824) solution (10 mg/mL in TE buffer)

  • RNase A solution (10 mg/mL)

  • Proteinase K solution (20 mg/mL)

  • 10% Sodium Dodecyl Sulfate (SDS)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate (B1210297) (pH 5.2)

  • Isopropanol (100%, cold)

  • Ethanol (70%, cold)

  • Nuclease-free water

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in 5 mL of TE buffer.

    • Add 500 µL of lysozyme solution and incubate at 37°C for 30 minutes.

    • Add 25 µL of RNase A solution and incubate for another 30 minutes at 37°C.

    • Add 250 µL of Proteinase K solution and 500 µL of 10% SDS. Mix gently by inverting the tube and incubate at 55°C for 2 hours.

  • Phenol-Chloroform Extraction:

    • Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate.

    • Mix gently by inverting for 5-10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at room temperature.

    • Carefully transfer the upper aqueous phase to a new tube.

    • Repeat the extraction with an equal volume of chloroform:isoamyl alcohol.

  • DNA Precipitation:

    • To the aqueous phase, add 1/10th volume of 3 M sodium acetate and mix.

    • Add an equal volume of cold isopropanol.

    • Gently invert the tube until the DNA precipitates as a white, fibrous mass.

    • Spool the DNA using a sealed glass pipette or pellet by centrifugation at 12,000 x g for 10 minutes.

  • Washing and Resuspension:

    • Wash the DNA pellet twice with 1 mL of cold 70% ethanol.

    • Air-dry the pellet for 10-15 minutes. Do not over-dry.

    • Resuspend the DNA in an appropriate volume of nuclease-free water or TE buffer.

  • Quantification and Purity Check:

    • Determine the concentration and purity of the DNA using a UV-Vis spectrophotometer.

    • An A₂₆₀/A₂₈₀ ratio of ~1.8 and an A₂₆₀/A₂₃₀ ratio of >2.0 indicate high purity.

Quantitative Data: DNA Yield and Purity
ParameterExpected ValueNotes
DNA Yield 2-5 mg per gram of wet cell pelletVaries based on extraction efficiency.
A₂₆₀/A₂₈₀ Ratio 1.8 - 2.0A lower ratio indicates protein contamination.
A₂₆₀/A₂₃₀ Ratio > 2.0A lower ratio indicates contamination with salts or organic solvents.

Part 3: Enzymatic Hydrolysis of ¹⁵N-Labeled DNA

This protocol describes the complete enzymatic digestion of the purified ¹⁵N-labeled DNA into its constituent deoxynucleosides for LC-MS/MS analysis.

Protocol 3: Enzymatic Digestion to Deoxynucleosides

Materials:

  • Purified ¹⁵N-labeled DNA

  • Nuclease P1

  • Alkaline Phosphatase

  • Phosphodiesterase I

  • Digestion Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 20 mM MgCl₂, pH 7.9)

  • Commercially available nucleoside digestion mix (e.g., from NEB) can be used as an alternative.[2]

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine:

      • 10-20 µg of ¹⁵N-labeled DNA

      • Digestion Buffer to a final volume of 50 µL.

      • Nuclease P1 (5-10 units)

    • Incubate at 37°C for 2 hours.

  • Second Digestion Step:

    • Add Alkaline Phosphatase (10-20 units) and Phosphodiesterase I (0.01-0.02 units).

    • Incubate at 37°C for an additional 2-4 hours or overnight for complete digestion.

  • Reaction Quenching and Sample Preparation:

    • (Optional) Stop the reaction by adding EDTA to a final concentration of 5 mM or by heat inactivation (e.g., 95°C for 10 minutes), though this is often not necessary for LC-MS analysis.[2]

    • Filter the digested sample through a 10 kDa molecular weight cutoff filter to remove the enzymes.

    • The filtrate containing the ¹⁵N-deoxynucleosides is now ready for LC-MS/MS analysis.

Quantitative Data: Digestion Efficiency
ParameterExpected OutcomeMethod of Verification
Digestion Efficiency >95% conversion to deoxynucleosidesComparison of UV absorbance of the filtrate to the original DNA concentration.[3]

Part 4: LC-MS/MS Analysis

The final step is the analysis of the ¹⁵N-labeled deoxynucleosides by LC-MS/MS. This allows for the confirmation of labeling and the use of the labeled nucleosides as internal standards.

Protocol 4: LC-MS/MS Analysis of ¹⁵N-Deoxynucleosides

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Orbitrap) with an Electrospray Ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate the four deoxynucleosides (e.g., 0-5 min, 1-10% B; 5-15 min, 10-50% B; followed by a wash and re-equilibration).

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40°C

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Key Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage according to the specific instrument.

Quantitative Data: MRM Transitions for ¹⁵N-Deoxynucleosides

The following table provides the theoretical masses and expected MRM transitions for the ¹⁵N-labeled deoxynucleosides. The exact m/z values may vary slightly based on instrumentation and adducts.

DeoxynucleosidePrecursor Ion [M+H]⁺ (m/z)Product Ion [BH₂]⁺ (m/z)Notes
¹⁵N₅-Deoxyadenosine 257.1141.1Deoxyadenosine has 5 nitrogen atoms.
¹⁵N₅-Deoxyguanosine 273.1157.1Deoxyguanosine has 5 nitrogen atoms.
¹⁵N₃-Deoxycytidine 231.1115.1Deoxycytidine has 3 nitrogen atoms.
¹⁵N₂-Deoxythymidine 245.1129.1Deoxythymidine has 2 nitrogen atoms.

Note: The product ion corresponds to the protonated nucleobase after cleavage of the glycosidic bond.

Signaling Pathways and Logical Relationships

The logical flow of sample preparation for mass spectrometry is crucial for obtaining high-quality data. The following diagram illustrates the relationships between the key steps and quality control checks.

logical_flow cluster_prep Sample Preparation cluster_qc Quality Control cluster_analysis Downstream Analysis start Start: ¹⁵N-labeled E. coli culture harvest Cell Harvesting start->harvest qc_label ¹⁵N Incorporation >99%? harvest->qc_label extract DNA Extraction qc_purity A260/280 ≈ 1.8? A260/230 > 2.0? extract->qc_purity digest Enzymatic Digestion qc_digest Complete Digestion? digest->qc_digest qc_label->extract Proceed qc_purity->digest Proceed lcms LC-MS/MS qc_digest->lcms Proceed end End: Quantitative Data lcms->end

Figure 2: Logical flow diagram with integrated quality control checkpoints.

Conclusion

The protocols and data presented provide a robust framework for the preparation of ¹⁵N-labeled DNA for use in quantitative mass spectrometry. The successful implementation of these methods will enable researchers to perform highly accurate and precise measurements of DNA modifications and damage, contributing to advancements in various fields of biomedical research and drug development. Careful attention to the quality control steps outlined is essential for generating reliable and reproducible results.

References

Application Note: High-Resolution Structural Studies of 15N-Labeled Oligonucleotides by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of biomolecules in solution. For nucleic acids, particularly oligonucleotides, NMR provides invaluable insights into their conformation, ligand binding, and dynamic behavior at atomic resolution. Isotopic labeling, specifically with ¹⁵N, is a crucial strategy to simplify complex spectra and enhance spectral sensitivity, enabling the study of larger and more complex oligonucleotide systems. This application note provides a detailed experimental setup and protocols for conducting NMR studies on ¹⁵N-labeled oligonucleotides, with a focus on the widely used ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.

Key Experimental Stages

The overall workflow for NMR studies of ¹⁵N-labeled oligonucleotides can be broken down into four main stages: Sample Preparation, NMR Data Acquisition, Data Processing, and Structural Analysis. Each of these stages involves critical steps and parameters that must be carefully controlled to ensure high-quality, reproducible results.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing cluster_3 Data Analysis Oligo_Synthesis Oligonucleotide Synthesis & Labeling Purification Purification (e.g., HPLC/PAGE) Oligo_Synthesis->Purification Quantification Quantification (UV-Vis) Purification->Quantification NMR_Sample_Prep NMR Sample Preparation Quantification->NMR_Sample_Prep Spectrometer_Setup Spectrometer Setup & Tuning NMR_Sample_Prep->Spectrometer_Setup HSQC_Acquisition 1H-15N HSQC Acquisition Spectrometer_Setup->HSQC_Acquisition FID_Processing FID Processing (Apodization, Zero-filling) HSQC_Acquisition->FID_Processing Fourier_Transform Fourier Transformation FID_Processing->Fourier_Transform Phasing_Baseline Phasing & Baseline Correction Fourier_Transform->Phasing_Baseline Resonance_Assignment Resonance Assignment Phasing_Baseline->Resonance_Assignment Structural_Calculation Structural Calculation Resonance_Assignment->Structural_Calculation Interaction_Studies Interaction Studies Resonance_Assignment->Interaction_Studies

Figure 1: A comprehensive workflow for NMR studies of 15N-labeled oligonucleotides.

Experimental Protocols

¹⁵N-Labeled Oligonucleotide Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR data. The following protocol outlines the key steps for preparing a ¹⁵N-labeled oligonucleotide sample for NMR analysis.

Protocol:

  • Oligonucleotide Synthesis and Labeling:

    • Synthesize the desired oligonucleotide sequence using standard phosphoramidite (B1245037) chemistry.

    • Incorporate ¹⁵N-labeled phosphoramidites at specific sites or uniformly throughout the sequence. For uniform labeling, enzymatic synthesis methods using ¹⁵N-labeled nucleoside triphosphates (NTPs) can be employed.[1]

  • Purification:

    • Purify the synthesized oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to remove truncated sequences and protecting groups.

  • Desalting and Quantification:

    • Desalt the purified oligonucleotide using a size-exclusion column or dialysis.

    • Quantify the oligonucleotide concentration using UV-Vis spectroscopy at 260 nm.

  • NMR Sample Preparation:

    • Lyophilize the purified and quantified oligonucleotide to a dry powder.

    • Resuspend the oligonucleotide in the appropriate NMR buffer to the desired final concentration.

    • Add 5-10% Deuterium Oxide (D₂O) to the final sample for the spectrometer lock.

    • Transfer the final sample to a high-quality NMR tube.

Table 1: Recommended Sample Conditions for ¹⁵N-Labeled Oligonucleotide NMR

ParameterRecommended RangeNotes
Concentration 0.1 - 1.0 mMHigher concentrations improve signal-to-noise but may lead to aggregation.
Buffer 10 - 50 mM Sodium or Potassium PhosphatePhosphate buffers are commonly used for their stability and pH buffering capacity in the desired range.
pH 6.0 - 7.0A slightly acidic to neutral pH helps to slow the exchange of imino and amino protons with the solvent.
Salt Concentration 25 - 150 mM NaCl or KClSalt is necessary to screen charges and maintain a stable oligonucleotide structure. High salt can degrade spectral quality.[2]
D₂O Content 5 - 10% (v/v)Required for the NMR spectrometer's field-frequency lock.[2]
Chelating Agent 0.1 - 0.5 mM EDTA (optional)Can be included to chelate any divalent cations that may broaden NMR signals.
¹H-¹⁵N HSQC Data Acquisition

The ¹H-¹⁵N HSQC experiment is a cornerstone of NMR studies on ¹⁵N-labeled biomolecules. It provides a 2D correlation spectrum showing peaks for each proton directly bonded to a ¹⁵N nucleus.

Protocol:

  • Spectrometer Setup:

    • Insert the NMR sample into the spectrometer.

    • Lock onto the D₂O signal.

    • Tune and match the probe for both ¹H and ¹⁵N frequencies.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameter Setup:

    • Load a standard ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker spectrometers).[3]

    • Set the appropriate spectral widths, carrier frequencies, and acquisition times for both the ¹H and ¹⁵N dimensions.

    • Set the number of scans and dummy scans to achieve the desired signal-to-noise ratio.

  • Data Acquisition:

    • Start the acquisition.

    • Monitor the first few increments to ensure the experiment is running correctly.

Table 2: Typical Acquisition Parameters for a ¹H-¹⁵N HSQC Experiment

Parameter¹H Dimension¹⁵N DimensionNotes
Pulse Program hsqcetf3gpsi or similar sensitivity-enhanced, gradient-selected sequence
Spectral Width (SW) 12 - 16 ppm30 - 40 ppmShould cover all expected proton and nitrogen resonances.
Carrier Frequency (O1P/O2P) Centered on the water resonance (~4.7 ppm)~115 - 120 ppmThe ¹⁵N carrier should be centered in the region of expected imino/amino resonances.
Acquisition Time (AQ) 0.1 - 0.2 s0.04 - 0.08 sDetermines the digital resolution in each dimension.
Number of Points (TD) 1024 - 2048128 - 256The number of complex points collected in the time domain.
Number of Scans (NS) 8 - 64 (or more)Dependent on sample concentration; more scans improve signal-to-noise.
Dummy Scans (DS) 16To reach a steady state before acquisition.
Recycle Delay (D1) 1.0 - 1.5 sThe delay between scans.
NMR Data Processing

The raw time-domain data (Free Induction Decay or FID) must be processed to generate the final frequency-domain 2D spectrum.

Data_Processing_Workflow Raw_FID Raw 2D FID Data (Time Domain: t1, t2) Apodization Apodization (Window Function) Raw_FID->Apodization Zero_Filling Zero-Filling Apodization->Zero_Filling FT_t2 Fourier Transform (t2) Zero_Filling->FT_t2 Transpose Transpose Matrix FT_t2->Transpose FT_t1 Fourier Transform (t1) Transpose->FT_t1 Phasing Phasing FT_t1->Phasing Baseline_Correction Baseline Correction Phasing->Baseline_Correction Processed_Spectrum Processed 2D Spectrum (Frequency Domain: F1, F2) Baseline_Correction->Processed_Spectrum

Figure 2: A detailed workflow for processing 2D NMR data.

Protocol:

  • Fourier Transformation:

    • Apply a window function (e.g., squared sine bell) to the FID to improve the signal-to-noise ratio and resolution.

    • Perform zero-filling to increase the digital resolution of the spectrum.

    • Carry out a Fourier transform in both the direct (t₂) and indirect (t₁) dimensions.

  • Phasing and Baseline Correction:

    • Phase the spectrum in both dimensions to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to remove any distortions in the spectral baseline.

  • Referencing:

    • Reference the ¹H dimension to the residual water signal or an internal standard. The ¹⁵N dimension is typically referenced indirectly.

Data Presentation and Analysis

The processed ¹H-¹⁵N HSQC spectrum will display a series of peaks, each corresponding to a specific ¹H-¹⁵N pair in the oligonucleotide. The position (chemical shift) of these peaks is highly sensitive to the local chemical environment and, therefore, the three-dimensional structure of the molecule.

  • Resonance Assignment: The first step in analysis is to assign each peak to a specific nucleus in the oligonucleotide sequence. This is often achieved using a combination of through-bond (e.g., HNCACB) and through-space (e.g., NOESY) experiments, especially for larger oligonucleotides.

  • Structural Restraints: Nuclear Overhauser Effect (NOE) data from ¹⁵N-edited NOESY experiments provide distance restraints between protons that are close in space. These restraints are used to calculate the three-dimensional structure of the oligonucleotide.

  • Interaction Studies: Changes in the chemical shifts of specific resonances upon the addition of a ligand (e.g., a protein or a small molecule) can be used to map the binding site and characterize the binding event.[4]

Conclusion

NMR spectroscopy of ¹⁵N-labeled oligonucleotides is a robust methodology for elucidating their structure, dynamics, and interactions. The protocols and parameters outlined in this application note provide a solid foundation for researchers to design and execute successful NMR experiments. Careful attention to sample preparation, data acquisition, and processing is essential for obtaining high-quality data that can yield detailed insights into the biological function of these important molecules.

References

Application Notes and Protocols for DMT-dT Phosphoramidite-¹⁵N₂ Coupling in Automated Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of stable isotopes, such as ¹⁵N, into oligonucleotides is a powerful technique for investigating nucleic acid structure, dynamics, and interactions by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] DMT-dT Phosphoramidite-¹⁵N₂, a deoxythymidine building block isotopically labeled with ¹⁵N at the N1 and N3 positions of the pyrimidine (B1678525) ring, enables the precise introduction of these labels into synthetic DNA. This document provides a detailed protocol for the efficient coupling of DMT-dT Phosphoramidite-¹⁵N₂ during automated solid-phase oligonucleotide synthesis.

The phosphoramidite (B1245037) method is the standard for chemical oligonucleotide synthesis and proceeds in a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[2][3] While the fundamental process for incorporating ¹⁵N₂-labeled thymidine (B127349) is consistent with the standard cycle, careful attention to reaction conditions is crucial to ensure high coupling efficiency and maximize the yield of the desired full-length oligonucleotide.

Materials and Reagents

ReagentSupplierGrade
DMT-dT Phosphoramidite-¹⁵N₂VariousAnhydrous
Solid Support (e.g., CPG, Polystyrene)VariousPre-loaded with the first nucleoside
Deblocking Solution (3% TCA in DCM)Synthesis GradeAnhydrous
Activator Solution (e.g., 0.45 M ETT in Acetonitrile)Synthesis GradeAnhydrous
Capping Solution A (Acetic Anhydride/Pyridine (B92270)/THF)Synthesis GradeAnhydrous
Capping Solution B (N-Methylimidazole/THF)Synthesis GradeAnhydrous
Oxidizing Solution (0.02 M Iodine in THF/Water/Pyridine)Synthesis GradeAnhydrous
Anhydrous Acetonitrile (B52724)Synthesis Grade< 30 ppm H₂O
Cleavage and Deprotection Solution (e.g., AMA)Synthesis Grade

Experimental Protocols

Preparation of Reagents

Proper preparation and handling of all reagents are critical for successful oligonucleotide synthesis, as phosphoramidites are sensitive to moisture and oxidation.

  • DMT-dT Phosphoramidite-¹⁵N₂ Solution:

    • Allow the vial of DMT-dT Phosphoramidite-¹⁵N₂ to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M) under an inert atmosphere (e.g., argon or dry nitrogen).

    • Ensure the acetonitrile used for dissolution is of high purity with a low water content.[4]

  • Activator, Capping, and Oxidizing Solutions:

    • Prepare or use commercially available solutions according to the DNA synthesizer manufacturer's recommendations.

    • Ensure all solutions are anhydrous and stored under an inert atmosphere.

Automated Solid-Phase Synthesis Cycle

The following protocol outlines the four key steps for a single coupling cycle on an automated DNA synthesizer.

The initial step in each cycle is the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide bound to the solid support, which exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Procedure:

    • The solid support is washed with anhydrous acetonitrile.

    • A solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) is passed through the synthesis column.

    • The reaction is typically complete within 1-2 minutes.

    • The column is thoroughly washed with anhydrous acetonitrile to remove the detritylating agent and the cleaved DMT cation.

  • Monitoring: The orange-colored DMT cation can be quantified by UV-Vis spectrophotometry at approximately 495 nm to monitor the coupling efficiency of the previous cycle.

The activated DMT-dT Phosphoramidite-¹⁵N₂ is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Procedure:

    • The DMT-dT Phosphoramidite-¹⁵N₂ solution and the activator solution (e.g., 5-ethylthio-1H-tetrazole, ETT) are simultaneously delivered to the synthesis column.

    • The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.

    • This intermediate reacts with the 5'-hydroxyl group to form a phosphite (B83602) triester linkage.

    • A standard coupling time for unmodified phosphoramidites is typically 30-60 seconds. For modified phosphoramidites, including isotopically labeled ones, extending the coupling time to 2-5 minutes may be beneficial to ensure high coupling efficiency.

  • Considerations: The choice of activator and its concentration are critical. While 1H-tetrazole is a traditional activator, alternatives like ETT, 5-benzylthio-1H-tetrazole (BTT), or 4,5-dicyanoimidazole (B129182) (DCI) are often used to enhance coupling efficiency, especially for more sterically demanding or modified phosphoramidites.[2]

Any unreacted 5'-hydroxyl groups are "capped" to prevent the formation of deletion mutations in subsequent cycles.

  • Procedure:

    • A mixture of Capping Solution A (acetic anhydride) and Capping Solution B (N-methylimidazole) is delivered to the synthesis column.

    • This acetylates the unreacted 5'-hydroxyl groups, rendering them unreactive in future coupling steps.

    • The capping step is typically performed for 1-2 minutes.

    • The column is washed with anhydrous acetonitrile.

The newly formed phosphite triester linkage, which is unstable, is oxidized to a more stable phosphotriester linkage.

  • Procedure:

    • An oxidizing solution, typically containing iodine, water, and pyridine in tetrahydrofuran (B95107) (THF), is passed through the column.

    • The P(III) is oxidized to P(V), forming the natural phosphate (B84403) backbone of the DNA.

    • This step is usually completed in 1-2 minutes.

    • The column is washed with anhydrous acetonitrile.

The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

  • Procedure:

    • The solid support is treated with a cleavage/deprotection solution, such as a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).

    • The mixture is typically heated at a specified temperature (e.g., 65°C) for a defined period to ensure complete cleavage and deprotection.

    • The crude oligonucleotide solution is then collected.

Purification and Analysis

The crude oligonucleotide product is a mixture of the full-length product and shorter, failure sequences. Purification is necessary to isolate the desired product.

  • Purification:

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-exchange HPLC are common methods for purifying oligonucleotides.

    • Polyacrylamide Gel Electrophoresis (PAGE): PAGE can be used to separate oligonucleotides based on size.

  • Analysis:

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS is used to confirm the molecular weight of the final product and verify the incorporation of the ¹⁵N₂ label.

    • NMR Spectroscopy: ¹H, ¹⁵N, and ³¹P NMR can be used to confirm the structure and isotopic labeling of the oligonucleotide.

Quantitative Data and Performance

Achieving high coupling efficiency at each step is paramount for obtaining a good yield of the full-length oligonucleotide. While specific data for DMT-dT Phosphoramidite-¹⁵N₂ is not extensively published, the performance is expected to be comparable to standard thymidine phosphoramidite under optimized conditions.

ParameterTypical Value/RangeNotes
Coupling Efficiency > 99%Monitored by trityl cation release. Lower efficiency significantly reduces the yield of full-length product, especially for longer oligonucleotides.
Overall Yield (Crude) Sequence and length-dependentInfluenced by the cumulative coupling efficiency. For a 20-mer with 99% average coupling efficiency, the theoretical yield of full-length product is approximately 82%.
Purity (Crude) VariableDepends on coupling efficiency and the success of the capping step. Typically contains the full-length product and n-1, n-2, etc., failure sequences.
Final Yield (Purified) 10-40% of theoreticalHighly dependent on the purification method and the purity of the crude product.

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle (Repeated 'n' times) Deblocking 1. Deblocking (TCA/DCM) Coupling 2. Coupling (¹⁵N₂-dT Amidite + Activator) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Acetic Anhydride/NMI) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Deblocking Stabilizes Backbone (for next cycle) Cleavage Cleavage & Deprotection (e.g., AMA) Oxidation->Cleavage After final cycle Start Start: Solid Support with First Nucleoside (DMT-on) Start->Deblocking Purification Purification (HPLC or PAGE) Cleavage->Purification Analysis Analysis (MS, NMR) Purification->Analysis FinalProduct Final Product: ¹⁵N₂-Labeled Oligonucleotide Analysis->FinalProduct Phosphoramidite_Coupling_Reaction cluster_reactants Reactants Amidite DMT-O-Sugar-¹⁵N₂-Base P(OR)N(iPr)₂ ActivatedAmidite Activated Amidite Intermediate Amidite->ActivatedAmidite Activation Support Solid Support Oligo-n-OH Product {Solid Support | Oligo-n+1-Phosphite Triester} Support->Product Activator Activator (e.g., ETT) Activator->ActivatedAmidite ActivatedAmidite->Product Coupling

References

Troubleshooting & Optimization

improving coupling efficiency of DMT-dT Phosphoramidite-15N2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DMT-dT Phosphoramidite-15N2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving coupling efficiency and troubleshooting common issues encountered during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated version of the standard thymidine (B127349) phosphoramidite (B1245037) used in oligonucleotide synthesis. Its main purpose is to act as an isotopic label. The inclusion of deuterium (B1214612), a heavy isotope of hydrogen, enables the differentiation of the synthesized oligonucleotide from its natural counterparts in biological systems. This is particularly valuable in studies involving mass spectrometry analysis for precise tracking and quantification in complex biological mixtures, aiding in pharmacokinetic and metabolic studies of oligonucleotide therapeutics.[1]

Q2: What is "coupling efficiency" and why is it crucial for oligonucleotide synthesis?

Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[2] Achieving a high coupling efficiency (ideally >99%) is critical because any unreacted sites result in truncated sequences, also known as deletions.[2] The buildup of these truncated products diminishes the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[2]

Q3: Does the isotopic labeling in this compound affect its coupling efficiency?

There is no evidence to suggest that the deuterium labeling on the DMT group significantly impacts the chemical reactivity or coupling efficiency of the phosphoramidite under standard oligonucleotide synthesis conditions. The troubleshooting procedures for low coupling efficiency with the 15N2 variant are the same as for the standard, non-deuterated DMT-dT phosphoramidite. However, to preserve the deuterium labels on the final oligonucleotide, it is crucial to use deuterated reagents, such as deuterated ammonium (B1175870) hydroxide, during the deprotection step.[2]

Troubleshooting Guide: Low Coupling Efficiency

A sudden or consistent drop in the trityl signal during synthesis is a key indicator of low coupling efficiency. Below is a systematic approach to diagnose and resolve this issue.

Problem: Low Coupling Efficiency

Symptoms:

  • Low overall yield of the final oligonucleotide.

  • A high percentage of n-1 shortmers are present in the crude product upon analysis (e.g., by HPLC or PAGE).[3]

Possible Causes and Solutions:

Possible Cause Recommended Action
Moisture Contamination Phosphoramidites are highly susceptible to hydrolysis. Even trace amounts of water in reagents or on synthesizer lines can drastically reduce coupling efficiency.[3] Solution: Use anhydrous solvents and reagents, ensuring acetonitrile (B52724) has a low water content (<10 ppm). Store molecular sieves in phosphoramidite and activator solutions to absorb residual moisture.[3][4] Purge synthesizer lines thoroughly with dry argon or helium.[3]
Degraded Phosphoramidite Stock Phosphoramidite solutions can degrade over time, especially when stored on the synthesizer. The stability of phosphoramidites in acetonitrile generally follows the order T, dC > dA > dG.[3] Solution: Prepare fresh phosphoramidite solutions before starting a synthesis, particularly for long oligonucleotides or critical applications. Avoid storing solutions on the synthesizer for extended periods.[3]
Suboptimal Activator The choice and concentration of the activator are crucial for the coupling reaction. An inappropriate or degraded activator will significantly reduce efficiency.[2] Solution: Select an appropriate activator. Common options include 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI). For sterically hindered phosphoramidites, a stronger activator like DCI may be necessary.[3][5]
Insufficient Coupling Time The time allotted for the coupling reaction may not be sufficient for a complete reaction, especially for challenging sequences. Solution: Increase the coupling time in the synthesis protocol. For particularly problematic couplings, consider a "double coupling" step, where the coupling step is repeated before capping and oxidation.[3]
Instrument and Fluidics Issues Leaks, blocked lines, or inaccurate reagent delivery in the DNA synthesizer can prevent sufficient reagent from reaching the synthesis column.[2] Solution: Perform regular maintenance on your synthesizer. Check for leaks and ensure that all lines are clear and delivering the correct volumes of reagents.
Solid Support Problems Clogged pores on the solid support can hinder reagent access to the growing oligonucleotide chains, which is a more significant issue for longer sequences. Solution: Ensure you are using a high-quality solid support appropriate for your synthesis scale and oligonucleotide length.
Incomplete Deblocking If the DMT group is not completely removed during the deblocking step, the subsequent coupling reaction will be blocked, leading to a truncated sequence.[1] Solution: Ensure the deblocking step is complete by visually monitoring the release of the orange trityl cation and by using fresh deblocking reagent.[6]

Experimental Protocols

Protocol 1: Monitoring Coupling Efficiency via Trityl Cation Assay

Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.

Methodology: The dimethoxytrityl (DMT) group is cleaved at the beginning of each synthesis cycle, releasing a brightly colored orange trityl cation. The intensity of this color is proportional to the number of molecules that were successfully coupled in the previous cycle.

  • During each detritylation step, the synthesizer diverts the acidic solution containing the cleaved DMT cation into a fraction collector or a UV-Vis spectrophotometer.

  • The absorbance of the solution is measured at approximately 495 nm.

  • A significant drop in absorbance from one cycle to the next indicates a failure in the coupling step of that particular cycle.[2]

  • The stepwise coupling efficiency can be calculated by comparing the absorbance of a given cycle to the previous one, a process often automated by the synthesizer's software.

Protocol 2: Analysis of Crude Oligonucleotide by HPLC

Objective: To assess the purity of the final oligonucleotide product and identify the presence of truncated sequences.

Methodology:

  • Sample Preparation: Desalt the crude oligonucleotide sample. Dissolve a small aliquot in an appropriate solvent (e.g., nuclease-free water).

  • Instrumentation: Use a reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a suitable column for oligonucleotide analysis (e.g., a C18 column).

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in a buffer such as triethylammonium (B8662869) acetate (B1210297) (TEAA).

  • Analysis: Inject the sample and run the HPLC program. The full-length product (FLP) will typically be the major, late-eluting peak. Shorter, truncated sequences (failure sequences) will elute earlier. The relative peak areas can be used to estimate the purity of the crude product. A large number of early-eluting peaks indicates significant issues with coupling efficiency.[2]

Visualizations

cluster_synthesis Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add DMT-dT-15N2) Deblocking->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.

Start Low Coupling Efficiency (Low Trityl Signal) CheckReagents Check Reagent Quality - Fresh Amidites? - Anhydrous Solvents? Start->CheckReagents CheckActivator Verify Activator - Correct Type? - Fresh Solution? Start->CheckActivator CheckSynthesizer Inspect Synthesizer - No Leaks? - Lines Clear? Start->CheckSynthesizer OptimizeProtocol Optimize Protocol - Increase Coupling Time? - Double Couple? CheckReagents->OptimizeProtocol CheckActivator->OptimizeProtocol CheckSynthesizer->OptimizeProtocol Success Coupling Efficiency Improved OptimizeProtocol->Success

Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.

References

Technical Support Center: 15N-Labeled Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15N-labeled oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and analysis of nitrogen-15 (B135050) labeled DNA and RNA oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 15N-labeled oligonucleotides? A1: 15N-labeled oligonucleotides are predominantly used in Nuclear Magnetic Resonance (NMR) spectroscopy studies. The 15N isotope is NMR-active, and its incorporation allows for the detailed investigation of nucleic acid structure, dynamics, and interactions with other molecules like proteins and small molecule drugs.[1][2][3]

Q2: Does the use of 15N-labeled phosphoramidites significantly alter the standard solid-phase synthesis protocol? A2: The fundamental steps of the phosphoramidite (B1245037) synthesis cycle (deblocking, coupling, capping, and oxidation) remain the same.[4][5] However, because 15N-labeled phosphoramidites are significantly more expensive, optimizing each step to ensure the highest possible coupling efficiency is critical to avoid wasting valuable material. This typically involves ensuring exceptionally anhydrous conditions.

Q3: Can I expect a lower yield compared to standard oligonucleotide synthesis? A3: While the chemical reactivity of 15N-labeled phosphoramidites is nearly identical to their unlabeled counterparts, lower final yields can occur if synthesis conditions are not strictly optimized. Any factor that reduces coupling efficiency, such as moisture, will have a more significant financial impact due to the cost of the labeled reagents.[6]

Q4: How does 15N labeling affect the mass of my oligonucleotide? A4: Each nitrogen atom replaced with a 15N isotope will increase the mass of the molecule by approximately 0.997 Da (the mass difference between 15N and 14N). To calculate the expected mass increase, you must count the total number of nitrogen atoms in the desired oligonucleotide sequence that will be labeled and multiply that number by 0.997 Da.

Troubleshooting Guide

This guide addresses specific problems that may arise during your synthesis workflow.

Issue 1: Low Crude Yield or Low Coupling Efficiency

Symptom: The final yield of the crude oligonucleotide, measured by UV absorbance at 260 nm (A260), is significantly lower than expected. This is often correlated with low stepwise coupling efficiency, which can be monitored using a trityl cation assay.[7]

Possible Causes:

  • Moisture Contamination: This is the most common cause of poor coupling efficiency. Water reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[7][8]

  • Degraded Reagents: Phosphoramidites and activators (e.g., Tetrazole, DCI) are sensitive to moisture and oxidation. Improper storage or using expired reagents leads to failed coupling.

  • Inefficient Activator: The activator may be degraded, at the wrong concentration, or not sufficiently strong for a particular phosphoramidite (especially for sterically hindered or modified bases).[][]

  • Synthesizer Fluidics Issues: Blockages or leaks in the reagent lines of the automated synthesizer can prevent the correct volumes of phosphoramidite or activator from reaching the synthesis column.

Recommended Solutions:

  • Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile (B52724) (<10-15 ppm water content) for all reagents.[8] Store 15N-labeled phosphoramidites under argon or nitrogen in a desiccator. Dry the argon/helium gas used on the synthesizer with an in-line filter.[8]

  • Verify Reagent Quality: Use fresh, high-quality phosphoramidites and activators. When starting a critical synthesis with expensive 15N-labeled reagents, it is best practice to use newly opened bottles.

  • Optimize Coupling Time: While standard DNA phosphoramidites couple rapidly (~20-30 seconds), RNA or modified phosphoramidites may require longer coupling times (5-15 minutes).[4] Consult the supplier's recommendation for your specific 15N-labeled amidites.

  • Perform System Maintenance: Regularly check and clean the synthesizer's fluidic system to ensure accurate reagent delivery. Perform a test synthesis with standard, unlabeled phosphoramidites before committing expensive labeled reagents.

Quantitative Data: Impact of Coupling Efficiency on Yield

The final yield of the full-length product (FLP) is exponentially dependent on the average stepwise coupling efficiency. This table illustrates why maximizing efficiency is critical, especially for longer oligonucleotides.

Coupling Efficiency% FLP for a 20mer% FLP for a 50mer% FLP for a 100mer
99.5%90.9%77.9%60.6%
99.0%82.6%60.5%36.6%
98.5%74.5%46.8%21.9%
98.0%67.3%36.4%13.3%

Calculation: % FLP = (Coupling Efficiency) ^ (Number of couplings). The number of couplings is the length of the oligonucleotide minus one.[6]

Issue 2: Presence of Impurities in Final Product

Symptom: Analysis by HPLC or Mass Spectrometry reveals multiple peaks, including species with lower and higher molecular weights than the target oligonucleotide.

Possible Causes:

  • (n-1) Deletion Sequences: The most common impurity, resulting from a failed coupling reaction followed by an inefficient capping step. The uncapped 5'-OH group is then available to couple in the next cycle, leading to an oligonucleotide missing one base.[][12]

  • Depurination: The acidic deblocking step (TCA or DCA) can lead to the cleavage of the glycosidic bond of purine (B94841) bases (A and G), creating an abasic site. This site can cleave during the final deprotection, leading to truncated products.[8][]

  • Incomplete Deprotection: Protecting groups on the nucleobases (e.g., benzoyl, isobutyryl) are not fully removed during the final cleavage and deprotection step, resulting in adducts with higher mass.[13]

  • (n+1) Sequences: A rare side reaction, sometimes seen with dG phosphoramidites, where the activator prematurely removes the 5'-DMT group from a phosphoramidite in solution, leading to the coupling of a GG dimer.[8]

Recommended Solutions:

  • Improve Capping Efficiency: Ensure capping reagents (Acetic Anhydride and N-Methylimidazole) are fresh and active. An efficient capping step is crucial to terminate failure sequences and prevent the formation of (n-1) impurities.[4][14]

  • Use Milder Deblocking: To minimize depurination, especially for long oligonucleotides rich in purines, use 3% Dichloroacetic Acid (DCA) instead of the stronger Trichloroacetic Acid (TCA).[8]

  • Optimize Deprotection: Ensure the correct deprotection solution, temperature, and time are used based on the protecting groups on your 15N-labeled bases. For sensitive modifications, harsher reagents like concentrated ammonium (B1175870) hydroxide (B78521) may need to be replaced with milder alternatives like AMA (Ammonium Hydroxide/Methylamine).[13][15]

  • Purify the Final Product: High-Performance Liquid Chromatography (HPLC) is essential for removing impurities and isolating the full-length 15N-labeled oligonucleotide.[16][17]

Experimental Protocols & Visualizations

Protocol 1: Standard Solid-Phase Synthesis Cycle

This protocol outlines the four main steps in a single cycle of phosphoramidite-based oligonucleotide synthesis.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Procedure: The acid is passed through the synthesis column to remove the 5'-Dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction. The orange-colored DMT cation is washed away.

  • Coupling:

    • Reagents: 15N-labeled Nucleoside Phosphoramidite and an activator (e.g., 0.25-0.5 M Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT)) in anhydrous acetonitrile.

    • Procedure: The phosphoramidite and activator are delivered simultaneously to the column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing chain.[]

  • Capping:

    • Reagents: Cap A (Acetic Anhydride/Lutidine/THF) and Cap B (N-Methylimidazole/THF).

    • Procedure: To prevent unreacted 5'-hydroxyl groups (typically 0.5-2%) from participating in subsequent cycles, they are permanently blocked by acetylation. This step is critical to minimize (n-1) impurities.[5]

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester using an iodine solution. This completes the cycle.[5]

Considerations for 15N-Labeling:

  • Reagent Handling: Due to the high cost, 15N-labeled phosphoramidites should be dissolved in anhydrous acetonitrile just prior to use to the minimum required concentration.

  • Anhydrous Technique: It is imperative to use fresh, high-quality anhydrous acetonitrile and ensure all synthesizer lines are dry to maximize coupling efficiency and preserve the expensive labeled material.[8]

Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated N times) Deblock 1. Deblocking (Remove 5'-DMT) Couple 2. Coupling (Add 15N-Amidite) Deblock->Couple Exposed 5'-OH Cap 3. Capping (Block Failures) Couple->Cap New Linkage Oxidize 4. Oxidation (Stabilize Linkage) Cap->Oxidize Oxidize->Deblock Next Cycle Cleave Cleavage & Deprotection Oxidize->Cleave Final Cycle Complete Start Start: CPG Support with 1st Base Start->Deblock Purify HPLC Purification Cleave->Purify Final Final Product: Pure 15N-Oligo Purify->Final

Caption: Automated solid-phase synthesis cycle for 15N-labeled oligonucleotides.

Protocol 2: Reversed-Phase HPLC Purification

This protocol is a general guideline for purifying the final 15N-labeled oligonucleotide product.

  • Cleavage and Deprotection: After synthesis, treat the solid support with the appropriate deprotection solution (e.g., AMA or aqueous ammonia) at the recommended temperature and time to cleave the oligonucleotide from the support and remove all protecting groups.

  • Sample Preparation: Evaporate the deprotection solution to dryness. Re-dissolve the crude oligonucleotide pellet in an appropriate starting buffer (e.g., 0.1 M Triethylammonium Acetate (TEAA), pH 7.0).[18]

  • HPLC System Setup:

    • Column: C8 or C18 reversed-phase column.[18]

    • Mobile Phase A: 0.1 M TEAA in water.

    • Mobile Phase B: 0.1 M TEAA in Acetonitrile/Water (e.g., 50:50).

    • Detector: UV, monitoring at 260 nm.

    • Column Temperature: Elevated temperatures (e.g., 50-60 °C) can improve resolution by reducing secondary structures.[19]

  • Purification Gradient:

    • Inject the dissolved crude sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B. A typical gradient might be 5-65% B over 30-40 minutes. The hydrophobic DMT-on full-length product (if trityl-on purification is used) will elute last. Failure sequences (DMT-off) will elute earlier.

  • Fraction Collection and Desalting: Collect the peak corresponding to the full-length product. Evaporate the volatile buffer and desalt the final product using an appropriate method (e.g., ethanol (B145695) precipitation or a desalting cartridge).

HPLC_Troubleshooting Start Analyze Crude Oligo by HPLC LowYield Symptom: Main Peak Area is Low Start->LowYield MultiplePeaks Symptom: Multiple Significant Peaks Start->MultiplePeaks Cause_Coupling Cause: Low Coupling Efficiency LowYield->Cause_Coupling Cause_Depurination Cause: Depurination during Deblock MultiplePeaks->Cause_Depurination Cause_Failure Cause: (n-1) Deletion Sequences MultiplePeaks->Cause_Failure Cause_Deprotect Cause: Incomplete Deprotection MultiplePeaks->Cause_Deprotect Solution_Anhydrous Solution: Improve Anhydrous Technique Cause_Coupling->Solution_Anhydrous Solution_DCA Solution: Use Milder Deblock (DCA) Cause_Depurination->Solution_DCA Solution_Capping Solution: Check Capping Reagents Cause_Failure->Solution_Capping Solution_TimeTemp Solution: Optimize Deprotection Time/Temp Cause_Deprotect->Solution_TimeTemp

Caption: Decision tree for troubleshooting common HPLC analysis outcomes.

Issue 3: Mass Spectrometry (MS) Analysis Discrepancies

Symptom: The observed mass in ESI-MS or MALDI-TOF does not match the calculated theoretical mass for the 15N-labeled oligonucleotide.

Possible Causes:

  • Incorrect Calculation of 15N Atoms: The theoretical mass calculation may be based on an incorrect count of nitrogen atoms in the oligonucleotide sequence. Remember to count nitrogens in all bases (A=5, G=5, C=3, T=2).

  • Incomplete Labeling: If the 15N-labeled phosphoramidite was contaminated with its 14N counterpart or if coupling efficiency was particularly low for the labeled base, the final product may be a mix of fully labeled and partially labeled species.

  • Presence of Adducts: The observed mass is higher than expected due to the formation of salt adducts (e.g., +22 Da for Na+, +38 Da for K+) or incomplete removal of protecting groups.

  • Ion Suppression: The signal intensity is very low, making it difficult to identify the correct mass peak. This can be caused by residual salts or detergents from the purification process interfering with ionization.[20]

Recommended Solutions:

  • Verify Theoretical Mass: Carefully recalculate the expected mass. Use an online tool and manually confirm the number of nitrogen atoms. The expected mass is: Mass(unlabeled) + (Number of N atoms * 0.997 Da).

  • Assess Isotopic Purity: High-resolution mass spectrometry may be able to resolve peaks corresponding to different levels of 15N incorporation.

  • Optimize Sample Cleanup: Ensure the final sample is thoroughly desalted before MS analysis. For persistent adducts, consider using an alternative desalting method or adding a small amount of an amine like triethylamine (B128534) to the MS buffer to compete with metal salt formation.

  • Calibrate the Mass Spectrometer: Ensure the instrument is properly calibrated using a known standard in the mass range of your oligonucleotide.[21] If signal is low, troubleshoot the instrument's spray stability and source conditions.[20][21]

References

Technical Support Center: Optimizing Deprotection of 15N Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the deprotection of 15N labeled oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Does the 15N isotopic label affect the choice of deprotection chemistry?

A1: The 15N isotopic label on the nucleobases does not fundamentally alter the chemical reactivity of the protecting groups. Therefore, standard deprotection protocols are generally applicable to 15N labeled oligonucleotides.[1][2][3] However, given the often high cost and value of isotopically labeled oligonucleotides, it is prudent to select the mildest deprotection conditions that will effectively remove all protecting groups to maximize yield and prevent any potential side reactions.

Q2: What are the most common deprotection reagents for oligonucleotides?

A2: The most common deprotection reagents include concentrated ammonium (B1175870) hydroxide (B78521), a mixture of ammonium hydroxide and methylamine (B109427) (AMA), and potassium carbonate in methanol.[4][5][6] The choice of reagent depends on the protecting groups used during synthesis and the sensitivity of the oligonucleotide or any modifications.

Q3: How can I monitor the completeness of the deprotection reaction?

A3: The completeness of deprotection is typically monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[7][8] In HPLC, incomplete deprotection will result in additional peaks that are more hydrophobic than the fully deprotected oligonucleotide.[9] Mass spectrometry can confirm the presence of any remaining protecting groups by detecting the corresponding mass additions to the oligonucleotide.[7][8]

Q4: What are "UltraMILD" monomers and when should they be used?

A4: UltraMILD phosphoramidites utilize protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) that are more labile than standard protecting groups.[5][6] They are recommended when synthesizing oligonucleotides with sensitive modifications, such as certain dyes or other labels, that would be degraded under standard deprotection conditions (e.g., prolonged heating in ammonium hydroxide).[5][6] Given the investment in 15N labeled synthesis, using UltraMILD monomers can be a good strategy to ensure the integrity of the final product.

Q5: Can I use the same deprotection protocol for DNA and RNA oligonucleotides?

A5: No, RNA deprotection is more complex than DNA deprotection due to the presence of the 2'-hydroxyl group.[6] The 2'-hydroxyl protecting group (e.g., TBDMS or TOM) must be removed in a separate step after the cleavage and base deprotection.[9] Using a standard DNA deprotection protocol on an RNA oligonucleotide will result in the degradation of the RNA strand.

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptom:

  • Appearance of multiple peaks, often broader and more retained than the main product peak, in the reverse-phase HPLC chromatogram.

  • Mass spectrometry data shows masses corresponding to the oligonucleotide plus one or more protecting groups (e.g., +70 Da for isobutyryl on dG, +104 Da for benzoyl on dA or dC).[7]

Possible Causes:

  • Deprotection time was too short or the temperature was too low. The rate of removal of protecting groups is dependent on both time and temperature.[4]

  • Deprotection reagent was old or of poor quality. Concentrated ammonium hydroxide can lose ammonia (B1221849) gas over time, reducing its effectiveness.[6]

  • Insufficient volume of deprotection reagent.

  • Use of standard protecting groups with a mild deprotection protocol.

Solutions:

  • Optimize deprotection conditions: Refer to the deprotection tables below for recommended times and temperatures for different reagents and protecting groups. For valuable 15N labeled oligos, a conservative approach with slightly longer incubation times at a moderate temperature is advisable.

  • Use fresh deprotection reagents: Always use fresh, high-quality deprotection reagents. It is recommended to use a new bottle of ammonium hydroxide if it has been open for an extended period.[6]

  • Ensure complete immersion: Make sure the solid support is completely submerged in the deprotection solution.

  • Match protecting groups with the deprotection method: If using UltraMILD phosphoramidites, a mild deprotection protocol with potassium carbonate or room temperature ammonium hydroxide can be used.[5] For standard protecting groups, more stringent conditions are required.

Issue 2: Oligonucleotide Degradation

Symptom:

  • Low yield of the final product.

  • Presence of shorter fragments (n-1, n-2, etc.) in the HPLC or Mass Spectrometry analysis that cannot be attributed to synthesis failure.

  • Depurination peaks (loss of A or G bases) may be observed in the mass spectrum.[8]

Possible Causes:

  • Deprotection conditions are too harsh. Prolonged exposure to high temperatures or strong bases can lead to degradation of the oligonucleotide backbone, especially for sensitive sequences or modifications.

  • Presence of base-labile modifications. Some modifications, such as certain fluorescent dyes, are not stable to standard deprotection conditions.[4][9]

  • Depurination during synthesis. Although not a deprotection issue, residual acid from the detritylation step during synthesis can cause depurination.

Solutions:

  • Use milder deprotection conditions: For sensitive 15N labeled oligonucleotides, consider using milder conditions such as lower temperatures or alternative reagents like potassium carbonate with UltraMILD monomers.[5][6]

  • Consult the technical data sheet for any modifications: Always check the recommended deprotection protocol for any non-standard modifications present in your oligonucleotide.

  • Ensure proper capping during synthesis: Efficient capping of failure sequences during synthesis will minimize the presence of shorter fragments in the final product.

Data Presentation

Table 1: Common Deprotection Conditions for DNA Oligonucleotides
Deprotection ReagentProtecting GroupsTemperatureTimeNotes
Concentrated Ammonium HydroxideStandard (Bz-dA, Bz-dC, iBu-dG)55°C8-12 hoursThe most traditional method.[6] Ensure the vial is tightly sealed.
Ammonium Hydroxide/Methylamine (AMA) (1:1)Standard (Ac-dC recommended)65°C10-15 minutes"UltraFAST" deprotection.[4][10] Not suitable for all modifications. Requires Ac-dC to avoid side reactions.[4]
Potassium Carbonate (0.05 M in Methanol)UltraMILD (Pac-dA, Ac-dC, iPr-Pac-dG)Room Temp4 hoursVery mild conditions, ideal for sensitive oligos.[5][6]
t-Butylamine/Water (1:3)Standard60°C6 hoursAn alternative for certain sensitive dyes like TAMRA.[6]
Table 2: Mass Additions of Common Protecting Groups
Protecting GroupNucleobaseMass Addition (Da)
Benzoyl (Bz)dA, dC104
Isobutyryl (iBu)dG70
Acetyl (Ac)dC42
Phenoxyacetyl (Pac)dA134
Isopropyl-phenoxyacetyl (iPr-Pac)dG176
Dimethoxytrityl (DMT)5'-OH302
2-CyanoethylPhosphate53

Experimental Protocols

Protocol 1: Standard Ammonium Hydroxide Deprotection
  • After synthesis, transfer the solid support containing the 15N labeled oligonucleotide to a 2 mL screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

  • Tightly seal the vial with a cap containing a secure septum or O-ring.

  • Incubate the vial in a heating block or oven at 55°C for 8-12 hours.

  • After incubation, cool the vial to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microfuge tube.

  • Wash the solid support with 0.5 mL of water and combine the supernatant with the previous collection.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the dried oligonucleotide in an appropriate buffer for quantification and analysis.

Protocol 2: UltraFAST AMA Deprotection
  • Transfer the solid support to a 2 mL screw-cap vial.

  • Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. (Caution: Prepare in a fume hood with appropriate personal protective equipment).

  • Add 1-2 mL of the freshly prepared AMA solution to the vial.

  • Seal the vial tightly and incubate at 65°C for 10-15 minutes.

  • Cool the vial to room temperature.

  • Transfer the supernatant to a new tube.

  • Wash the support with 0.5 mL of water and combine the supernatants.

  • Dry the sample in a vacuum concentrator.

  • Resuspend for further analysis.

Mandatory Visualization

Deprotection_Workflow General Deprotection Workflow for 15N Labeled Oligonucleotides cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_analysis Analysis & Purification Synthesis 1. Automated Synthesis of 15N Labeled Oligonucleotide Cleavage 2. Cleavage from Solid Support & Base/Phosphate Deprotection Synthesis->Cleavage Analysis 3. Quality Control: HPLC & Mass Spectrometry Cleavage->Analysis Purification 4. Purification (e.g., RP-HPLC, PAGE) Analysis->Purification Incomplete_Deprotection Incomplete Deprotection? Analysis->Incomplete_Deprotection Final_Product 5. Purified 15N Labeled Oligonucleotide Purification->Final_Product Incomplete_Deprotection->Cleavage Re-optimize conditions Incomplete_Deprotection->Purification Proceed if complete

Caption: General workflow for deprotection and analysis of 15N labeled oligonucleotides.

Deprotection_Decision_Tree Decision Tree for Selecting a Deprotection Strategy Start Start: Oligo Synthesized Sensitive_Mods Sensitive Modifications (e.g., dyes)? Start->Sensitive_Mods Standard_Protecting_Groups Standard Protecting Groups Used? Sensitive_Mods->Standard_Protecting_Groups No Mild_Deprotection Use Mild Deprotection (e.g., K2CO3/MeOH, rt NH4OH) Sensitive_Mods->Mild_Deprotection Yes Standard_Deprotection Use Standard Deprotection (e.g., NH4OH, 55°C) Standard_Protecting_Groups->Standard_Deprotection Yes Fast_Deprotection Consider Fast Deprotection (AMA, 65°C) Standard_Protecting_Groups->Fast_Deprotection No (UltraMILD) Final_QC Proceed to QC Mild_Deprotection->Final_QC Standard_Deprotection->Final_QC Fast_Deprotection->Final_QC

Caption: Decision tree for choosing an appropriate deprotection strategy.

References

Technical Support Center: Purification of 15N Labeled DNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 15N labeled DNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of 15N labeled DNA for downstream applications, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of purifying 15N labeled DNA?

A1: Purifying 15N labeled DNA is essential to remove contaminants that can interfere with downstream applications. For NMR spectroscopy, impurities can obscure signals from the DNA, leading to poor quality spectra and incorrect structural or dynamic information.[1][2] Common contaminants include proteins, RNA, salts, and organic solvents used during the extraction process.[2][3][4]

Q2: What are the common methods for purifying 15N labeled DNA?

A2: Several methods are available for purifying 15N labeled DNA, each with its own advantages and disadvantages. The choice of method often depends on the scale of the preparation, the required purity, and the downstream application. Common methods include:

  • Ethanol (B145695) or Isopropanol Precipitation: A widely used technique to concentrate DNA and remove some impurities.[5]

  • Agarose (B213101) Gel Electrophoresis with Gel Extraction: Separates DNA fragments by size and allows for the isolation of the desired band.

  • Chromatography:

    • Fast Protein Liquid Chromatography (FPLC): A preparative technique suitable for purifying large biomolecules like proteins and DNA under low pressure.[6][7]

    • High-Performance Liquid Chromatography (HPLC): An analytical and preparative technique that uses high pressure for high-resolution separation of molecules.[8][9]

  • Cesium Chloride (CsCl) Density Gradient Centrifugation: Separates molecules based on their buoyant density.

Q3: How can I assess the purity and concentration of my purified 15N labeled DNA?

A3: The most common method is UV-Vis spectrophotometry to measure the absorbance at 260 nm (for nucleic acids), 280 nm (for proteins), and 230 nm (for organic contaminants).[10][11][12][13]

  • A260/A280 ratio: A ratio of ~1.8 is generally considered "pure" for DNA.[10][12][13][14] A lower ratio may indicate protein or phenol (B47542) contamination.[10][12][14][15]

  • A260/A230 ratio: This ratio should ideally be between 2.0 and 2.2.[12][13] A lower ratio can indicate contamination with organic compounds like phenol, or salts such as guanidine (B92328) thiocyanate.[4][10][16]

Q4: What yield of 15N labeled DNA can I expect from an E. coli culture?

A4: The yield of plasmid DNA from an E. coli culture can vary significantly depending on the plasmid copy number, the bacterial growth medium, and the cell density. For low-copy number plasmids often used in protein expression and NMR studies, yields can be enhanced by using rich media like Terrific Broth (TB).[17][18] With optimized high-cell-density expression methods, it is possible to obtain high yields of recombinant proteins, and by extension, the plasmids encoding them.[19] While specific yields for 15N DNA are not extensively documented in comparative studies, yields for plasmid DNA in general can range from a few micrograms to milligrams per liter of culture.

Troubleshooting Guides

Low Yield of 15N Labeled DNA
Potential Cause Recommended Solution
Incomplete Cell Lysis Ensure complete resuspension of the cell pellet before adding lysis buffer. Use appropriate lysis methods (e.g., sonication, French press) for efficient cell disruption.
DNA Degradation Minimize freeze-thaw cycles of cell pellets. Work on ice to reduce nuclease activity.[20]
Inefficient Precipitation Ensure the correct ratio of ethanol/isopropanol and salt is used. For low DNA concentrations, consider adding a carrier like glycogen. Incubation at -20°C can improve precipitation, but may also co-precipitate salts.
Loss During Column Purification Do not overload the spin column. Ensure that the binding and wash buffers have the correct ethanol concentrations. Elute with a sufficient volume of pre-warmed elution buffer and allow for a short incubation on the column before centrifugation.
Poor Plasmid Copy Number Use a richer growth medium like Terrific Broth (TB) to increase cell density and plasmid yield.[17][18]
Poor Purity Ratios (A260/A280 and A260/A230)
Issue Potential Cause Recommended Solution
Low A260/A280 Ratio (<1.8) Protein contamination.[2]Include a proteinase K digestion step during cell lysis. Perform an additional phenol:chloroform (B151607) extraction.
Residual phenol.[4][15]Perform an additional chloroform extraction followed by ethanol precipitation. Ensure complete removal of the aqueous phase without disturbing the interface.
Low A260/A230 Ratio (<2.0) Guanidinium salt contamination (from column purification kits).[1][4][21][16]Perform an additional wash step with the ethanol-based wash buffer. Ensure the column is spun dry before elution to remove all traces of wash buffer.[22] Consider ethanol precipitation of the eluted DNA.[1]
Phenol contamination.[4]See solution for low A260/A280 ratio due to phenol.
Carbohydrate carryover.[10]Ensure complete removal of cellular debris after lysis. Consider a purification method with better separation from polysaccharides.
High A260/A280 or A260/A230 Ratio (>2.2) RNA contamination.Treat the sample with RNase during or after cell lysis.
Inappropriate blank for spectrophotometer.[23]Use the same buffer for the blank as the one your DNA is dissolved in.

Data Presentation: Comparison of Purification Methods

The following table provides a general comparison of common purification methods for 15N labeled DNA. The quantitative values are estimates and can vary depending on the specific experimental conditions.

Purification Method Typical Yield Expected A260/A280 Ratio Expected A260/A230 Ratio Advantages Disadvantages
Ethanol Precipitation Moderate to High1.7 - 1.91.5 - 2.2Simple, inexpensive, good for concentrating DNA.[5]Can co-precipitate salts and other contaminants.[5]
Gel Extraction Low to Moderate1.8 - 1.91.8 - 2.2Excellent for size selection.Can be time-consuming, potential for UV damage to DNA, lower yield.
FPLC (Anion Exchange) High1.8 - 2.0> 2.0High capacity, good resolution, automated.Requires specialized equipment, potential for protein contamination if not optimized.
HPLC (Reversed-Phase) Moderate to High> 1.8> 2.0High resolution, good for removing small molecule contaminants.[8][9]Can be denaturing for some DNA structures, requires specialized equipment.
CsCl Gradient Moderate> 1.8> 2.0Excellent for separating DNA based on topology (e.g., supercoiled vs. linear).Time-consuming, uses toxic chemicals (ethidium bromide).

Experimental Protocols & Workflows

General Workflow for 15N Labeled DNA Production

G cluster_0 15N Labeling cluster_1 Cell Harvest & Lysis cluster_2 Purification cluster_3 Analysis E. coli Culture E. coli Culture Minimal Media (15NH4Cl) Minimal Media (15NH4Cl) E. coli Culture->Minimal Media (15NH4Cl) Inoculation Harvest Cells Harvest Cells Minimal Media (15NH4Cl)->Harvest Cells Centrifugation Cell Lysis Cell Lysis Harvest Cells->Cell Lysis Crude Lysate Crude Lysate Cell Lysis->Crude Lysate Purification Method Purification (e.g., Chromatography, Gel) Crude Lysate->Purification Method Pure 15N DNA Pure 15N DNA Purification Method->Pure 15N DNA QC (Spectro, Gel) Quality Control Pure 15N DNA->QC (Spectro, Gel) NMR Spectroscopy NMR Spectroscopy QC (Spectro, Gel)->NMR Spectroscopy

Caption: General workflow for producing and purifying 15N labeled DNA.

Detailed Methodologies

This protocol is suitable for concentrating 15N labeled DNA and removing some salts and small molecule contaminants.

Protocol:

  • To your aqueous DNA sample, add 1/10th volume of 3 M sodium acetate, pH 5.2.

  • Add 2 to 2.5 volumes of ice-cold 100% ethanol.

  • Mix thoroughly by inverting the tube several times.

  • Incubate at -20°C for at least 1 hour to precipitate the DNA. For very low concentrations, incubate overnight.

  • Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the DNA.

  • Carefully decant the supernatant without disturbing the pellet.

  • Wash the pellet with 1 mL of 70% ethanol to remove excess salt.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully decant the 70% ethanol.

  • Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.

  • Resuspend the DNA pellet in a suitable buffer (e.g., NMR buffer).

Workflow:

A 15N DNA Solution B Add Sodium Acetate & Ethanol A->B C Incubate at -20°C B->C D Centrifuge to Pellet DNA C->D E Wash Pellet with 70% Ethanol D->E F Air-dry Pellet E->F G Resuspend in Buffer F->G

Caption: Ethanol precipitation workflow for 15N labeled DNA.

This protocol describes a general approach for purifying 15N labeled plasmid DNA using anion-exchange chromatography on an FPLC system.

Protocol:

  • Prepare Buffers:

    • Buffer A (Low Salt): 20 mM Tris-HCl, pH 8.0.

    • Buffer B (High Salt): 20 mM Tris-HCl, pH 8.0, 1 M NaCl.

  • Prepare Sample: Resuspend the crude 15N labeled DNA from the cell lysate in Buffer A. Ensure the sample is free of precipitates by centrifugation or filtration.

  • Equilibrate Column: Equilibrate a suitable anion-exchange column (e.g., a Q-column) with Buffer A until the conductivity and UV absorbance are stable.

  • Load Sample: Load the prepared DNA sample onto the column.

  • Wash Column: Wash the column with Buffer A to remove unbound proteins and other contaminants.

  • Elute DNA: Elute the bound DNA using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 20 column volumes). DNA will elute at a specific salt concentration.

  • Collect Fractions: Collect fractions and monitor the UV absorbance at 260 nm.

  • Analyze Fractions: Run the collected fractions on an agarose gel to identify the fractions containing the pure 15N labeled DNA.

  • Pool and Desalt: Pool the pure fractions and desalt into the final NMR buffer using dialysis or a desalting column.

Workflow:

A Crude 15N DNA B Load on Anion Exchange Column A->B C Wash with Low Salt Buffer B->C D Elute with Salt Gradient C->D E Collect Fractions D->E F Analyze Fractions (Agarose Gel) E->F G Pool Pure Fractions & Desalt F->G

Caption: FPLC purification workflow for 15N labeled DNA.

Final Purity Considerations for NMR

For successful NMR experiments, the final 15N labeled DNA sample should be:

  • Highly pure: Free from proteins, RNA, and other small molecules that can contribute to the NMR spectrum.

  • In a suitable buffer: A low-salt buffer is often preferred to minimize conductivity, and the pH should be carefully controlled.[16]

  • At a sufficient concentration: Typically in the range of 0.1 to 1 mM.

  • Free of paramagnetic contaminants: These can broaden NMR signals.

By following these guidelines and troubleshooting steps, researchers can improve the quality of their purified 15N labeled DNA, leading to more reliable and informative downstream analyses.

References

avoiding side reactions in modified phosphoramidite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Modified Phosphoramidite (B1245037) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their oligonucleotide synthesis experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common side reactions and other issues encountered during the synthesis of modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in phosphoramidite synthesis?

A1: The most frequent side reactions include:

  • Hydrolysis of phosphoramidites: Moisture in reagents or solvents can hydrolyze the phosphoramidite, rendering it inactive for coupling.[1]

  • Incomplete Capping: Failure to cap unreacted 5'-hydroxyl groups leads to the formation of deletion mutants (n-1 sequences), which are difficult to separate from the full-length product.[2][3]

  • Depurination: The acidic conditions used for detritylation can cause the loss of purine (B94841) bases (adenine and guanine), leading to chain cleavage during the final deprotection step.[4][5]

  • Side-chain modifications: Reactive groups on nucleobases or modifications can undergo unintended reactions during synthesis or deprotection.

  • Oxidation of Phosphite (B83602) Triester: The presence of water during the sulfurization step in phosphorothioate (B77711) synthesis can lead to the oxidation of the phosphite triester to a phosphate (B84403) triester.[6]

Q2: How does water content affect coupling efficiency?

A2: Water is a significant inhibitor of the coupling reaction. It competes with the 5'-hydroxyl group of the growing oligonucleotide chain for the activated phosphoramidite and can also directly hydrolyze the phosphoramidite monomer.[1][2] Maintaining strictly anhydrous conditions, with a water content of less than 30 ppm (ideally <15 ppm) in acetonitrile (B52724), is crucial for achieving high coupling efficiencies.[2][7] Even small amounts of moisture can lead to a significant decrease in yield, especially for long oligonucleotides.[1]

Q3: Which activator should I choose for my synthesis?

A3: The choice of activator depends on the specific phosphoramidite and the desired reaction kinetics.

  • 1H-Tetrazole: A standard and reliable activator, but it has low solubility in acetonitrile, which can be problematic.[8]

  • 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT): More acidic and soluble than 1H-Tetrazole, offering faster coupling times, especially for sterically hindered monomers like those used in RNA synthesis.[8]

  • 4,5-Dicyanoimidazole (DCI): Less acidic than tetrazole derivatives but a better nucleophile, making it a highly efficient activator that can reduce the required excess of phosphoramidite.[6][8] It is also highly soluble in acetonitrile.[6]

Q4: What causes the formation of n-1 shortmers, and how can I prevent them?

A4: The primary cause of n-1 shortmers (sequences missing one nucleotide) is inefficient capping of unreacted 5'-hydroxyl groups after the coupling step.[3] To prevent their formation, ensure that your capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active.[9] Extending the capping time can also help to ensure all unreacted sites are blocked.[6]

Q5: How can I minimize depurination during synthesis?

A5: Depurination is caused by the acidic deblocking step. To minimize it:

  • Use a milder deblocking agent like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).[9]

  • Shorten the exposure time to the acid.

  • For particularly sensitive sequences, consider using protecting groups that are more resistant to acid-catalyzed depurination.

Troubleshooting Guides

Issue 1: Low Overall Yield of the Full-Length Oligonucleotide
Potential Cause Troubleshooting Step Recommended Action
Inefficient Coupling Verify reagent quality.Ensure all phosphoramidites and activators are fresh, high-purity, and stored under anhydrous conditions.
Check for moisture.Use anhydrous acetonitrile (<30 ppm water) for all solutions and ensure synthesizer lines are dry.[7]
Optimize coupling time.For modified or sterically hindered phosphoramidites, increase the coupling time.[7]
Perform a Trityl Cation Assay.Quantify the coupling efficiency at each step to identify problematic couplings (see Experimental Protocols).
Poor Sulfurization (for Phosphorothioates) Verify sulfurizing reagent.Ensure the sulfurizing reagent is fresh and active.
Optimize sulfurization time.Insufficient sulfurization time can lead to a mixture of phosphate and phosphorothioate linkages.
Issues with Solid Support Check loading of the solid support.Ensure the correct amount of starting material is loaded onto the support.
Inspect support for degradation.Degraded support can lead to premature cleavage of the oligonucleotide.
Issue 2: Presence of Deletion Mutants (n-1, n-2, etc.)
Potential Cause Troubleshooting Step Recommended Action
Inefficient Capping Verify capping reagents.Use fresh Cap A (e.g., acetic anhydride/lutidine/THF) and Cap B (e.g., N-methylimidazole/THF) solutions.[9]
Increase capping time.Extend the capping step to ensure complete blockage of unreacted 5'-hydroxyls.[6]
Low Coupling Efficiency See "Inefficient Coupling" under Issue 1.Address the root cause of poor coupling to reduce the number of unreacted sites that require capping.
Issue 3: Chain Cleavage Observed During Deprotection
Potential Cause Troubleshooting Step Recommended Action
Depurination Use a milder deblocking agent.Switch from trichloroacetic acid (TCA) to dichloroacetic acid (DCA).[9]
Reduce acid exposure time.Minimize the duration of the deblocking step.
Base-Labile Modifications Use milder deprotection conditions.For sensitive modifications, use alternative deprotection reagents like gaseous ammonia (B1221849) or methylamine.

Quantitative Data Summary

The following table summarizes key quantitative data related to phosphoramidite synthesis. Please note that these values can vary depending on the specific reagents, instruments, and experimental conditions used.

ParameterCondition 1Value 1Condition 2Value 2Reference(s)
Coupling Efficiency Standard DNA Phosphoramidites>99%Sterically Hindered (e.g., RNA)98-99%[10]
Activator Performance (Coupling Time) 1H-Tetrazole (for RNA)10-15 minBTT (for RNA)~3 min[8]
Depurination Half-Time (dA) 3% DCA in Dichloromethane~1.3 hours3% TCA in Dichloromethane~0.3 hours[4]
Impact of Water in Acetonitrile < 15 ppm H₂OHigh Coupling Efficiency> 30 ppm H₂OSignificant Decrease in Efficiency[2][7]
Yield of 50-mer Oligo 99.5% Avg. Coupling Efficiency~78%98.5% Avg. Coupling Efficiency~52%[11]

Experimental Protocols

Protocol 1: Standard Solid-Phase Phosphoramidite Synthesis Cycle

This protocol outlines the four main steps in a single cycle of oligonucleotide synthesis.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[11]

    • Procedure: Flush the synthesis column with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. The orange color of the resulting trityl cation can be measured spectrophotometrically to monitor coupling efficiency.[11]

    • Wash the column with anhydrous acetonitrile.

  • Coupling:

    • Reagents: Phosphoramidite solution (0.05-0.1 M in anhydrous acetonitrile) and activator solution (e.g., 0.25 M ETT or 0.45 M DCI in anhydrous acetonitrile).[6][7]

    • Procedure: Deliver the phosphoramidite and activator solutions simultaneously to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Coupling time: 30-60 seconds for standard DNA amidites; may require longer for modified or RNA amidites.[11]

    • Wash the column with anhydrous acetonitrile.

  • Capping:

    • Reagents: Capping Solution A (acetic anhydride/pyridine/THF) and Capping Solution B (N-methylimidazole/THF).[9]

    • Procedure: Deliver the capping solutions to the column to acetylate any unreacted 5'-hydroxyl groups, preventing them from reacting in subsequent cycles.[9]

    • Wash the column with anhydrous acetonitrile.

  • Oxidation:

    • Reagent: 0.02-0.1 M Iodine in THF/pyridine/water.[11]

    • Procedure: Flush the column with the oxidizing solution to convert the unstable phosphite triester linkage to a stable phosphate triester.

    • Wash the column with anhydrous acetonitrile.

This cycle is repeated for each nucleotide to be added to the sequence.

Protocol 2: Trityl Cation Assay for Coupling Efficiency Monitoring

This colorimetric assay quantifies the DMT cation released during the deblocking step, which is proportional to the number of coupled bases in the preceding cycle.

  • Sample Collection: After the coupling and capping steps of a specific cycle, collect the acidic deblocking solution (containing the orange DMT cation) as it elutes from the synthesis column.

  • Dilution: Dilute a precise aliquot of the collected solution in a known volume of a non-aqueous acidic solution (e.g., a solution of dichloroacetic acid in toluene).

  • Spectrophotometry: Measure the absorbance of the diluted solution at 495 nm.

  • Calculation: The coupling efficiency can be calculated by comparing the absorbance values between successive cycles. A stable or increasing absorbance indicates high coupling efficiency, while a significant drop suggests a problem with the coupling of that particular monomer.

Visualizations

Phosphoramidite_Synthesis_Workflow cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Next Base) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat Cycle Cleavage Cleavage from Support Oxidation->Cleavage Final Cycle Start Start: Solid Support with 1st Base Start->Deblocking Deprotection Deprotection Cleavage->Deprotection Purification Purification Deprotection->Purification Final_Product Final Modified Oligonucleotide Purification->Final_Product

Caption: Workflow of the solid-phase phosphoramidite oligonucleotide synthesis cycle.

Troubleshooting_Tree cluster_Yield Low Yield cluster_Purity Impurity Issues Start Low Yield or Impure Product LowYield Low Overall Yield? Start->LowYield Yes Impurity Specific Impurities Observed? Start->Impurity No CheckCoupling Check Coupling Efficiency (Trityl Assay) LowYield->CheckCoupling CheckReagents Check Reagent Quality (Amidites, Activator) CheckCoupling->CheckReagents Low CheckMoisture Check for Moisture (Anhydrous Solvents) CheckReagents->CheckMoisture N1 n-1 Shortmers? Impurity->N1 Yes CleavageProducts Cleavage Products? Impurity->CleavageProducts No CheckCapping Check Capping (Reagents, Time) N1->CheckCapping CheckDepurination Check Deblocking (Acid, Time) CleavageProducts->CheckDepurination

Caption: Decision tree for troubleshooting common issues in modified phosphoramidite synthesis.

References

Technical Support Center: Phosphoramidite Coupling Efficiency and Water Content

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to phosphoramidite (B1245037) coupling efficiency, with a specific focus on the detrimental impact of water content. Here you will find troubleshooting guides and frequently asked questions to assist you in your oligonucleotide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which water content affects phosphoramidite coupling efficiency?

A1: Water negatively impacts phosphoramidite coupling efficiency in two primary ways.[1] First, during the coupling step, water can react with the activated phosphoramidite monomer.[1][] This hydrolysis reaction renders the phosphoramidite inactive, preventing it from coupling to the growing oligonucleotide chain.[3] Secondly, water can catalyze the degradation of the phosphoramidite to a phosphonate (B1237965) species while it resides on the synthesizer, thereby reducing the concentration of the active monomer available for coupling.[1]

Q2: What is the acceptable level of water content in the reagents used for phosphoramidite synthesis?

A2: For optimal coupling efficiency, it is crucial to use anhydrous reagents. The recommended water content in acetonitrile (B52724) (ACN), the primary solvent, should be 30 ppm or less, with ideal levels being 10-15 ppm or lower.[1][4] All reagents involved in the coupling step, including the ACN used on the synthesizer, the ACN for diluting phosphoramidites, the activator solution, and the phosphoramidites themselves, must be as dry as possible.[1]

Q3: How can I monitor the coupling efficiency during an oligonucleotide synthesis run?

A3: Real-time monitoring of coupling efficiency is most commonly achieved by measuring the absorbance of the trityl cation (DMT+) released during the deblocking (detritylation) step of each cycle.[3][5] The DMT+ cation has a characteristic orange color and strong absorbance around 495 nm.[3] A consistent and high trityl signal indicates efficient coupling in the previous cycle. Conversely, a sudden drop in the trityl signal is a clear indicator of a coupling problem.[3]

Q4: Besides water contamination, what are other common causes of low coupling efficiency?

A4: Several factors beyond water content can lead to poor coupling efficiency:

  • Degraded Phosphoramidites: Phosphoramidites are sensitive to oxidation and have a limited shelf life. Using expired or improperly stored reagents will result in low coupling efficiency.[3]

  • Suboptimal Activator: The choice, concentration, and freshness of the activator are critical for the coupling reaction.[3][5]

  • Instrument and Fluidics Issues: Leaks, blocked lines, or inaccurate reagent delivery by the DNA synthesizer can prevent sufficient reagents from reaching the synthesis column.[3]

  • Solid Support Problems: Clogged pores on the solid support can hinder reagent access to the growing oligonucleotide chains, especially for longer sequences.[3]

  • Insufficient Coupling Time: The reaction time for the coupling step must be optimized. If it's too short, the coupling will be incomplete.[5]

Troubleshooting Guide for Low Coupling Efficiency

If you are experiencing low coupling efficiency, follow this step-by-step guide to diagnose and resolve the issue.

Problem: A significant drop in the trityl signal is observed, or post-synthesis analysis (e.g., HPLC, Mass Spectrometry) reveals a high proportion of truncated sequences.

Step 1: Verify Reagent Quality and Handling
  • Water Content: Ensure all reagents, especially acetonitrile, are anhydrous.[1][6] Use fresh, septum-sealed bottles of ACN whenever possible.[1] Consider drying dissolved phosphoramidites with molecular sieves (3 Å) just before use, especially for hygroscopic or expensive amidites.[4]

  • Reagent Age and Storage: Check the expiration dates of your phosphoramidites and activator. Ensure they have been stored under the recommended conditions (e.g., cold, dry, and dark).

  • Activator Solution: Prepare fresh activator solution if there is any doubt about its quality.

Step 2: Check the Synthesizer and Fluidics
  • Reagent Delivery: Perform a fluidics test to ensure that all reagents are being delivered to the column correctly and in the appropriate volumes. Check for any leaks or blockages in the lines.

  • Gas Supply: Ensure the argon or helium gas used on the synthesizer is dry. An in-line drying filter is recommended.[1]

Step 3: Review Synthesis Protocol Parameters
  • Coupling Time: For modified or sterically hindered phosphoramidites, a longer coupling time may be necessary.[4]

  • Double/Triple Coupling: For critical or inefficient couplings, consider programming a double or even triple coupling step before proceeding to the oxidation step.[4]

Step 4: Post-Synthesis Analysis
  • HPLC and Mass Spectrometry: After synthesis, purify a small aliquot of the crude product and analyze it by reverse-phase HPLC and mass spectrometry.[3] A high proportion of short, early-eluting peaks in the HPLC chromatogram indicates significant coupling failure.[3] Mass spectrometry can confirm the presence of the full-length product and identify truncated sequences.[3]

Quantitative Data on Water Content and Coupling Efficiency

ParameterRecommended ValueRationale
Water Content in Acetonitrile (ACN) < 30 ppm (ideally 10-15 ppm)Minimizes hydrolysis of activated phosphoramidites and prevents phosphoramidite degradation.[1][4]
Phosphoramidite Purity ≥ 98.0%Impurities can interfere with the coupling reaction.[7]
Average Stepwise Coupling Efficiency > 98%Crucial for obtaining a good yield of full-length product, especially for long oligonucleotides. A 98% efficiency for a 100-mer results in only 13% full-length product.[1]

Experimental Protocols

Protocol 1: Determination of Water Content in Acetonitrile using Karl Fischer Titration

Objective: To quantify the water content in acetonitrile to ensure it meets the requirements for oligonucleotide synthesis.

Methodology:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean and dry.

  • Solvent Blank: Add a known volume of anhydrous methanol (B129727) or a specialized Karl Fischer solvent to the titration vessel and titrate to a stable endpoint to determine the background water content.

  • Sample Analysis: Using a dry syringe, inject a precise volume or weight of the acetonitrile sample into the titration vessel.

  • Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until all the water has reacted.

  • Calculation: The instrument's software will calculate the water content in parts per million (ppm) or percentage based on the amount of titrant used.

This is a generalized protocol. Always refer to the specific instructions for your Karl Fischer titration instrument.

Protocol 2: Assessment of Stepwise Coupling Efficiency via Trityl Cation Monitoring

Objective: To monitor the efficiency of each coupling step during oligonucleotide synthesis in real-time.

Methodology:

  • Synthesizer Setup: Ensure the DNA synthesizer's UV-Vis spectrophotometer (trityl monitor) is calibrated and functioning correctly.

  • Synthesis Program: Program the synthesis sequence. The synthesizer will automatically perform the following steps in each cycle: a. Deblocking (Detritylation): A mild acid is passed through the column to remove the 5'-DMT protecting group. The resulting trityl cation is washed out. b. Measurement: The eluent containing the trityl cation passes through the spectrophotometer, and the absorbance at ~495 nm is recorded.

  • Data Collection: Record the absorbance values for each deblocking step throughout the entire synthesis.

  • Calculation of Average Stepwise Coupling Efficiency: The average stepwise coupling efficiency can be calculated using the trityl absorbance values. The efficiency of a single step is calculated as: Efficiency (%) = (Trityl absorbance of cycle n / Trityl absorbance of cycle n-1) x 100 The overall average stepwise coupling efficiency is the geometric mean of all the individual coupling steps.[5]

Visualizations

Phosphoramidite_Coupling_and_Water_Interference cluster_coupling Desired Coupling Reaction cluster_hydrolysis Water Interference Activated_Amidite Activated Phosphoramidite Coupled_Product Coupled Product (Phosphite Triester) Activated_Amidite->Coupled_Product Coupling Growing_Chain Growing Oligo Chain (Free 5'-OH) Growing_Chain->Coupled_Product Water Water (H2O) Hydrolyzed_Amidite Hydrolyzed (Inactive) Amidite Water->Hydrolyzed_Amidite Activated_Amidite_Copy->Hydrolyzed_Amidite Hydrolysis

Caption: Water hydrolyzes the activated phosphoramidite, preventing its coupling to the growing oligonucleotide chain.

Troubleshooting_Workflow Start Low Coupling Efficiency Detected Check_Reagents Step 1: Check Reagents - Water Content (ACN, Amidites) - Reagent Age/Storage - Activator Freshness Start->Check_Reagents Check_Synthesizer Step 2: Check Synthesizer - Fluidics Test - Leaks/Blockages - Gas Dryness Check_Reagents->Check_Synthesizer Reagents OK Problem_Resolved Problem Resolved Check_Reagents->Problem_Resolved Issue Found & Corrected Review_Protocol Step 3: Review Protocol - Coupling Time - Double Coupling Needed? Check_Synthesizer->Review_Protocol Synthesizer OK Check_Synthesizer->Problem_Resolved Issue Found & Corrected Post_Synthesis_Analysis Step 4: Post-Synthesis Analysis - HPLC - Mass Spectrometry Review_Protocol->Post_Synthesis_Analysis Protocol OK Review_Protocol->Problem_Resolved Issue Found & Corrected Post_Synthesis_Analysis->Problem_Resolved Identify Root Cause

Caption: A systematic workflow for troubleshooting low phosphoramidite coupling efficiency.

References

Technical Support Center: Optimizing NMR Data Acquisition for 15N Labeled Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their NMR data acquisition for 15N labeled samples.

Troubleshooting Guide

This section addresses common issues encountered during NMR experiments with 15N labeled samples.

Issue 1: Low Signal-to-Noise (S/N) Ratio in the Spectrum

A low signal-to-noise ratio is a frequent challenge in 15N NMR spectroscopy, which can obscure peaks and lead to inaccurate data interpretation.[1][2]

Question: My 15N HSQC spectrum has a very poor signal-to-noise ratio. What are the common causes and how can I improve the sensitivity?

Answer:

Low sensitivity in 15N NMR experiments can stem from several factors related to the sample, acquisition parameters, and experimental setup.[1] Below are the primary causes and their corresponding solutions:

Potential Causes and Solutions for Low S/N:

CauseRecommended Solution
Low Sample Concentration Increase the protein concentration. For biomolecules, a concentration in the range of 0.1-2.5 mM is often recommended.[1][3] For 2D experiments, a concentration of at least 50 µM is advised, while 3D experiments may require around 1 mM.[4]
Suboptimal Pulse Sequence Parameters Calibrate the 90° and 180° pulse widths for both ¹H and ¹⁵N to ensure efficient signal excitation and manipulation.[1]
Inefficient Polarization Transfer Utilize sensitivity-enhanced HSQC pulse sequences. These sequences often incorporate gradient coherence selection and water flip-back pulses to improve the transfer of magnetization from ¹H to ¹⁵N.[1][5]
Incorrect Recycle Delay (d1) The recycle delay should be set to approximately 1.2 times the longest T1 relaxation time of the nuclei of interest for optimal signal averaging in non-quantitative experiments.[6] For some experiments, longer recycle delays of 1.5-2.5s may be necessary to minimize heating and allow for complete magnetization recovery.[7]
Fast Transverse Relaxation (T₂) For larger proteins (>25 kDa) that tumble slowly in solution, T₂ relaxation can be a significant cause of signal loss.[5] In such cases, consider using a TROSY (Transverse Relaxation-Optimized Spectroscopy) based experiment.[1][5]
Poor Magnetic Field Homogeneity (Shimming) Poor shimming results in broad NMR resonances, which can decrease the peak height and thus the S/N ratio.[8] Perform gradient shimming ('topshim' on Bruker systems) to optimize the field homogeneity.[4][9]
Incorrect Receiver Gain Setting the receiver gain too high can lead to "clipping" of the Free Induction Decay (FID), which introduces noise across the entire spectrum upon Fourier transformation and results in broad peaks.[10][11] Use the automatic receiver gain adjustment ('rga' on Bruker systems) before starting the acquisition.[4]
High Ionic Strength of the Buffer High salt concentrations can dampen the efficiency of the RF signal coupling to the sample, leading to a degradation of spectral quality.[12] It is advisable to use an ionic strength below 100 mM for cryogenic probes.[3]

Issue 2: Poor Water Suppression

The strong water signal in biological samples can obscure nearby proton signals, particularly those of exchangeable amide protons.

Question: I am having trouble with residual water signal in my 15N HSQC spectrum. What are the best methods for water suppression?

Answer:

Effective water suppression is crucial for observing the amide proton signals that are close to the water resonance. Several techniques can be employed, often in combination:

Water Suppression Techniques:

TechniqueDescription
WATERGATE This method uses a combination of gradients and a 3-9-19 or 3-9-19 pulse sequence to dephase the water magnetization while leaving the signals of interest intact.[13][14]
Water Flip-Back This technique uses a selective 90° pulse on the water resonance to return it to the z-axis before signal acquisition, thus preventing its detection.[5][13] This is particularly useful for preserving the signal of exchangeable protons that might be attenuated by saturation transfer from the water signal.[13]
Presaturation A low-power continuous wave irradiation is applied at the water frequency during the recycle delay to saturate the water signal.[13] However, this can also lead to saturation transfer to exchangeable amide protons, causing their signals to be attenuated.[13]
Gradient Coherence Selection In gradient-selected experiments (echo/antiecho), the water coherence is not refocused by the refocusing gradient and is therefore naturally suppressed.[13]

For routine 15N HSQC experiments on proteins, a combination of water flip-back and gradient pulses, as implemented in pulse sequences like hsqcetfpf3gpsi2.nan, is often very effective.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding experimental setup and data interpretation.

Question: What is the recommended pulse sequence for a standard 2D 15N HSQC experiment?

Answer:

A widely used and robust pulse sequence is the sensitivity-enhanced 15N HSQC with gradient coherence selection and water flip-back. An example of such a pulse program on Bruker spectrometers is hsqcetfpf3gpsi2.nan.[5] This sequence is designed to provide a 2D phase-sensitive correlation spectrum displaying signals for each backbone amide proton-nitrogen pair, as well as the side chains of asparagine and glutamine.[5]

Question: How should I prepare my 15N labeled protein sample for NMR?

Answer:

Proper sample preparation is critical for acquiring high-quality NMR data. Here are the key considerations:

Sample Preparation Guidelines:

ParameterRecommendation
Protein Concentration 0.3-0.5 mM for larger proteins; can be higher (2-5 mM) for peptides.[15] For interaction studies, concentrations around 0.1 mM may be sufficient.[15]
Buffer Use a buffer with no detectable protons, such as a phosphate (B84403) buffer.[16] The pH should ideally be below 6.5 to minimize the exchange rate of backbone amide protons.[12]
Ionic Strength Keep the salt concentration as low as possible, preferably below 100 mM, to ensure efficient RF signal coupling.[3][12]
Deuterated Solvent Add 5-10% D₂O to the sample for the deuterium (B1214612) lock, which is necessary for the spectrometer's stability.[4][12]
Additives 0.1% sodium azide (B81097) can be added to prevent bacterial growth.[12] A reference compound like DSS or TSP can be added for chemical shift referencing.[3]
Stability The protein sample should be stable at the desired temperature for at least one week to ensure reliable measurements.[15]

Question: How do I choose the optimal acquisition times in the direct (¹H) and indirect (¹⁵N) dimensions?

Answer:

The acquisition time in each dimension determines the digital resolution of the spectrum.

  • Direct Dimension (¹H): A longer acquisition time leads to better resolution in the proton dimension. However, it also increases the experiment time and can lead to signal loss for molecules with short T₂ relaxation times. A typical starting point is an acquisition time of around 100-200 ms.[17]

  • Indirect Dimension (¹⁵N): The number of increments (t₁ points) determines the resolution in the nitrogen dimension. A larger number of increments provides better resolution but significantly increases the total experiment time. For routine HSQC, 128 or 256 increments are common starting points.[4]

Truncating the FID by setting the acquisition time too short can lead to "sinc wiggles" or Fourier ripples on either side of your peaks, which can obscure real signals.[11]

Question: What are common spectral artifacts in 2D 15N NMR and how can I identify them?

Answer:

Several types of artifacts can appear in 2D NMR spectra:

Common Spectral Artifacts:

ArtifactCauseAppearance
t₁ Noise Instrumental instability or sample precipitation during the experiment.Noise streaks parallel to the F₂ (¹H) axis at the F₁ (¹⁵N) frequency of a strong signal.
Quadrature Images (Folding) Setting the spectral width too small, causing peaks outside the window to "fold" back into the spectrum.[11]Peaks appear at incorrect chemical shifts. The appearance depends on the spectrometer (Bruker folds on the same side, Varian on the opposite).[11]
Receiver Gain Artifacts Setting the receiver gain too high.[10]In homonuclear 2D spectra, this can cause parallel diagonal signals.[10] In general, it leads to a noisy baseline and distorted peak shapes.
Decoupling Sidebands Imperfect decoupling during acquisition.Small peaks appearing symmetrically on either side of a large peak.
Center Glitch Slight imbalance in the quadrature detectors.[18]An artifact at the exact center of the spectrum.[18]

Experimental Protocols

Protocol: Standard 2D ¹H-¹⁵N HSQC

This protocol outlines the key steps for acquiring a standard sensitivity-enhanced 2D ¹H-¹⁵N HSQC spectrum.

  • Sample Preparation: Prepare the 15N-labeled protein sample as described in the FAQ section.

  • Spectrometer Setup:

    • Insert the sample into the magnet.

    • Lock the spectrometer on the D₂O signal.[4]

    • Tune and match the probe for the ¹H and ¹⁵N channels.[5]

    • Perform automatic gradient shimming (e.g., topshim).[4]

  • Parameter Setup:

    • Load a standard 15N HSQC parameter set (e.g., HSQC_15N on Bruker systems).[5]

    • Calibrate the 90° ¹H pulse width (p1).[4]

    • Set the spectral widths (SW) for both ¹H and ¹⁵N dimensions to cover all expected signals. A typical ¹⁵N spectral width is around 30-35 ppm, centered at approximately 118-120 ppm.[4]

    • Set the number of points in the direct dimension (e.g., 2048) and the number of increments in the indirect dimension (e.g., 128 or 256).[4]

    • Set the number of scans based on the sample concentration (e.g., 2 scans for ~1mM, 8 scans for ~500µM).[4]

    • Set the number of dummy scans to at least 16 to allow the system to reach a steady state.[4]

    • Set the recycle delay (d1) to ~1.2 s.

    • Use automatic receiver gain adjustment (rga).[4]

  • Acquisition: Start the acquisition (zg).[4]

  • Processing:

    • Process the data using software like NMRPipe or TopSpin.[19][20]

    • Apply a sine-squared window function in both dimensions.

    • Perform Fourier transformation (xfb on Bruker systems).[4]

    • Phase the spectrum manually.[4]

Visualizations

Experimental_Workflow General Workflow for 15N HSQC Data Acquisition cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Acquisition cluster_proc Data Processing SamplePrep Prepare 15N Labeled Protein Sample InsertSample Insert Sample SamplePrep->InsertSample Lock Lock on D2O InsertSample->Lock TuneMatch Tune and Match Probe Lock->TuneMatch Shim Gradient Shimming TuneMatch->Shim LoadParams Load HSQC Parameters Shim->LoadParams CalibratePulse Calibrate 90° Pulse LoadParams->CalibratePulse SetParams Set SW, Points, Scans, d1 CalibratePulse->SetParams SetGain Set Receiver Gain (rga) SetParams->SetGain Acquire Start Acquisition (zg) SetGain->Acquire Process Fourier Transform Acquire->Process Phase Phase Spectrum Process->Phase Analyze Analyze Spectrum Phase->Analyze

Caption: Workflow for 15N HSQC experiments.

Troubleshooting_Low_SN Troubleshooting Low Signal-to-Noise cluster_sample Sample Issues cluster_params Acquisition Parameters cluster_setup Spectrometer Setup Start Low S/N in Spectrum Concentration Is concentration > 0.1 mM? Start->Concentration IonicStrength Is ionic strength < 100 mM? Concentration->IonicStrength Yes Solution Improved S/N Concentration->Solution No, increase concentration PulseWidth Are pulse widths calibrated? IonicStrength->PulseWidth Yes IonicStrength->Solution No, lower salt RecycleDelay Is d1 ~1.2x T1? PulseWidth->RecycleDelay Yes PulseWidth->Solution No, calibrate pulses ReceiverGain Is receiver gain optimized? RecycleDelay->ReceiverGain Yes RecycleDelay->Solution No, adjust d1 Shimming Is shimming optimal? ReceiverGain->Shimming Yes ReceiverGain->Solution No, run 'rga' Tuning Is probe tuned and matched? Shimming->Tuning Yes Shimming->Solution No, re-shim Tuning->Solution Yes Tuning->Solution No, re-tune/match

Caption: Logic for troubleshooting low S/N.

References

Technical Support Center: Synthesis of Long 15N-Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of long, 15N-labeled oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing long oligonucleotides (>75 nucleotides)?

A1: The primary challenge is maintaining a high coupling efficiency at each step of the synthesis.[1][2] Even a small decrease in coupling efficiency has a cumulative effect, leading to a significant reduction in the yield of the full-length product. For example, a 98% average coupling efficiency, which is acceptable for short oligonucleotides, would result in only 13% full-length product for a 100-mer.[1] Therefore, achieving near-quantitative coupling efficiency (>99.5%) is crucial for the successful synthesis of long oligonucleotides.[3]

Q2: How does 15N-labeling impact the synthesis process?

A2: The core phosphoramidite (B1245037) chemistry for synthesizing 15N-labeled oligonucleotides is the same as for unlabeled oligonucleotides. The main difference lies in the use of 15N-labeled phosphoramidite building blocks.[4][5] The challenges are primarily economic and logistical, as 15N-labeled phosphoramidites are significantly more expensive than their unlabeled counterparts. Therefore, optimizing synthesis and purification to maximize the yield of the final labeled product is of utmost importance. The chemical properties of the labeled amidites are nearly identical to the unlabeled ones, so they do not inherently affect the synthesis chemistry.

Q3: What are the most common impurities in long oligonucleotide synthesis?

A3: The most common impurities are truncated sequences (n-1, n-2, etc.) resulting from incomplete coupling or capping.[6][7] Other significant impurities can arise from side reactions such as depurination, which leads to chain cleavage, and the formation of adducts during deprotection.[1][8] For 15N-labeled syntheses, the presence of unlabeled or partially labeled oligonucleotides can be a critical impurity if the isotopic enrichment is not complete.

Q4: Which purification method is best for long oligonucleotides?

A4: For long oligonucleotides, denaturing polyacrylamide gel electrophoresis (PAGE) and anion-exchange high-performance liquid chromatography (HPLC) are the preferred purification methods.[9] PAGE offers high resolution and can separate the full-length product from shorter failure sequences (n-1) effectively, leading to very high purity (95-99%).[10] Anion-exchange HPLC is also well-suited for purifying long oligonucleotides (40-100 bases) and can be performed under denaturing conditions (high pH and/or temperature) to disrupt secondary structures that can interfere with purification.[11]

Troubleshooting Guides

Issue 1: Low Yield of Full-Length Oligonucleotide

Q: My final yield of the long 15N-labeled oligonucleotide is very low. What are the potential causes and how can I troubleshoot this?

A: Low yield in long oligonucleotide synthesis is a common problem that can be attributed to several factors, primarily suboptimal coupling efficiency. Below is a step-by-step guide to troubleshoot this issue.

Potential Causes & Solutions:

  • Moisture Contamination: Water is a major inhibitor of the coupling reaction. It reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[1]

    • Troubleshooting Steps:

      • Use anhydrous acetonitrile (B52724) (<10-15 ppm water) for all reagents and synthesizer lines.[1]

      • Ensure phosphoramidites and activator solutions are fresh and have been stored under anhydrous conditions.

      • If you are in a humid environment, consider installing an in-line drying filter for the argon or helium gas used in the synthesizer.[1]

      • Dry the synthesizer lines before starting a new synthesis, especially if it has been idle.[1]

  • Poor Quality Reagents: The purity and activity of phosphoramidites and the activator are critical.

    • Troubleshooting Steps:

      • Use freshly prepared phosphoramidite solutions. Over time, phosphoramidites can degrade, especially if exposed to moisture.

      • Ensure the activator (e.g., DCI, ETT) is active and used at the correct concentration.

  • Suboptimal Coupling Time: For long oligonucleotides, the standard coupling time may not be sufficient.

    • Troubleshooting Steps:

      • Increase the coupling time to allow for complete reaction, especially for sterically hindered or modified phosphoramidites.

  • Solid Support Issues: The properties of the solid support can impact reagent diffusion and accessibility.

    • Troubleshooting Steps:

      • For oligonucleotides longer than 100 bases, consider using a solid support with a larger pore size (e.g., 2000 Å) to prevent the growing chains from blocking the pores and hindering reagent access.[1]

Issue 2: Presence of n-1 and Other Truncated Sequences

Q: My purified oligonucleotide sample shows significant amounts of n-1 and other shorter sequences upon analysis. What causes this and how can I prevent it?

A: The presence of n-1 and other truncated sequences is a direct result of failures in the synthesis cycle, specifically inefficient coupling and capping.

Potential Causes & Solutions:

  • Inefficient Coupling: If a phosphoramidite fails to couple to the growing chain, a free 5'-hydroxyl group remains.

    • Troubleshooting Steps:

      • Refer to the troubleshooting steps for "Low Yield of Full-Length Oligonucleotide" to optimize coupling efficiency.

  • Inefficient Capping: The capping step is designed to block any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent coupling cycles. If capping is inefficient, these unreacted sites can lead to deletion mutations (n-1, n-2, etc.).[12]

    • Troubleshooting Steps:

      • Ensure that the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active.

      • Increase the capping time to ensure all unreacted sites are completely blocked.

Issue 3: Product Degradation (Depurination)

Q: I am observing product degradation, particularly cleavage at purine (B94841) (A and G) residues. What is the cause and how can I minimize it?

A: Cleavage at purine residues is most likely due to depurination, which occurs during the acidic deblocking (detritylation) step.[1][8] The acidic conditions can lead to the cleavage of the glycosidic bond between the purine base and the sugar, creating an abasic site that is subsequently cleaved during the final basic deprotection.[8]

Potential Causes & Solutions:

  • Harsh Deblocking Conditions: The standard deblocking agent, trichloroacetic acid (TCA), is a strong acid that can cause depurination, especially with prolonged exposure.[1]

    • Troubleshooting Steps:

      • Switch to a milder deblocking acid, such as dichloroacetic acid (DCA), which has a higher pKa and is less likely to cause depurination.[1][13]

      • Reduce the deblocking time to the minimum required for complete detritylation.[13]

  • Sensitive Nucleosides: Certain modified or protected purine analogs can be more susceptible to depurination.

    • Troubleshooting Steps:

      • Use base protecting groups that are more resistant to acid-catalyzed depurination, such as dimethylformamidine (dmf) for guanosine.[1]

Quantitative Data Summary

Table 1: Impact of Coupling Efficiency on the Theoretical Yield of Full-Length Oligonucleotides

Oligonucleotide LengthAverage Coupling Efficiency 98.0%Average Coupling Efficiency 99.0%Average Coupling Efficiency 99.5%
20-mer68%[1]~82%~90%
30-mer55%[14]75%[14]~86%
40-mer-~60%~80%[6]
50-mer-~61%~78%[15]
70-mer25%[14]50%[14]~70%
100-mer13%[1]~37%~61%
150-mer-~22%~47%

Table 2: Comparison of Deblocking Agents and their Impact on Depurination

Deblocking AgentTypical ConcentrationpKaDepurination PotentialDetritylation Rate
Trichloroacetic Acid (TCA)3% in DCM~0.7[1]HigherFast[1]
Dichloroacetic Acid (DCA)3% in DCM~1.5[1]Lower[8]Slower[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Long 15N-Labeled Oligonucleotide

This protocol provides a general outline for the synthesis of a long 15N-labeled oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

  • 15N-labeled and unlabeled phosphoramidites (0.1 M in anhydrous acetonitrile)

  • Controlled pore glass (CPG) solid support pre-loaded with the 3'-most nucleoside

  • Deblocking solution: 3% Dichloroacetic Acid (DCA) in dichloromethane (B109758) (DCM)[16]

  • Activator solution: 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) or 0.25 M DCI[16]

  • Capping solution A: Acetic anhydride/Lutidine/THF

  • Capping solution B: N-Methylimidazole/THF

  • Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water[16]

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution: Ammonium hydroxide/methylamine (AMA)

Procedure:

  • Synthesizer Setup: Install all reagent bottles on the synthesizer and prime the lines to ensure they are free of air bubbles and filled with fresh reagents.

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer software, specifying the positions for the incorporation of 15N-labeled phosphoramidites.

  • Synthesis Cycle: The automated synthesis proceeds through a series of cycles, with each cycle adding one nucleotide.

    • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.[12][16]

    • Coupling: The 15N-labeled or unlabeled phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[16]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations.[12][16]

    • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.[16]

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically left on (DMT-on) to facilitate purification.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the base and phosphate protecting groups are removed by incubation with the AMA solution at an elevated temperature (e.g., 65°C for 1.5 hours).[17]

  • Sample Recovery: The crude oligonucleotide solution is collected, and the solvent is evaporated.

Protocol 2: Purification of Long Oligonucleotides by Denaturing PAGE

Materials:

  • Crude, deprotected oligonucleotide

  • Denaturing loading buffer (e.g., 90% formamide, 1X TBE, bromophenol blue, xylene cyanol)

  • Polyacrylamide/urea (B33335) gel (e.g., 12% acrylamide, 8 M urea in 1X TBE)[18]

  • 1X TBE running buffer

  • UV shadowing equipment or fluorescent TLC plate

  • Elution buffer (e.g., 0.5 M NaCl, 1 mM EDTA)

  • Desalting column

Procedure:

  • Sample Preparation: Dissolve the dried crude oligonucleotide in the denaturing loading buffer. Heat the sample at 95°C for 1 minute and then chill on ice to denature any secondary structures.[18]

  • Gel Electrophoresis: Load the sample onto the denaturing polyacrylamide gel. Run the gel at a constant power until the tracking dyes have migrated an appropriate distance. For long oligonucleotides, a longer gel run is necessary to achieve good separation.[19]

  • Visualization: Visualize the oligonucleotide bands by UV shadowing. The full-length product should be the most intense band.

  • Excision: Carefully excise the band corresponding to the full-length product from the gel using a clean scalpel.[19]

  • Elution: Crush the gel slice and soak it in the elution buffer overnight at room temperature with gentle agitation to allow the oligonucleotide to diffuse out of the gel matrix.[19]

  • Recovery and Desalting: Separate the eluate from the gel fragments. Desalt the purified oligonucleotide using a desalting column or ethanol (B145695) precipitation to remove salts and residual urea.[18]

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Start Start Deblocking Deblocking Start->Deblocking Remove 5'-DMT Coupling Coupling Deblocking->Coupling Add activated phosphoramidite Capping Capping Coupling->Capping Block unreacted 5'-OH Oxidation Oxidation Capping->Oxidation Stabilize phosphite triester End_Cycle End_Cycle Oxidation->End_Cycle Cycle complete End_Cycle->Deblocking Next cycle

Caption: The solid-phase oligonucleotide synthesis cycle.

Troubleshooting_Low_Yield Low_Yield Low Yield of Full-Length Product Check_Coupling Evaluate Coupling Efficiency Low_Yield->Check_Coupling Moisture Moisture Contamination? Check_Coupling->Moisture Reagents Reagent Quality? Moisture->Reagents No Use_Anhydrous Use Anhydrous Solvents & Fresh Reagents Moisture->Use_Anhydrous Yes Conditions Synthesis Conditions? Reagents->Conditions No Reagents->Use_Anhydrous Yes Optimize_Time Optimize Coupling Time & Solid Support Conditions->Optimize_Time Yes

Caption: Troubleshooting workflow for low oligonucleotide yield.

References

Validation & Comparative

Quantifying 15N Incorporation in Oligonucleotides: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of isotopic labeling in oligonucleotides is critical for a range of applications, from metabolic studies to the development of nucleic acid therapeutics. Mass spectrometry stands as a powerful analytical tool for this purpose, offering high sensitivity and specificity. This guide provides an objective comparison of common mass spectrometry platforms for quantifying 15N incorporation in oligonucleotides, supported by experimental data and detailed protocols.

This document will delve into the methodologies for labeling oligonucleotides with 15N isotopes and compare the performance of three major mass spectrometry techniques: Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), Electrospray Ionization-Quadrupole Time of Flight (ESI-QTOF), and Electrospray Ionization-Orbitrap (ESI-Orbitrap). By understanding the strengths and limitations of each approach, researchers can select the most suitable method for their specific analytical needs.

Comparison of Mass Spectrometry Platforms for 15N Oligonucleotide Quantification

The choice of mass spectrometry platform significantly impacts the accuracy, precision, and sensitivity of 15N incorporation analysis. While direct comparative studies on 15N-labeled oligonucleotides are not extensively published, we can extrapolate performance from the analysis of other biomolecules and the inherent capabilities of each instrument.

FeatureMALDI-TOF MSESI-QTOF MSESI-Orbitrap MS
Principle Ionization of a co-crystallized sample with a laser, followed by mass separation based on time-of-flight.Gradual ionization of a liquid sample into a fine spray, with mass separation by a quadrupole and a high-resolution time-of-flight analyzer.Ionization similar to ESI, with mass analysis in an Orbitrap analyzer that traps ions in an orbital motion.
Mass Resolution Moderate (typically 5,000 - 20,000 FWHM)High (typically 20,000 - 60,000 FWHM)Very High (typically >100,000 FWHM)[1]
Mass Accuracy 50 - 100 ppm2 - 5 ppm<1 - 2 ppm[2]
Sensitivity High (femtomole to attomole)High (low femtomole)Very High (attomole to zeptomole)
Throughput HighModerateModerate
Tolerance to Salts ModerateLowLow
Data Complexity Relatively simple spectra (singly charged ions)Complex spectra (multiple charge states requiring deconvolution)[3]Complex spectra (multiple charge states requiring deconvolution)[3]
Quantification of 15N Incorporation Can be challenging due to lower resolution, making it difficult to resolve isotopic peaks of larger oligonucleotides. Best suited for smaller oligonucleotides or when high precision is not paramount.Good for resolving isotopic patterns of moderately sized oligonucleotides. The high mass accuracy aids in confident identification of labeled species.Excellent for resolving fine isotopic structures due to its ultra-high resolution. This allows for the most accurate and precise determination of 15N incorporation, even for large oligonucleotides and low incorporation levels.[1][2]

Experimental Protocols

15N Labeling of Oligonucleotides

Two primary methods are employed for incorporating 15N isotopes into oligonucleotides: chemical synthesis and enzymatic synthesis.

a) Chemical Synthesis using 15N-Labeled Phosphoramidites:

This method offers site-specific labeling by incorporating 15N-labeled nucleoside phosphoramidites during standard solid-phase oligonucleotide synthesis.

  • Obtain 15N-labeled phosphoramidites: Acquire the desired 15N-labeled DNA or RNA phosphoramidites (A, C, G, T, or U) from a commercial supplier.

  • Standard Oligonucleotide Synthesis: Utilize a standard automated DNA/RNA synthesizer.

  • Coupling: In the desired coupling cycle, introduce the 15N-labeled phosphoramidite (B1245037) instead of its unlabeled counterpart.

  • Deprotection and Purification: Following synthesis, deprotect the oligonucleotide using standard procedures (e.g., ammonium (B1175870) hydroxide (B78521) and/or methylamine). Purify the labeled oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

b) Enzymatic Synthesis of Uniformly 15N-Labeled RNA:

This method is suitable for producing uniformly 15N-labeled RNA oligonucleotides via in vitro transcription.

  • Prepare 15N-labeled NTPs: Obtain or enzymatically synthesize 15N-labeled ribonucleoside triphosphates (NTPs).

  • Design DNA Template: Synthesize a DNA template containing a T7 RNA polymerase promoter sequence followed by the sequence of the desired RNA oligonucleotide.

  • In Vitro Transcription: Set up the transcription reaction including the DNA template, T7 RNA polymerase, and the 15N-labeled NTPs.

  • DNase Treatment: After transcription, digest the DNA template using DNase I.

  • Purification: Purify the 15N-labeled RNA oligonucleotide using denaturing PAGE or HPLC.

Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • Purification: Ensure the 1-labeled oligonucleotide is of high purity.

  • Desalting: Desalt the oligonucleotide sample using techniques such as ethanol (B145695) precipitation, size-exclusion chromatography, or specialized desalting columns. This step is particularly critical for ESI-based methods.

  • Sample Resuspension: Resuspend the desalted oligonucleotide in a solvent compatible with the chosen mass spectrometry technique (e.g., a solution of 50% acetonitrile/water for ESI, or an appropriate matrix solution for MALDI).

Mass Spectrometry Analysis

a) MALDI-TOF MS:

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA) or 2,4,6-trihydroxyacetophenone (THAP).

  • Sample Spotting: Mix the desalted 15N-labeled oligonucleotide with the matrix solution and spot the mixture onto the MALDI target plate. Allow the spot to dry completely.

  • Data Acquisition: Acquire mass spectra in the appropriate mass range.

b) LC-ESI-MS (QTOF and Orbitrap):

  • Liquid Chromatography (LC) Separation:

    • Column: Use a column suitable for oligonucleotide analysis, such as a C18 reversed-phase column.

    • Mobile Phases: Employ an ion-pairing reagent in the mobile phase to improve retention and peak shape. A common system consists of a volatile buffer like triethylamine (B128534) (TEA) and a fluorinated alcohol like hexafluoroisopropanol (HFIP) in water and acetonitrile.

    • Gradient: Develop a suitable gradient of increasing organic solvent to elute the oligonucleotide.

  • Mass Spectrometry:

    • Ionization: Use negative ion electrospray ionization.

    • Mass Analyzer: Set the mass analyzer (QTOF or Orbitrap) to acquire data in a high-resolution mode.

    • Data Acquisition: Acquire full scan mass spectra over the relevant m/z range.

Data Analysis for 15N Incorporation Quantification
  • Deconvolution: For ESI-MS data, the multiple charge states observed for the oligonucleotide need to be deconvoluted to determine the neutral mass.[3] Various software packages are available for this purpose.[4]

  • Isotopic Pattern Analysis:

    • Compare the experimentally observed isotopic distribution of the oligonucleotide with the theoretical isotopic distribution for the unlabeled and fully 15N-labeled species.

    • The shift in the isotopic pattern and the relative intensities of the isotopic peaks are used to calculate the percentage of 15N incorporation.

    • Specialized software can be used to model the isotopic distribution for different levels of 15N incorporation and find the best fit to the experimental data.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for quantifying 15N incorporation in oligonucleotides by mass spectrometry.

experimental_workflow cluster_labeling 15N Labeling cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis chem_synth Chemical Synthesis (15N-Phosphoramidites) purification Purification (HPLC/PAGE) chem_synth->purification enz_synth Enzymatic Synthesis (15N-NTPs) enz_synth->purification desalting Desalting purification->desalting maldi MALDI-TOF desalting->maldi esi LC-ESI-MS (QTOF/Orbitrap) desalting->esi isotopic_analysis Isotopic Pattern Analysis maldi->isotopic_analysis deconvolution Deconvolution (for ESI) esi->deconvolution deconvolution->isotopic_analysis quantification Quantification of 15N Incorporation isotopic_analysis->quantification

Caption: Experimental workflow for quantifying 15N incorporation in oligonucleotides.

Conclusion

The quantification of 15N incorporation in oligonucleotides by mass spectrometry is a powerful technique with applications across various scientific disciplines. The choice between MALDI-TOF, ESI-QTOF, and ESI-Orbitrap mass spectrometry depends on the specific requirements of the experiment, including the size of the oligonucleotide, the desired level of accuracy and precision, and throughput needs. For the highest accuracy and precision in determining 15N incorporation, especially for larger oligonucleotides or when resolving complex isotopic patterns is necessary, high-resolution instruments like ESI-Orbitrap MS are the preferred choice.[1][2] However, for high-throughput screening of smaller oligonucleotides, MALDI-TOF MS can be a viable option. ESI-QTOF MS offers a balance between performance and accessibility. By following robust experimental protocols for labeling, sample preparation, and data analysis, researchers can confidently and accurately quantify 15N incorporation in their oligonucleotide samples, paving the way for deeper insights in their respective fields.

References

A Comparative Guide to NMR Spectra of 15N-Labeled vs. Unlabeled DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectra obtained from 15N-labeled and unlabeled DNA. Understanding these differences is crucial for researchers leveraging NMR spectroscopy for the structural and dynamic analysis of DNA and its complexes with ligands or proteins. This comparison is supported by established principles in NMR and outlines the experimental protocols necessary to achieve high-quality data.

The primary advantage of 15N isotopic labeling in DNA for NMR spectroscopy lies in the fundamental nuclear properties of nitrogen isotopes. The most abundant isotope, 14N (99.6% natural abundance), has a nuclear spin (I) of 1, which makes it a quadrupolar nucleus. This property leads to rapid relaxation and, consequently, very broad NMR signals, often to the point of being unobservable in high-resolution spectra.[1][2] In contrast, the 15N isotope (0.37% natural abundance) has a nuclear spin of 1/2, which results in much sharper NMR signals, enabling high-resolution structural and dynamic studies.[3]

Data Presentation: Quantitative Comparison

ParameterUnlabeled DNA (Natural Abundance 14N)15N-Labeled DNASignificance of Difference
Primary Nitrogen Isotope 14N (99.6%)15N (>95% enrichment)The spin-1 nature of 14N versus the spin-1/2 of 15N is the fundamental reason for the spectral differences.[1][3]
NMR Signal Linewidth Very Broad (often kHz range)Narrow (typically Hz range)The quadrupolar moment of 14N causes very efficient relaxation, leading to extremely broad lines that often obscure signals.[1][2] 15N's spin-1/2 nature results in significantly narrower lines, allowing for high-resolution spectra.[3]
Signal-to-Noise (S/N) Ratio Very Low to UndetectableSignificantly Higher (can be enhanced >100-fold)Although 15N has a low natural abundance and a lower gyromagnetic ratio, isotopic enrichment combined with heteronuclear correlation experiments (like 1H-15N HSQC) dramatically improves the S/N ratio.[4] Techniques like SABRE can further enhance 15N signals by orders of magnitude.[5][6]
Applicable NMR Experiments Limited to specialized solid-state NMR in some cases.A wide range of multidimensional heteronuclear experiments (e.g., 1H-15N HSQC, HNCO).[7]The sharp signals and favorable relaxation properties of 15N are essential for modern multidimensional NMR techniques used for structure determination and dynamics studies.[8]
Resolution in Spectra Very PoorHighThe narrow linewidths of 15N signals lead to highly resolved spectra where individual atomic nuclei can be distinguished.
Information Content Limited structural and dynamic information due to poor spectral quality.Rich structural and dynamic information, including base pairing, DNA-ligand interactions, and conformational changes.[9]15N labeling allows for the precise measurement of chemical shifts and coupling constants that report on the local chemical environment and geometry.

Experimental Protocols

Detailed methodologies for the preparation and NMR analysis of both unlabeled and 15N-labeled DNA are crucial for obtaining high-quality, comparable data.

I. Sample Preparation: 15N-Labeled DNA

Enzymatic Synthesis of Uniformly 15N-Labeled DNA Oligonucleotides

This protocol is adapted from established methods for the efficient enzymatic synthesis of isotopically labeled DNA.[10][11]

  • Template and Primer Design: A chemically synthesized DNA template and a corresponding primer are required. The primer is designed with a 3'-ribose to allow for subsequent cleavage.

  • Polymerization Reaction:

    • Combine the DNA template and primer in a 10x polymerization buffer (e.g., 500 mM KCl, 100 mM Tris-HCl, pH 9.0, 1% Triton X-100).

    • Add MgCl₂ to a concentration 1-4 times that of the dNTPs.

    • Add uniformly 15N-labeled deoxyribonucleotide triphosphates (dNTPs) in a stoichiometric ratio to the desired product, with a slight excess (e.g., 20%).

    • Initiate the reaction by adding a thermostable DNA polymerase, such as Taq polymerase.

    • Incubate the reaction mixture in a thermocycler to allow for primer extension and polymerization.

  • Purification of the Labeled DNA:

    • The labeled DNA product can be purified from the template and unincorporated dNTPs using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Sample Preparation for NMR:

    • The purified 15N-labeled DNA is desalted and dissolved in an appropriate NMR buffer (e.g., 10-20 mM phosphate (B84403) buffer, 50-100 mM NaCl, pH 6.0-7.0).

    • The final sample concentration for NMR is typically in the range of 0.1 to 1.0 mM.

    • The sample is then transferred to a high-quality NMR tube.

II. Sample Preparation: Unlabeled DNA

Unlabeled DNA for NMR is typically obtained through standard commercial solid-phase chemical synthesis and purified via HPLC. The subsequent sample preparation for NMR follows the same steps as for the labeled DNA (dissolution in NMR buffer and transfer to an NMR tube).

III. NMR Data Acquisition: 1H-15N HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone for studying 15N-labeled biomolecules.

  • Spectrometer Setup:

    • The experiment is performed on a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Parameter Optimization:

    • Key parameters to set include the spectral widths in both the 1H and 15N dimensions, the number of scans per increment, and the number of increments in the indirect (15N) dimension.

    • The carrier frequencies for both 1H and 15N are centered in the regions where the respective signals are expected to appear.

  • Data Acquisition:

    • A typical 1H-15N HSQC pulse sequence is used, which involves transferring magnetization from protons to the directly attached 15N nuclei.[7][12]

    • The chemical shift of the 15N is evolved during an indirect evolution period, and then the magnetization is transferred back to the protons for detection.

    • For unlabeled DNA, a direct 14N NMR experiment would be attempted, though with the expectation of very broad signals and low sensitivity.[1]

  • Data Processing:

    • The acquired 2D data is processed using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation in both dimensions, phasing, and baseline correction.

Mandatory Visualization

The following diagrams illustrate the conceptual differences in the NMR signaling pathways and the experimental workflow for comparing 15N-labeled and unlabeled DNA.

SignalPathway cluster_15N 15N-Labeled DNA cluster_14N Unlabeled DNA (14N) N15 15N Nucleus (Spin 1/2) HSQC 1H-15N HSQC N15->HSQC Back Transfer H1_15N Attached 1H H1_15N->HSQC Magnetization Transfer HSQC->N15 15N Evolution SharpSignal Sharp NMR Signal (High Resolution) HSQC->SharpSignal N14 14N Nucleus (Spin 1) Quadrupolar BroadSignal Broad NMR Signal (Low Resolution) N14->BroadSignal Quadrupolar Relaxation

Fig. 1: Conceptual NMR signaling pathways for 15N vs. 14N.

ExperimentalWorkflow cluster_labeled 15N-Labeled DNA Workflow cluster_unlabeled Unlabeled DNA Workflow prep_labeled 1. Enzymatic Synthesis with 15N-dNTPs purify_labeled 2. Purification (PAGE/HPLC) prep_labeled->purify_labeled nmr_prep_labeled 3. NMR Sample Preparation purify_labeled->nmr_prep_labeled acq_labeled 4. 1H-15N HSQC Acquisition nmr_prep_labeled->acq_labeled proc_labeled 5. 2D Data Processing acq_labeled->proc_labeled analysis_labeled 6. High-Resolution Structural Analysis proc_labeled->analysis_labeled prep_unlabeled 1. Chemical Synthesis purify_unlabeled 2. Purification (HPLC) prep_unlabeled->purify_unlabeled nmr_prep_unlabeled 3. NMR Sample Preparation purify_unlabeled->nmr_prep_unlabeled acq_unlabeled 4. 14N NMR Acquisition (or 1H NMR) nmr_prep_unlabeled->acq_unlabeled proc_unlabeled 5. 1D Data Processing acq_unlabeled->proc_unlabeled analysis_unlabeled 6. Limited Structural Information proc_unlabeled->analysis_unlabeled

Fig. 2: Experimental workflow for NMR analysis.

References

A Researcher's Guide to the Validation of Site-Specific 15N Labeling in DNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of DNA-protein interactions is paramount to unraveling complex biological processes and advancing therapeutic interventions. Site-specific 15N labeling of DNA has emerged as a powerful tool, offering unparalleled insights into these interactions at the atomic level. This guide provides a comprehensive comparison of the primary methods for site-specific 15N DNA labeling, details the rigorous validation techniques required to ensure data integrity, and explores alternative approaches for studying these critical molecular partnerships.

Introduction to Site-Specific 15N Labeling of DNA

Isotopically labeling DNA with 15N at specific nucleotide positions allows researchers to selectively probe the local environment of that site. This is particularly valuable when studying the binding interface between DNA and proteins. By monitoring changes in the NMR spectrum or mass of the labeled DNA upon protein binding, one can deduce the precise location of interaction and characterize the structural and dynamic changes that occur. This targeted approach minimizes spectral complexity and enhances the sensitivity of detection, making it a superior choice over uniform labeling for many applications.

Methods for Site-Specific 15N DNA Labeling: A Comparative Analysis

The two predominant methods for introducing site-specific 15N labels into DNA are chemical synthesis using phosphoramidite (B1245037) chemistry and enzymatic methods, most notably Polymerase Chain Reaction (PCR). Each approach presents a unique set of advantages and disadvantages in terms of efficiency, cost, and experimental flexibility.

Quantitative Comparison of Labeling Methods
FeatureChemical Synthesis (Phosphoramidite)Enzymatic Method (PCR-based)
Labeling Principle Incorporation of 15N-labeled phosphoramidite building blocks during solid-phase synthesis.[1][2]Use of 15N-labeled primers or dNTPs in a polymerase chain reaction to generate labeled DNA fragments.[3][4]
Site-Specificity High; precise control over the position of the label.[2]Determined by the position of the label in the primer or the specific labeled dNTP used.
Typical Yield Variable, dependent on the length and sequence of the oligonucleotide. Can be in the range of 9-44% for the synthesis of the labeled phosphoramidite itself, with subsequent high coupling efficiency (>99% per step) during oligonucleotide synthesis.[1]Can be around 10-30% of the final purified product from the starting labeled precursors.[3][4] For example, 1.9 mg of an 18 bp DNA oligomer can be obtained from 20 mg of dNTPs.[4]
Cost High, due to the cost of 15N-labeled phosphoramidites.[5]Generally more cost-effective, especially for longer DNA fragments, as it utilizes smaller amounts of expensive labeled precursors.[4]
Time Efficiency Relatively fast for short oligonucleotides.Can be more time-consuming due to the multiple steps of PCR, purification, and verification.
Scalability Readily scalable for the synthesis of small to moderate amounts of DNA.Scalable for producing larger quantities of labeled DNA.
Potential for Side Reactions Depurination and other chemical modifications can occur during synthesis and deprotection steps.Misincorporation of nucleotides by the polymerase is a potential issue.

Validation of 15N Labeling: Ensuring Accuracy and Reliability

Once the 15N-labeled DNA has been synthesized, it is crucial to validate the incorporation and integrity of the label. The two primary analytical techniques for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive technique used to confirm the mass of the synthesized DNA and to quantify the efficiency of 15N incorporation.[6][7] By comparing the mass of the labeled DNA to its unlabeled counterpart, the number of incorporated 15N atoms can be precisely determined.

Experimental Protocol: MALDI-TOF Mass Spectrometry for 15N DNA Validation

  • Sample Preparation:

    • Desalt the synthesized 15N-labeled and unlabeled control DNA samples using a suitable method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).

    • Resuspend the DNA in high-purity water to a final concentration of approximately 10 pmol/µL.

    • Prepare a matrix solution (e.g., a saturated solution of 3-hydroxypicolinic acid in 50% acetonitrile/0.1% trifluoroacetic acid).

  • MALDI Plate Spotting:

    • Mix 1 µL of the DNA sample with 1 µL of the matrix solution directly on the MALDI target plate.

    • Allow the mixture to air-dry completely, allowing co-crystallization of the DNA and matrix.

  • Data Acquisition:

    • Analyze the samples using a MALDI-TOF mass spectrometer in positive or negative ion mode, depending on the instrument and DNA characteristics.

    • Acquire spectra over an appropriate mass range to detect the molecular ions of the DNA.

  • Data Analysis:

    • Determine the monoisotopic or average mass of the unlabeled and 15N-labeled DNA.

    • Calculate the mass shift between the labeled and unlabeled DNA. A mass increase of approximately 1 Da for each incorporated 15N atom is expected.

    • The percentage of incorporation can be estimated by comparing the relative intensities of the peaks corresponding to the fully labeled, partially labeled, and unlabeled DNA species.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments, provides atomic-level information about the labeled site.[9][10] The HSQC spectrum shows correlations between the 15N nucleus and its directly attached proton, providing a unique fingerprint for the labeled nucleotide.

Experimental Protocol: 1H-15N HSQC NMR for 15N-Labeled DNA

  • Sample Preparation:

    • Dissolve the lyophilized 15N-labeled DNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate (B84403), 100 mM NaCl, 0.1 mM EDTA, pH 7.0) containing 10% D2O. The final DNA concentration should be in the range of 0.1-1.0 mM.

    • Transfer the sample to a high-quality NMR tube.

  • NMR Spectrometer Setup:

    • Tune and match the NMR probe for 1H and 15N frequencies.

    • Shim the magnetic field to achieve high homogeneity.

    • Calibrate the 90° pulse widths for both 1H and 15N.

  • Data Acquisition:

    • Set up a 2D 1H-15N HSQC experiment.[9][10]

    • Optimize acquisition parameters, including spectral widths in both dimensions, number of scans, and relaxation delays.

    • Acquire the data at a constant temperature (e.g., 298 K).

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phasing, and baseline correction.

    • The presence of a cross-peak at the expected 1H and 15N chemical shifts confirms the successful incorporation of the 15N label at the specific site.

    • Changes in the chemical shift of this cross-peak upon protein titration can be used to map the binding interface.

Visualizing the Workflow and Concepts

To better illustrate the processes described, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Site-Specific 15N DNA Synthesis cluster_validation Validation cluster_application Application synthesis_method Choose Method: - Chemical Synthesis - Enzymatic (PCR) ms Mass Spectrometry (Confirm Mass & Incorporation) synthesis_method->ms Validate Product nmr NMR Spectroscopy (Confirm Site & Structure) synthesis_method->nmr Validate Product interaction_study DNA-Protein Interaction Study ms->interaction_study nmr->interaction_study

Caption: Experimental workflow for site-specific 15N DNA labeling and validation.

validation_logic start 15N-Labeled DNA ms_check Mass Spectrometry start->ms_check mass_correct Correct Mass? ms_check->mass_correct nmr_check NMR Spectroscopy site_correct Correct Site? nmr_check->site_correct mass_correct->nmr_check Yes re_synthesize Re-synthesize or Troubleshoot mass_correct->re_synthesize No validated Validated Sample site_correct->validated Yes site_correct->re_synthesize No

Caption: Logical flow for the validation of site-specifically 15N-labeled DNA.

Case Study: Investigating the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating immune responses, inflammation, and cell survival.[11] The specific binding of NF-κB dimers to κB DNA elements in the promoter regions of target genes is a critical step in this signaling cascade. Site-specific 15N labeling of κB DNA has been instrumental in elucidating the molecular details of this interaction.[12]

nf_kb_pathway stimulus Stimulus (e.g., TNF-α, IL-1) ikb_kinase IKK Activation stimulus->ikb_kinase ikb_phos IκB Phosphorylation & Degradation ikb_kinase->ikb_phos nfkb_release NF-κB (p50/p65) Release ikb_phos->nfkb_release nuclear_translocation Nuclear Translocation nfkb_release->nuclear_translocation dna_binding NF-κB binds to 15N-labeled κB site on DNA nuclear_translocation->dna_binding gene_transcription Target Gene Transcription dna_binding->gene_transcription

Caption: Simplified NF-κB signaling pathway highlighting DNA binding.

By labeling the κB DNA at specific phosphate or base positions, researchers can use NMR to monitor the chemical shift perturbations upon NF-κB binding. This provides a detailed map of the protein-DNA interface and reveals how modifications to either the protein or the DNA affect this interaction.

Alternative Methods for Studying DNA-Protein Interactions

While site-specific 15N labeling is a powerful technique, several alternative methods can also provide valuable information about DNA-protein interactions. The choice of method often depends on the specific research question, available instrumentation, and the nature of the interacting partners.

Comparison of Alternative Techniques
TechniquePrincipleAdvantagesDisadvantages
Electrophoretic Mobility Shift Assay (EMSA) Detects the retardation of a DNA fragment's migration in a gel upon protein binding.Simple, widely used, and can provide information on binding affinity and stoichiometry.Non-quantitative, can be prone to artifacts, provides no structural information.
Surface Plasmon Resonance (SPR) Measures the change in refractive index at a sensor surface as a protein binds to immobilized DNA.Real-time, label-free, provides kinetic and affinity data.Requires specialized equipment, DNA immobilization can affect binding.
Fluorescence Anisotropy/Polarization Measures the change in the rotational diffusion of a fluorescently labeled DNA upon protein binding.Quantitative, solution-based, provides binding affinity data.Requires fluorescent labeling of DNA, can be affected by non-specific binding.
Chromatin Immunoprecipitation (ChIP) Uses antibodies to isolate a protein of interest and its associated DNA from cells.In vivo method, can identify genome-wide binding sites (ChIP-seq).Resolution is limited, can be difficult to quantify, antibody-dependent.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Metabolic labeling of proteins with "heavy" amino acids to quantify protein-DNA interactions by mass spectrometry.[13]In vivo or in-cell quantification, can identify proteins binding to a specific DNA sequence.[13]Requires cell culture, can be expensive, primarily for protein-centric analysis.

Conclusion

The validation of site-specifically 15N-labeled DNA is a critical prerequisite for obtaining reliable and insightful data on DNA-protein interactions. Both chemical and enzymatic synthesis methods offer viable routes to producing labeled DNA, with the choice depending on factors such as the desired length of the DNA, cost, and required precision. Rigorous validation using mass spectrometry and NMR spectroscopy is non-negotiable to ensure the quality of the labeled material. While a range of alternative techniques exists for studying these interactions, the atomic-level detail provided by site-specific isotope labeling remains unparalleled for elucidating the intricate mechanisms that govern the dance between proteins and the blueprint of life.

References

Mass Spectrometry for ¹⁵N Enrichment Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the incorporation of ¹⁵N isotopes is crucial for a wide range of applications, from metabolic flux analysis to quantitative proteomics. Mass spectrometry (MS) stands as the cornerstone analytical technique for these measurements, offering a suite of methods each with distinct advantages and capabilities. This guide provides an objective comparison of common mass spectrometry platforms for confirming ¹⁵N enrichment, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.

Performance Comparison of Mass Spectrometry Platforms

The choice of a mass spectrometry platform for ¹⁵N enrichment analysis hinges on the specific requirements of the study, including the desired level of precision, the complexity of the sample, and the required throughput. The following table summarizes the key performance metrics of major MS techniques used for ¹⁵N-labeled compound analysis.

FeatureIsotope Ratio Mass Spectrometry (IRMS)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)MALDI-TOF Mass Spectrometry
Precision Very High (<0.5‰)[1]High (0.2-1.0%)[2]High (Varies with instrument)Moderate to High
Accuracy Very HighHigh[2]High (98-106% reported with internal standards)[3]High
Sensitivity HighHighVery HighHigh
Throughput ModerateHighHighVery High
Sample Type Bulk samples, purified gasesVolatile and derivatized non-volatile small moleculesWide range of molecules (peptides, proteins, metabolites)Peptides, proteins, large molecules
Primary Application Global ¹⁵N enrichment determinationAnalysis of ¹⁵N in amino acids and other small metabolitesQuantitative proteomics and metabolomicsHigh-throughput screening, protein identification
Notes Gold standard for precise isotope ratio measurements.Requires derivatization for non-volatile compounds.Versatile for complex mixtures.Tolerant to some salts and buffers.

Experimental Protocols

Detailed and standardized methodologies are critical for obtaining reproducible and accurate results in ¹⁵N enrichment analysis. Below are generalized protocols for key mass spectrometry techniques.

Protocol 1: ¹⁵N-Labeled Protein Analysis by LC-MS

This protocol outlines the steps for preparing and analyzing ¹⁵N-labeled protein samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Protein Extraction and Solubilization:

  • Extract proteins from cells or tissues using a lysis buffer. Common buffers include RIPA or urea-based buffers.

  • Quantify the protein concentration using a standard assay (e.g., BCA).

2. Protein Digestion:

  • For proteomic analysis, proteins are typically digested into peptides.

  • In-solution digestion:

    • Denature proteins with 8 M urea (B33335).

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT).

    • Alkylate cysteine residues with iodoacetamide.

    • Dilute the urea concentration to <2 M.

    • Digest with trypsin overnight at 37°C.

  • In-gel digestion:

    • Separate proteins by SDS-PAGE.

    • Excise the protein band of interest.

    • Destain, reduce, alkylate, and digest the protein within the gel piece.

3. Peptide Cleanup:

  • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or ZipTips to remove salts and detergents that can interfere with MS analysis.[4]

  • Elute the peptides and dry them down in a vacuum centrifuge.

4. LC-MS/MS Analysis:

  • Reconstitute the dried peptides in a solvent suitable for LC-MS (e.g., 0.1% formic acid in water).

  • Inject the sample onto a reverse-phase LC column.

  • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) into the mass spectrometer.

  • Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

5. Data Analysis:

  • Use specialized software (e.g., MaxQuant, Proteome Discoverer, Skyline) to identify peptides and quantify the ¹⁵N enrichment by comparing the isotopic envelopes of the labeled and unlabeled peptides.

Protocol 2: ¹⁵N-Labeled Metabolite Analysis by GC-MS

This protocol is for the analysis of ¹⁵N-labeled small molecules, such as amino acids, using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Extraction:

  • Extract metabolites from biological samples using a suitable solvent system (e.g., methanol/water/chloroform).

  • Separate the polar (containing amino acids) and non-polar phases.

  • Dry the polar extract.

2. Derivatization:

  • To increase volatility for GC analysis, derivatize the functional groups of the metabolites. A common method for amino acids is silylation.

  • Add a silylating agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to the dried extract and heat to complete the reaction.[2]

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC.

  • The compounds are separated based on their boiling points and interaction with the GC column stationary phase.

  • The separated compounds are then ionized (typically by electron impact, EI) and analyzed by the mass spectrometer.

4. Data Analysis:

  • Identify the compounds based on their retention time and mass spectrum.

  • Determine the ¹⁵N enrichment by analyzing the mass shifts in the fragment ions containing nitrogen.

Protocol 3: ¹⁵N-Labeled Peptide/Protein Analysis by MALDI-TOF MS

This protocol describes the sample preparation for analyzing ¹⁵N-labeled peptides or intact proteins using Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS).

1. Sample Preparation:

  • The sample (peptides or proteins) should be in a low-salt buffer.

  • Mix the sample with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid for peptides, sinapinic acid for proteins) at a ratio of approximately 1:1000 (sample:matrix).

2. Target Spotting:

  • Spot a small volume (typically 1 µL) of the sample-matrix mixture onto the MALDI target plate.

  • Allow the spot to air dry completely, allowing the sample and matrix to co-crystallize.

3. MALDI-TOF MS Analysis:

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • A laser is fired at the sample spot, causing desorption and ionization of the sample molecules.

  • The ions are accelerated into the time-of-flight analyzer, and their mass-to-charge ratio is determined by their flight time.

4. Data Analysis:

  • The mass spectrum will show peaks corresponding to the unlabeled and ¹⁵N-labeled species.

  • The degree of ¹⁵N enrichment can be calculated from the relative intensities of these peaks.

Visualizing Workflows and Decision Making

To further clarify the processes involved in ¹⁵N enrichment analysis, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a decision-making guide for selecting the appropriate mass spectrometry technique.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing start Biological Sample (¹⁵N-labeled) extraction Extraction (Proteins/Metabolites) start->extraction digestion Digestion (Proteins to Peptides) extraction->digestion cleanup Cleanup/Derivatization digestion->cleanup lc Liquid Chromatography cleanup->lc gc Gas Chromatography cleanup->gc maldi MALDI cleanup->maldi ms Mass Analyzer (TOF, Quadrupole, etc.) lc->ms gc->ms maldi->ms detector Detector ms->detector identification Compound Identification detector->identification quantification ¹⁵N Enrichment Quantification identification->quantification interpretation Biological Interpretation quantification->interpretation

A general workflow for ¹⁵N enrichment analysis.

decision_tree start What is the primary goal of the analysis? q1 Precise global ¹⁵N enrichment? start->q1 q2 Analysis of small, volatile, or derivatizable metabolites? q1->q2 No irms Isotope Ratio Mass Spectrometry (IRMS) q1->irms Yes q3 Complex mixture of peptides/proteins or non-volatile metabolites? q2->q3 No gcms Gas Chromatography-Mass Spectrometry (GC-MS) q2->gcms Yes q4 High-throughput screening of peptides or proteins? q3->q4 No lcms Liquid Chromatography-Mass Spectrometry (LC-MS) q3->lcms Yes maldi MALDI-TOF Mass Spectrometry q4->maldi Yes

A decision tree for selecting a mass spectrometry method.

References

A Comparative Analysis of 15N vs. 13C Labeling for DNA NMR: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of structural biology, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the three-dimensional structures and dynamics of biomolecules, including DNA. To enhance the sensitivity and resolution of NMR experiments, particularly for larger molecules, isotopic labeling is an indispensable tool. The strategic incorporation of stable isotopes such as Nitrogen-15 (15N) and Carbon-13 (13C) allows for the selective observation of specific nuclei, simplifying complex spectra and enabling advanced structural analysis. This guide provides an objective comparison of 15N and 13C labeling for DNA NMR studies, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal labeling strategy for their scientific inquiries.

Quantitative Comparison of 15N and 13C Labeling in DNA NMR

The choice between 15N and 13C labeling hinges on the specific research question and the desired level of structural detail. The following table summarizes the key quantitative differences between these two isotopes in the context of DNA NMR.

Feature15N Labeling13C Labeling
Natural Abundance ~0.37%[][2]~1.1%[][2]
Gyromagnetic Ratio (γ/10⁷ rad T⁻¹ s⁻¹) -2.71266.7283
Typical Chemical Shift Range in DNA (ppm) ~100-250 (imino, amino nitrogens)~10-170 (sugars, bases)[3]
Primary Application in DNA NMR Probing hydrogen bonding and base pairing through 1H-15N HSQC, studying DNA-ligand interactions.[]Detailed analysis of backbone and sugar conformation, base stacking, and dynamics.[]
Spectral Complexity Simpler spectra, easier to analyze due to the narrower chemical shift range and fewer labeled sites.[]More complex spectra due to the larger number of carbon atoms and wider chemical shift range, often requiring multidimensional NMR for assignment.[]
Relative Sensitivity (at constant field) LowerHigher

Principles of Isotopic Labeling for DNA NMR

Isotopic labeling involves the replacement of naturally abundant isotopes (¹⁴N and ¹²C) with their NMR-active counterparts (¹⁵N and ¹³C). This is typically achieved through chemical or enzymatic synthesis of DNA oligonucleotides using isotopically enriched precursors.

15N Labeling: This strategy focuses on incorporating ¹⁵N into the nitrogenous bases of DNA. The primary sites of labeling are the imino and amino groups involved in hydrogen bonding between base pairs. This makes ¹⁵N labeling particularly valuable for studying base pairing, DNA melting, and the interactions of DNA with drugs or proteins that bind in the major or minor grooves. The resulting ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra provide a unique "fingerprint" of the DNA structure, where each peak corresponds to a specific nitrogen-hydrogen bond.[]

13C Labeling: In contrast, ¹³C labeling involves the incorporation of ¹³C into the carbon skeleton of the deoxyribose sugars and the nitrogenous bases. This provides a wealth of information about the entire DNA structure.[] By analyzing the chemical shifts of ¹³C nuclei, researchers can gain insights into the conformation of the sugar-phosphate backbone, the pucker of the deoxyribose rings, and the stacking interactions between bases. While fully ¹³C-labeled DNA produces complex spectra, selective labeling of specific carbon positions can simplify the analysis and target specific structural features.[]

Experimental Protocols

The production of isotopically labeled DNA for NMR studies primarily relies on two methods: solid-phase chemical synthesis and enzymatic synthesis.

Solid-Phase Chemical Synthesis

This method utilizes standard phosphoramidite (B1245037) chemistry to synthesize DNA oligonucleotides on a solid support. To introduce isotopic labels, ¹⁵N- or ¹³C-labeled phosphoramidite building blocks are used during the synthesis cycles.

Protocol for Site-Specific 13C Labeling of DNA:

  • Synthesis of ¹³C-modified DNA phosphoramidites: The initial step involves the chemical synthesis of the desired ¹³C-labeled deoxynucleoside phosphoramidites (e.g., 6-¹³C-thymidine).

  • Automated DNA Synthesis: The labeled phosphoramidite is then incorporated at the desired position in the DNA sequence using an automated solid-phase DNA synthesizer. Standard coupling protocols are typically employed.

  • Deprotection and Purification: Following synthesis, the DNA is cleaved from the solid support, and all protecting groups are removed. The labeled oligonucleotide is then purified, typically by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Enzymatic Synthesis

Enzymatic methods, such as polymerase chain reaction (PCR), offer an efficient way to produce uniformly labeled DNA.

Protocol for Uniform 13C/15N Labeling of DNA:

  • Preparation of Labeled dNTPs: Uniformly ¹³C,¹⁵N-labeled deoxynucleoside triphosphates (dNTPs) are produced by growing microorganisms, such as Escherichia coli, in a minimal medium containing [¹³C]glucose as the sole carbon source and [¹⁵N]NH₄Cl as the sole nitrogen source.[4] The dNTPs are then extracted and purified.

  • PCR Amplification: The labeled dNTPs are used in a PCR reaction with a template containing the target DNA sequence and appropriate primers.

  • Purification: The resulting uniformly labeled DNA product is purified from the PCR reaction mixture using methods like PAGE or chromatography to ensure high purity for NMR analysis.

Visualizing the Workflow and Comparison

To better illustrate the experimental processes and the logical relationship between the two labeling methods, the following diagrams were generated using the DOT language.

experimental_workflow_15N cluster_synthesis 15N-labeled Phosphoramidite Synthesis cluster_dna_synthesis Solid-Phase DNA Synthesis cluster_purification Purification s1 Chemical Synthesis of 15N-labeled Nucleosides s2 Conversion to 15N-Phosphoramidites s1->s2 d1 Automated DNA Synthesizer s2->d1 Input d2 Incorporation of 15N-Phosphoramidites d1->d2 p1 Cleavage and Deprotection d2->p1 p2 PAGE or HPLC Purification p1->p2 final final p2->final Labeled DNA for NMR

Workflow for 15N Labeling of DNA via Chemical Synthesis.

experimental_workflow_13C cluster_dntp_prep Labeled dNTP Production cluster_pcr PCR Amplification cluster_purification Purification e1 Growth of E. coli in [13C]glucose/[15N]NH4Cl medium e2 Extraction and Purification of 13C,15N-dNTPs e1->e2 p1 PCR with Labeled dNTPs, Template, and Primers e2->p1 Input pur1 PAGE or Chromatography p1->pur1 final final pur1->final Labeled DNA for NMR

Workflow for Uniform 13C/15N Labeling of DNA via Enzymatic Synthesis.

comparative_analysis cluster_n15_pros Advantages cluster_n15_cons Disadvantages cluster_c13_pros Advantages cluster_c13_cons Disadvantages topic Isotopic Labeling for DNA NMR n15 15N Labeling topic->n15 c13 13C Labeling topic->c13 n15_p1 Simpler Spectra n15->n15_p1 n15_p2 Direct Probe of H-bonding n15->n15_p2 n15_p3 Ideal for DNA-Ligand Binding n15->n15_p3 n15_c1 Lower Sensitivity n15->n15_c1 n15_c2 Limited Structural Information n15->n15_c2 c13_p1 Rich Structural Detail c13->c13_p1 c13_p2 Probes Backbone and Sugar c13->c13_p2 c13_p3 Higher Sensitivity c13->c13_p3 c13_c1 Complex Spectra c13->c13_c1 c13_c2 Assignment Challenges c13->c13_c2

Comparative Overview of 15N and 13C Labeling for DNA NMR.

Advantages and Disadvantages

15N Labeling

Advantages:

  • Simplified Spectra: Due to the limited number of nitrogen atoms in DNA and their narrower chemical shift dispersion, ¹H-¹⁵N HSQC spectra are relatively simple and well-resolved, making them easier to interpret.[]

  • Direct Probe of Hydrogen Bonding: Imino and amino groups are directly involved in the hydrogen bonds that hold the DNA duplex together. ¹⁵N labeling provides a direct means to probe the integrity and dynamics of these crucial interactions.

  • Excellent for Studying Interactions: The simplicity of the spectra makes ¹⁵N labeling an ideal tool for monitoring changes in the chemical environment of the nitrogenous bases upon binding of ligands, proteins, or drugs.

Disadvantages:

  • Limited Structural Information: ¹⁵N labeling provides information primarily about the nitrogenous bases and their hydrogen bonding patterns, offering limited insight into the conformation of the sugar-phosphate backbone.

  • Lower Sensitivity: The gyromagnetic ratio of ¹⁵N is negative and smaller in magnitude than that of ¹³C, resulting in inherently lower sensitivity in NMR experiments.

13C Labeling

Advantages:

  • Comprehensive Structural Information: ¹³C labeling provides a wealth of data on nearly every atom in the DNA structure, including the deoxyribose sugars and the bases. This allows for a detailed determination of backbone torsion angles, sugar pucker, and overall conformation.[]

  • Higher Sensitivity: The gyromagnetic ratio of ¹³C is larger than that of ¹⁵N, leading to greater sensitivity in NMR experiments.

  • Dynamic Insights: ¹³C relaxation experiments can provide detailed information about the internal motions and dynamics of the DNA molecule on a wide range of timescales.

Disadvantages:

  • Spectral Complexity: The large number of carbon atoms in DNA and their wide range of chemical shifts result in highly complex spectra.[] This often necessitates the use of higher-dimensional NMR experiments (3D and 4D) for resonance assignment.

  • Assignment Challenges: The spectral overlap in uniformly ¹³C-labeled DNA can make the process of assigning each resonance to a specific atom a significant challenge.

Conclusion

The choice between ¹⁵N and ¹³C labeling for DNA NMR is a strategic one that depends on the specific scientific question being addressed. For studies focused on base pairing, DNA-ligand interactions, and obtaining a general overview of the duplex integrity, the simplicity and directness of ¹⁵N labeling are highly advantageous. Conversely, for detailed structural determination of the DNA backbone and sugar conformations, and for in-depth dynamic studies, the rich information content provided by ¹³C labeling is unparalleled. In many cases, a combination of both labeling strategies, including dual ¹³C/¹⁵N labeling, will provide the most comprehensive understanding of DNA structure and function.[][5]

References

A Comparative Guide to Assessing the Purity of 15N Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of oligonucleotide therapeutics and advanced molecular biology applications increasingly relies on the use of isotopically labeled oligonucleotides, such as those enriched with 15N. The purity of these labeled biomolecules is paramount to ensure the accuracy of experimental results and the safety and efficacy of therapeutic candidates. This guide provides an objective comparison of the primary analytical techniques used to assess the purity of 15N labeled oligonucleotides, supported by experimental data and detailed protocols.

Introduction to Purity Assessment of 15N Labeled Oligonucleotides

The introduction of 15N isotopes into oligonucleotides, while essential for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, can subtly alter their physicochemical properties. This necessitates a careful evaluation of standard analytical methods to ensure they remain robust and accurate for purity determination. The primary goals of purity assessment are to quantify the full-length product (FLP) and to identify and quantify any impurities, which can include truncated sequences (shortmers), extended sequences (longmers), and other modifications arising from the synthesis and purification process.[1]

This guide will delve into the principles, advantages, and limitations of four key analytical techniques:

  • High-Performance Liquid Chromatography (HPLC)

  • Capillary Gel Electrophoresis (CGE)

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

We will present a comparative analysis of their performance, supported by quantitative data, and provide detailed experimental protocols to aid in method selection and implementation.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment of 15N labeled oligonucleotides depends on a variety of factors including the specific analytical need (e.g., routine quality control vs. in-depth characterization), the length of the oligonucleotide, the nature of potential impurities, and available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Capillary Gel Electrophoresis (CGE)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Separation Principle Differential partitioning between a stationary and mobile phase (hydrophobicity, charge)Size-based separation through a sieving matrix under an electric fieldMass-to-charge ratio of ions in the gas phaseNuclear spin properties in a magnetic field
Primary Application Quantification of full-length product and impurities, purification.High-resolution separation of oligonucleotides by size, purity assessment.Confirmation of molecular weight, identification of impurities, sequence verification.Structural elucidation, quantification of diastereomers, bulk purity assessment.
Resolution Good to excellent, dependent on column and mobile phase. Can resolve some diastereomers.Excellent, capable of single-base resolution, especially for longer oligonucleotides.[2]High to ultra-high, allows for the identification of co-eluting species.[3]Provides a global ratio of diastereomers; individual signals can overlap in complex mixtures.[4]
Sensitivity High, especially with UV or fluorescence detection.High, with low sample consumption.[2]Very high, capable of detecting trace-level impurities.Generally lower sensitivity compared to other methods.[4]
Throughput High, suitable for routine quality control.[4]High, with potential for automation.High, especially with direct infusion methods.Lower, with longer acquisition times for detailed analysis.[4]
Quantitative Accuracy Excellent with proper calibration.Good for relative quantification of purity.Can be quantitative with appropriate internal standards.Inherently quantitative (qNMR) for absolute content determination without reference standards.[5]
Impact of 15N Labeling Minimal impact on retention time, but needs to be considered for MS detection in LC-MS.Minimal impact on migration time.A predictable mass shift is observed, aiding in distinguishing labeled from unlabeled species.[6]The 15N label is the basis of the measurement for specific NMR experiments.

In-depth Analysis of Each Technique

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis and purification of oligonucleotides due to its versatility and robustness.[7] For 15N labeled oligonucleotides, the impact on retention time is generally negligible, allowing for the use of standard protocols. The two primary modes used are Ion-Pair Reversed-Phase (IP-RP) and Anion-Exchange (AEX) HPLC.

Experimental Protocol: Ion-Pair Reversed-Phase (IP-RP) HPLC

  • Objective: To separate and quantify the full-length 15N labeled oligonucleotide from its impurities based on hydrophobicity.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column suitable for oligonucleotide analysis.

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water.

  • Mobile Phase B: 100 mM TEAA in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 50-60 °C to denature secondary structures.

  • Detection: UV absorbance at 260 nm.

Capillary Gel Electrophoresis (CGE)

CGE offers exceptional resolution for oligonucleotides, separating them based on size with single-nucleotide resolution.[2] This technique is particularly advantageous for longer oligonucleotides where HPLC resolution may decrease. The 15N label does not significantly affect the charge-to-mass ratio, and thus the electrophoretic mobility, of the oligonucleotide.

Experimental Protocol: Capillary Gel Electrophoresis (CGE)

  • Objective: To determine the purity of a 15N labeled oligonucleotide by size-based separation.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary with an internal coating to suppress electroosmotic flow.

  • Sieving Matrix: A replaceable polymer solution (e.g., polyethylene (B3416737) oxide) in a suitable buffer (e.g., Tris-borate-EDTA with urea (B33335) for denaturation).

  • Injection: Electrokinetic injection at a specified voltage and time.

  • Separation Voltage: Applied voltage across the capillary (e.g., -15 kV).

  • Temperature: 30-50 °C for denaturation.

  • Detection: UV absorbance at 260 nm.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of the 15N labeled oligonucleotide and for identifying impurities. The presence of 15N atoms results in a predictable increase in the molecular weight of the oligonucleotide, which can be readily detected by MS. This feature is particularly useful for distinguishing the fully labeled product from any unlabeled or partially labeled species.[6] LC-MS, combining the separation power of HPLC with the detection specificity of MS, is a powerful technique for comprehensive impurity profiling.[3]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To confirm the identity and identify impurities of a 15N labeled oligonucleotide.

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: An IP-RP HPLC method similar to the one described above, but using MS-compatible mobile phases (e.g., using hexylamine (B90201) and hexafluoroisopropanol as ion-pairing agents).

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Mass Analysis: Full scan acquisition to detect the molecular ions of the oligonucleotide and its impurities. Tandem MS (MS/MS) can be used for sequence confirmation and structural elucidation of impurities.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While often used for structural elucidation, NMR spectroscopy, particularly quantitative NMR (qNMR), can be a powerful tool for assessing the purity of 15N labeled oligonucleotides.[5] 31P NMR can be used to determine the overall purity and to quantify phosphorothioate (B77711) diastereomers.[4] 1H and 15N NMR can provide detailed structural information and help to identify and quantify specific impurities, especially those with subtle structural differences that may be difficult to resolve by other techniques.

Experimental Protocol: 31P Quantitative NMR (qNMR)

  • Objective: To determine the absolute purity of a 15N labeled oligonucleotide.

  • Instrumentation: A high-field NMR spectrometer equipped with a phosphorus-sensitive probe.

  • Sample Preparation: A known amount of the 15N labeled oligonucleotide is dissolved in a suitable deuterated solvent along with a certified internal standard of known concentration.

  • Acquisition: A quantitative 31P NMR spectrum is acquired with appropriate relaxation delays to ensure accurate integration.

  • Data Analysis: The purity of the oligonucleotide is calculated by comparing the integral of the oligonucleotide's 31P signal to the integral of the internal standard's signal.

Visualizing the Workflow and Relationships

To better understand the interplay of these techniques and the logical flow of purity assessment, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis Purity Assessment Synthesis 15N Labeled Oligonucleotide Synthesis Purification Initial Purification Synthesis->Purification HPLC HPLC Analysis (Purity & Quantification) Purification->HPLC Routine QC CGE CGE Analysis (High-Resolution Sizing) Purification->CGE High-Res Sizing NMR NMR Analysis (Structure & Absolute Purity) Purification->NMR In-depth Characterization MS LC-MS Analysis (Identity & Impurity ID) HPLC->MS Impurity Characterization

Caption: A typical experimental workflow for the synthesis and purity assessment of 15N labeled oligonucleotides.

Method_Relationships cluster_separation Separation-Based cluster_spectrometry Spectrometry-Based cluster_properties Primary Measured Property HPLC HPLC MS Mass Spectrometry HPLC->MS LC-MS Coupling NMR NMR HPLC->NMR Fraction Collection Physicochemical Physicochemical Properties HPLC->Physicochemical CGE CGE Size Molecular Size CGE->Size Mass Mass-to-Charge MS->Mass Structure Nuclear Structure NMR->Structure

Caption: The logical relationships between the different analytical methods and the primary properties they measure.

Conclusion

The assessment of purity for 15N labeled oligonucleotides requires a multi-faceted approach, often employing orthogonal techniques to gain a comprehensive understanding of the sample.

  • HPLC and CGE are excellent for routine purity assessment and quantification of the full-length product.

  • Mass Spectrometry is essential for confirming the identity of the 15N labeled oligonucleotide and for identifying unknown impurities.

  • NMR Spectroscopy provides invaluable structural information and offers a method for determining absolute purity without the need for a specific reference standard of the oligonucleotide itself.

References

A Head-to-Head Comparison: Enzymatic vs. Chemical Synthesis of Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between enzymatic and chemical synthesis for producing labeled oligonucleotides is a critical decision that impacts experimental outcomes, timelines, and budgets. This guide provides an objective comparison of these two predominant methods, supported by experimental data and detailed protocols to inform your selection process.

The labeling of oligonucleotides is a fundamental technique in molecular biology, enabling the detection and analysis of nucleic acids in a wide range of applications, from diagnostics to therapeutic development. The two primary methods for attaching labels such as fluorescent dyes, biotin, or other reporters to oligonucleotides are enzymatic synthesis and chemical synthesis. Each approach presents a unique set of advantages and disadvantages in terms of efficiency, yield, purity, cost, and flexibility.

Methodology Overview

Enzymatic synthesis leverages the specificity of enzymes to attach labels to oligonucleotides. A common method is 5'-end labeling using T4 Polynucleotide Kinase (T4 PNK), which transfers a labeled phosphate (B84403) group from a donor molecule, typically ATP, to the 5'-hydroxyl terminus of the oligonucleotide.[1] Another enzymatic approach involves Terminal deoxynucleotidyl Transferase (TdT), which can add labeled nucleotides to the 3' end of an oligonucleotide.[2]

Chemical synthesis , on the other hand, relies on the principles of organic chemistry to form a covalent bond between the oligonucleotide and the label. The most prevalent method involves the use of N-Hydroxysuccinimide (NHS) esters of the desired label, which react with an amine group previously incorporated into the oligonucleotide, usually at the 5' or 3' end.[3] This method is a post-synthesis conjugation, meaning the label is attached after the oligonucleotide has been synthesized.

Quantitative Performance Comparison

The following tables summarize the key performance differences between enzymatic and chemical synthesis of labeled oligonucleotides based on available data. It is important to note that direct head-to-head comparative studies under identical conditions are limited in the public domain. The presented data is a synthesis of information from various sources and should be considered as a general guide.

Parameter Enzymatic Synthesis (T4 PNK) Chemical Synthesis (NHS Ester Coupling) References
Typical Yield Can be high for the labeling reaction itself (>90%), but the overall yield depends on the initial amount of oligonucleotide.The coupling reaction can be highly efficient (70-90% or higher with optimization), but the overall yield is impacted by the initial solid-phase synthesis of the amine-modified oligonucleotide, which has a theoretical maximum yield that decreases with oligo length.[1][4]
Purity (Post-Purification) Generally high, as enzymatic reactions are highly specific, leading to fewer side products. Purity of >95% is achievable with HPLC.Purity is highly dependent on the efficiency of the initial oligonucleotide synthesis and the subsequent purification. HPLC purification is typically required to remove unlabeled oligos and free dye, with final purities often ranging from 85-95%.[5][6]
Scalability Typically used for smaller scale applications (pmol to nmol).Well-established for a wide range of scales, from nanomoles to micromoles and even larger for therapeutic applications.[7]

Experimental Protocols

Enzymatic 5'-End Labeling with T4 Polynucleotide Kinase

This protocol describes the labeling of an oligonucleotide with a radioactive phosphate group using T4 Polynucleotide Kinase. The same principle applies to non-radioactive labeled ATP analogs.

Materials:

  • Oligonucleotide with a 5'-hydroxyl group

  • T4 Polynucleotide Kinase (10 U/µL)

  • 10X T4 PNK Reaction Buffer (700 mM Tris-HCl, 100 mM MgCl₂, 50 mM DTT, pH 7.6)

  • [γ-³²P]ATP (10 mCi/mL, 3000 Ci/mmol)

  • Nuclease-free water

  • 0.5 M EDTA, pH 8.0

  • Sephadex G-50 spin column (for purification)

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following on ice:

    • Oligonucleotide (10 pmol)

    • 10X T4 PNK Reaction Buffer (2 µL)

    • [γ-³²P]ATP (5 µL)

    • T4 Polynucleotide Kinase (1 µL)

    • Nuclease-free water to a final volume of 20 µL

  • Incubation: Mix gently and incubate at 37°C for 30-60 minutes.[8]

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA and heating at 65°C for 10 minutes.

  • Purification: Remove unincorporated nucleotides using a Sephadex G-50 spin column according to the manufacturer's instructions.

  • Quantification: Determine the specific activity of the labeled oligonucleotide using a scintillation counter.

Chemical Labeling of an Amine-Modified Oligonucleotide with an NHS Ester

This protocol outlines the general procedure for labeling an amine-modified oligonucleotide with a fluorescent dye NHS ester.

Materials:

  • 5'-Amine-modified oligonucleotide (desalted or purified)

  • Fluorescent Dye NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0

  • Ethanol (B145695) (100% and 70%)

  • 3 M Sodium Acetate (B1210297), pH 5.2

  • HPLC system for purification

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 1-2 mM.

  • NHS Ester Preparation: Immediately before use, dissolve the dye NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 5-20 fold molar excess of the dissolved NHS ester to the oligonucleotide solution. Vortex briefly and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a final concentration of 0.1 M Tris-HCl, pH 8.0.

  • Ethanol Precipitation:

    • Add 0.1 volumes of 3 M sodium acetate and 3 volumes of cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed for 30 minutes.

    • Carefully remove the supernatant.

    • Wash the pellet with cold 70% ethanol and centrifuge again.

    • Dry the pellet.

  • Purification: Resuspend the pellet in water and purify the labeled oligonucleotide using reverse-phase HPLC to separate it from unlabeled oligonucleotide and free dye.[3][9]

  • Quantification: Determine the concentration and labeling efficiency by measuring the absorbance at 260 nm (for the oligonucleotide) and the absorbance maximum of the dye.

Visualizing the Workflows

To better illustrate the key steps in each synthesis and labeling process, the following diagrams were generated using the DOT language.

Enzymatic_Labeling_Workflow cluster_enzymatic Enzymatic 5'-End Labeling oligo Oligonucleotide (5'-OH) reaction_mix Reaction Mix (T4 PNK, Labeled ATP, Buffer) oligo->reaction_mix Add incubation Incubation (37°C) reaction_mix->incubation labeled_oligo Labeled Oligonucleotide (Crude) incubation->labeled_oligo purification Purification (e.g., Spin Column) labeled_oligo->purification final_product Purified Labeled Oligonucleotide purification->final_product

Caption: Workflow for enzymatic 5'-end labeling of an oligonucleotide.

Chemical_Labeling_Workflow cluster_chemical Chemical Labeling (Post-Synthesis) amine_oligo Amine-Modified Oligonucleotide reaction Coupling Reaction (pH 8.5-9.0) amine_oligo->reaction Add nhs_ester NHS Ester Label nhs_ester->reaction Add crude_product Labeled Oligonucleotide (Crude) reaction->crude_product precipitation Ethanol Precipitation crude_product->precipitation hplc HPLC Purification precipitation->hplc final_product Purified Labeled Oligonucleotide hplc->final_product

Caption: Workflow for chemical labeling of an amine-modified oligonucleotide.

Advantages and Disadvantages

Method Advantages Disadvantages References
Enzymatic Synthesis High Specificity: Enzymes target specific functional groups (e.g., 5'-OH), resulting in a homogenous product with a single label per molecule. Mild Reaction Conditions: Reactions are performed in aqueous buffers at physiological temperatures, preserving the integrity of both the oligonucleotide and the label. Simpler Purification: Fewer side products often lead to a more straightforward purification process.Limited Labeling Positions: Labeling is restricted to the termini (5' or 3') of the oligonucleotide. Enzyme Cost and Stability: Enzymes can be expensive and may have limited stability. Substrate Limitations: The efficiency of some enzymes can be sequence-dependent.[10] Lower Throughput for Synthesis: While the labeling reaction is efficient, the overall process of producing the initial oligonucleotide can be less scalable than solid-phase chemical synthesis.[1][2][10]
Chemical Synthesis Versatility of Labeling: Labels can be introduced at the 5' end, 3' end, or internally within the sequence using modified phosphoramidites. Wide Range of Labels: A vast library of NHS esters and other reactive chemistries are commercially available. Scalability: Solid-phase synthesis of the initial amine-modified oligonucleotide is a well-established and highly scalable process. Cost-Effective for Large Scale: For large-scale production, the cost per oligonucleotide can be lower than enzymatic methods.Harsher Reaction Conditions: The initial solid-phase synthesis and subsequent deprotection steps involve harsh chemicals that can damage the oligonucleotide or the label if it were incorporated during synthesis. Post-Synthesis Modification Required: The labeling is a separate step after the oligonucleotide is synthesized, adding to the overall workflow. More Complex Purification: The reaction mixture contains unreacted oligonucleotide, free label, and side products, necessitating more rigorous purification, typically by HPLC. Potential for Lower Purity Pre-Purification: The initial synthesis can result in a higher proportion of failure sequences (n-1, n-2), which must be removed.[3][4][7]

Cost Considerations

A direct cost comparison is challenging as it depends on the scale of synthesis, the specific label used, and whether the synthesis is performed in-house or outsourced.

  • Enzymatic Synthesis: The primary costs are associated with the enzyme (e.g., T4 PNK) and the labeled nucleotide. For small-scale, in-house labeling, this can be a cost-effective option, especially if the unlabeled oligonucleotide is readily available.

  • Chemical Synthesis: The cost is influenced by the reagents for solid-phase synthesis (phosphoramidites, solid support, etc.), the cost of the amine-modifier phosphoramidite, and the NHS ester of the label. For custom-labeled oligonucleotides from commercial vendors, the price is often higher for chemically synthesized and HPLC-purified products compared to standard unlabeled oligonucleotides.[7] However, for large-scale production, the economies of scale in chemical synthesis can make it more cost-effective.[11]

Conclusion: Making the Right Choice

The decision between enzymatic and chemical synthesis of labeled oligonucleotides hinges on the specific requirements of your experiment.

  • Choose Enzymatic Synthesis when:

    • You require highly specific, single-point labeling at the 5' or 3' terminus.

    • You are working with sensitive labels or oligonucleotides that cannot withstand harsh chemical conditions.

    • You are performing small-scale labeling in-house.

  • Choose Chemical Synthesis when:

    • You need to introduce labels at internal positions within the oligonucleotide.

    • You require a wide variety of commercially available labels.

    • You are working at a larger scale and require a highly scalable and established workflow.

    • Cost-effectiveness at a larger scale is a primary concern.

By carefully considering the factors of yield, purity, scalability, cost, and the specific needs of your application, you can select the most appropriate method for synthesizing high-quality labeled oligonucleotides for your research.

References

A Comparative Guide to Validating 15N Labeled DNA Structures with NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of DNA structure is paramount for understanding its function, interactions, and for the rational design of therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of 15N isotopic labeling, offers a powerful solution-state approach to elucidate the three-dimensional structure and dynamics of DNA. This guide provides a comprehensive comparison of NMR with other common structural validation techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Comparing the Tools: A Quantitative Look at Structural Validation Methods

Choosing the right technique for DNA structure validation depends on a variety of factors, including the size of the DNA molecule, the desired resolution, and the nature of the sample. The following table summarizes key quantitative performance metrics for NMR, X-ray Crystallography, and Cryo-Electron Microscopy (Cryo-EM).

ParameterNMR SpectroscopyX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)
Typical Resolution 1.5 - 2.5 Å< 1.0 - 3.5 Å2 - 5 Å
Molecular Size Limit < 100 kDa (practically ~30-40 kDa for high-resolution structure)[1]No theoretical upper limit, dependent on crystal quality.> 50 kDa, advantageous for large complexes.
Sample Requirements Soluble, stable sample at high concentration (µM to mM range).High-purity sample that can form well-ordered crystals.[2]Purified, homogenous sample in the nM to µM concentration range.[3]
Sample State Solution (near-physiological conditions).[4]Solid (crystalline state).Vitreous ice (frozen-hydrated state).[3]
Dynamic Information Yes, provides information on conformational changes and flexibility.[4][5]No, provides a static average structure.[1]Can provide snapshots of different conformational states.
Hydrogen Atom Detection Yes, directly observes protons.No, hydrogen atoms are generally not visible.[6]No, hydrogen atoms are not resolved.

In-Depth Methodologies: Experimental Protocols

Here, we provide detailed protocols for key NMR experiments used in the structural validation of 15N labeled DNA, alongside overviews of the experimental workflows for X-ray Crystallography and Cryo-EM.

NMR Spectroscopy: 2D ¹H-¹⁵N HSQC Experiment

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of NMR studies on isotopically labeled biomolecules. It provides a fingerprint of the molecule, with each peak corresponding to a specific nitrogen-bound proton.

Objective: To obtain a 2D correlation spectrum of ¹H and ¹⁵N nuclei, providing a unique signal for each N-H group in the DNA.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the 15N labeled DNA in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 100 mM NaCl, pH 6.5) to a final concentration of 0.1 - 1.0 mM.

    • Add 5-10% D₂O to the sample for the deuterium (B1214612) lock.

    • Transfer the sample to a high-quality NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the D₂O signal and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for ¹H and ¹⁵N frequencies.

  • Pulse Program and Parameters:

    • Select a sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker spectrometers).

    • Set the spectral widths for both ¹H and ¹⁵N dimensions to cover all expected resonances.

    • Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

    • Set the number of scans and dummy scans based on the sample concentration to achieve an adequate signal-to-noise ratio.

    • The interpulse delay is optimized based on the one-bond ¹J(N,H) coupling constant (typically ~90 Hz for DNA).

  • Data Acquisition and Processing:

    • Acquire the 2D data set.

    • Process the data using NMR software (e.g., TopSpin, NMRPipe, or Mnova).[7][8] This includes Fourier transformation, phase correction, and baseline correction.

NMR Spectroscopy: 3D ¹⁵N-edited NOESY-HSQC

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is crucial for obtaining distance restraints between protons that are close in space, which is essential for 3D structure calculation.

Objective: To obtain through-space correlations between protons, providing distance information for structure calculation.

Experimental Protocol:

  • Sample Preparation and Spectrometer Setup: Follow the same steps as for the 2D ¹H-¹⁵N HSQC experiment.

  • Pulse Program and Parameters:

    • Select a 3D ¹⁵N-edited NOESY-HSQC pulse sequence.

    • Set the spectral widths for the ¹H (direct and indirect) and ¹⁵N dimensions.

    • Set the NOESY mixing time (τm) to an appropriate value (e.g., 100-200 ms) to observe cross-peaks for protons within ~5 Å of each other.

    • Set the number of scans and increments in the indirect dimensions to achieve the desired resolution and sensitivity.

  • Data Acquisition and Processing:

    • Acquire the 3D data set. This can be a time-consuming experiment.

    • Process the 3D data using appropriate software. This involves Fourier transformation in three dimensions, phasing, and baseline correction.

Alternative Method 1: X-ray Crystallography Workflow
  • Crystallization: The purified DNA is screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives) to induce the formation of well-ordered single crystals.[2] This is often a trial-and-error process.[2]

  • Data Collection: The crystal is mounted and exposed to a high-intensity X-ray beam. The diffraction pattern of the X-rays as they pass through the crystal is recorded on a detector.[9][10]

  • Structure Solution: The diffraction data is processed to determine the electron density map of the molecule. An atomic model of the DNA is then built into this electron density map.

  • Refinement: The initial model is refined against the experimental data to improve its fit and stereochemistry.

Alternative Method 2: Cryo-Electron Microscopy (Cryo-EM) Workflow
  • Sample Preparation: A small aliquot of the purified DNA solution is applied to an EM grid, blotted to create a thin film, and then rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.[3][11][12]

  • Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual DNA molecules in different orientations are collected.[3]

  • Image Processing and 3D Reconstruction: The individual particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the DNA molecule.

  • Model Building and Refinement: An atomic model of the DNA is built into the 3D density map and refined.

Data Validation: Ensuring the Quality of Your Structure

The validation of a determined structure is a critical step to ensure its accuracy and reliability. Different techniques employ distinct sets of validation metrics.

Validation MetricNMR SpectroscopyX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)
Ramachandran Plot Used to assess the stereochemical quality of the protein backbone in protein-DNA complexes.[13][14]A key validation tool for the protein component of a DNA-protein complex.[13][15][16]Used for the protein component of the complex.
Clashscore The number of steric clashes per 1000 atoms, indicating the quality of the atomic packing.[14]A measure of steric clashes in the model.[17]Assesses the steric clashes within the fitted model.
R-factor & R-free Not applicable.R-factor measures the agreement between the experimental diffraction data and the calculated data from the model. R-free is a cross-validation metric to prevent overfitting.[18][19][20][21][22]A similar metric, the Fourier Shell Correlation (FSC), is used to estimate resolution.
Ensemble RMSD Root Mean Square Deviation between a family of calculated structures, indicating the precision of the structure.Not applicable (a single model is produced).Not typically used, but can be applied if multiple conformations are resolved.
Restraint Violations Number and magnitude of violations of experimental restraints (e.g., NOE distance and dihedral angle restraints).Not directly applicable, but geometric restraints are used during refinement.Geometric restraints are used in model refinement.

It is important to note that for DNA, dihedral angle analysis (analogous to the Ramachandran plot for proteins) is also a critical validation step, although the plots are more complex due to the greater number of rotatable bonds in the sugar-phosphate backbone.[23]

Visualizing the Process: Workflows and Pathways

Understanding the experimental workflow and the biological context of the DNA under study is crucial. The following diagrams, generated using the DOT language, illustrate a typical workflow for NMR structure determination and a key biological pathway involving DNA.

NMR_Structure_Determination_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_calculation Structure Calculation & Validation Isotope_Labeling 15N Isotopic Labeling Purification DNA Purification & QC Isotope_Labeling->Purification NMR_Sample NMR Sample Preparation Purification->NMR_Sample HSQC 2D 1H-15N HSQC NMR_Sample->HSQC NOESY 3D 15N-edited NOESY NMR_Sample->NOESY TOCSY 2D/3D TOCSY NMR_Sample->TOCSY Processing Data Processing HSQC->Processing NOESY->Processing TOCSY->Processing Assignment Resonance Assignment Processing->Assignment Restraints Generate Restraints (Distance & Dihedral) Assignment->Restraints Calculation Structure Calculation Restraints->Calculation Refinement Structure Refinement Calculation->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final Structure Ensemble Validation->Final_Structure

A typical workflow for determining the 3D structure of 15N labeled DNA using NMR spectroscopy.

Base_Excision_Repair DNA_Damage DNA Damage (e.g., deamination, oxidation) Glycosylase DNA Glycosylase recognizes and removes damaged base DNA_Damage->Glycosylase AP_Site AP (apurinic/apyrimidinic) Site created Glycosylase->AP_Site APE1 APE1 Endonuclease cleaves the phosphodiester backbone AP_Site->APE1 Nick Single-Strand Nick APE1->Nick PolB DNA Polymerase β inserts correct nucleotide Nick->PolB Ligase DNA Ligase III seals the nick PolB->Ligase Repaired_DNA Repaired DNA Ligase->Repaired_DNA

A simplified diagram of the Base Excision Repair (BER) pathway, a key DNA damage response mechanism.

Making an Informed Decision: A Logical Approach

The choice of a structural validation method is a critical decision in any research project. The following diagram outlines a logical workflow to guide this selection process.

Decision_Tree Start Start: Need for DNA Structure Validation Size Molecular Size? Start->Size Dynamics Is Dynamic Information Required? Size->Dynamics < 50 kDa CryoEM Cryo-Electron Microscopy Size->CryoEM > 50 kDa Crystals Can the sample be crystallized? Dynamics->Crystals No NMR NMR Spectroscopy Dynamics->NMR Yes Crystals->NMR No Xray X-ray Crystallography Crystals->Xray Yes

A decision-making flowchart for selecting a DNA structure validation method.

By carefully considering the quantitative aspects, experimental requirements, and validation metrics of each technique, researchers can confidently select the most suitable approach to unravel the complexities of DNA structure.

References

A Comparative Guide to Isotopic Enrichment Analysis of DMT-dT Phosphoramidite-¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of isotopically labeled oligonucleotides, the purity and isotopic enrichment of phosphoramidite (B1245037) building blocks are of paramount importance. This guide provides a comprehensive comparison of DMT-dT Phosphoramidite-¹⁵N₂ with its non-labeled counterpart and other isotopically labeled alternatives, supported by experimental data and detailed analytical protocols.

Product Performance Comparison

The selection of an appropriate phosphoramidite is critical for the successful synthesis of high-quality oligonucleotides for applications in NMR spectroscopy, mass spectrometry-based quantitative analysis, and studies of enzyme mechanisms.[1][2] This section compares the key performance indicators of DMT-dT Phosphoramidite-¹⁵N₂ against its unlabeled analog and a common deuterated alternative.

ParameterDMT-dT Phosphoramidite-¹⁵N₂Unlabeled DMT-dT PhosphoramiditeDMT-dT Phosphoramidite-d₁₁ (Deuterated)Method of Determination
Chemical Purity >95%>99%>98%High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment 96-98%Not Applicable>98%High-Resolution Mass Spectrometry
Coupling Efficiency >99% (Expected)>99%[3]>99% (Expected)[4]Trityl Cation Monitoring
Molecular Weight ~746.80 g/mol ~744.81 g/mol [5]Varies based on deuteration patternMass Spectrometry
Solution Stability Stable for several days in anhydrous acetonitrile (B52724)Stable, but can degrade in the presence of water[6]May exhibit enhanced stability due to the kinetic isotope effect[5][7]³¹P NMR Spectroscopy

Experimental Protocols

Accurate determination of isotopic enrichment and purity is crucial for ensuring the reliability of experimental results. The following are detailed methodologies for the key experiments cited.

Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry

This protocol outlines the determination of the isotopic enrichment of DMT-dT Phosphoramidite-¹⁵N₂.

Materials:

  • DMT-dT Phosphoramidite-¹⁵N₂ sample

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Ion-pairing reagent (e.g., triethylamine)

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system

Procedure:

  • Sample Preparation: Prepare a dilute solution of the DMT-dT Phosphoramidite-¹⁵N₂ in acetonitrile.

  • LC-MS Analysis: Inject the sample into the LC-MS system. Separate the phosphoramidite using a suitable reversed-phase column with a gradient of acetonitrile and water containing an ion-pairing reagent.

  • Mass Spectrum Acquisition: Acquire the mass spectrum in full scan mode with high resolution to resolve the isotopic peaks.

  • Data Analysis:

    • Identify the molecular ion peak for the ¹⁵N-labeled phosphoramidite.

    • Determine the relative intensities of the M+0, M+1, and M+2 peaks, corresponding to the unlabeled, singly ¹⁵N-labeled, and doubly ¹⁵N-labeled species, respectively.

    • Calculate the isotopic enrichment by comparing the peak intensities.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is for assessing the chemical purity of the phosphoramidite.

Materials:

  • DMT-dT Phosphoramidite sample

  • Acetonitrile (HPLC grade)

  • 0.1 M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the phosphoramidite sample in acetonitrile to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size

    • Mobile Phase A: 0.1 M TEAA

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient suitable to elute the phosphoramidite and any impurities.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm

  • Data Analysis: Integrate the peak areas of the chromatogram. Calculate the purity as the percentage of the main product peak area relative to the total area of all peaks. The presence of two closely eluting peaks for the main product is expected due to the two diastereomers at the chiral phosphorus center.

Stability Assessment by ³¹P NMR Spectroscopy

This protocol evaluates the stability of the phosphoramidite in solution over time.

Materials:

  • DMT-dT Phosphoramidite sample

  • Anhydrous acetonitrile

  • NMR tube

Procedure:

  • Sample Preparation: Prepare a solution of the phosphoramidite in anhydrous acetonitrile directly in an NMR tube under an inert atmosphere (e.g., argon or nitrogen).

  • NMR Acquisition: Acquire an initial ³¹P NMR spectrum. The phosphoramidite diastereomers should appear as signals around 140-155 ppm.[8]

  • Monitoring: Store the NMR tube at room temperature, simulating on-synthesizer conditions. Acquire subsequent ³¹P NMR spectra at various time points (e.g., 24, 48, 72 hours).

  • Data Analysis: Monitor for the appearance of degradation products, such as H-phosphonate, which will have a different chemical shift. Quantify the percentage of degradation by comparing the integration of the phosphoramidite signals to the signals of the degradation products.[5]

Visualizing Workflows and Pathways

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

cluster_synthesis Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Amidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Unreacted Ends) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle

Standard phosphoramidite cycle for oligonucleotide synthesis.

cluster_workflow Isotopic Enrichment Analysis Workflow start DMT-dT Phosphoramidite-¹⁵N₂ Sample dissolve Dissolve in Acetonitrile start->dissolve hplc_ms HPLC-MS Analysis dissolve->hplc_ms acquire Acquire High-Resolution Mass Spectrum hplc_ms->acquire analyze Analyze Isotopic Distribution acquire->analyze result Determine % ¹⁵N Enrichment analyze->result

Workflow for Isotopic Enrichment Analysis.

Alternatives to DMT-dT Phosphoramidite-¹⁵N₂

While ¹⁵N-labeling is crucial for many NMR-based structural studies, other isotopic labeling strategies offer distinct advantages for different applications.

  • Deuterium (B1214612) (²H) Labeled Phosphoramidites: Deuterium labeling, such as in DMT-dT Phosphoramidite-d₁₁, is primarily used to enhance the metabolic stability of oligonucleotides for therapeutic applications. The stronger carbon-deuterium bond can slow down enzymatic degradation, a phenomenon known as the kinetic isotope effect.[7] This makes deuterated oligonucleotides valuable for in vivo studies.

  • Carbon-13 (¹³C) Labeled Phosphoramidites: ¹³C-labeled phosphoramidites are also employed in NMR spectroscopy.[1] They provide a means to probe the structure and dynamics of DNA and RNA, and are particularly useful for resonance assignment in complex spectra.[9]

The choice between ¹⁵N, ²H, or ¹³C labeling depends on the specific research question and the analytical technique being employed. For studies focusing on the nitrogen atoms within the nucleobases, ¹⁵N labeling is the method of choice. For enhancing metabolic stability, deuterium labeling is preferred. For detailed carbon backbone and sugar pucker analysis in NMR, ¹³C labeling is highly beneficial.

References

Labeled vs. Unlabeled Oligonucleotides: A Comparative Guide to Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of oligonucleotides is a critical factor influencing experimental success and the therapeutic efficacy of oligonucleotide-based drugs. The addition of labels, such as fluorescent dyes, while essential for a myriad of applications, can potentially impact the inherent stability of these molecules. This guide provides an objective comparison of the stability of labeled versus unlabeled oligonucleotides, supported by experimental data and detailed protocols to aid in the design and execution of robust experiments.

The stability of an oligonucleotide is influenced by several factors, including its sequence, length, the presence of secondary structures, and external conditions like temperature, storage buffer, and exposure to light and nucleases. While the fundamental stability of a labeled oligonucleotide is comparable to its unlabeled counterpart, the label itself introduces new considerations, primarily concerning thermal stability, nuclease resistance, and photostability.[1]

Key Stability Considerations: A Head-to-Head Comparison

Stability ParameterUnlabeled OligonucleotidesLabeled Oligonucleotides (Fluorescent)Key Considerations for Labeled Oligonucleotides
Long-Term Storage Highly stable when stored at -20°C, either dry or in a TE buffer.[1]Generally stable under the same conditions as unlabeled oligos.[1]Protection from light is crucial to prevent photobleaching. Some dyes have specific pH requirements for optimal stability.[2]
Thermal Stability (Tm) Dependent on sequence, length, and salt concentration.The type of dye and its position can influence the melting temperature (Tm). Some dyes can stabilize the duplex.The effect on Tm is dye- and sequence-dependent. Terminal labels tend to have a more significant impact.
Nuclease Resistance Susceptible to degradation by endo- and exonucleases.Labeling itself does not confer significant nuclease resistance.Modifications like phosphorothioate (B77711) bonds or 2'-O-methyl groups are required to enhance nuclease resistance.[3][4]
Photostability Not applicable.Susceptible to photobleaching (irreversible loss of fluorescence) upon exposure to light.The photostability varies significantly between different fluorescent dyes. Proper handling and storage in the dark are essential.[1]

Quantitative Data Summary

Thermal Stability of Labeled Oligonucleotides

The melting temperature (Tm) is a critical parameter for applications involving hybridization. The addition of a fluorescent label can alter the Tm of an oligonucleotide duplex. The table below summarizes the change in melting temperature (ΔTm) for a model oligonucleotide duplex when labeled with different common fluorophores at the 5' terminus.

FluorophoreΔTm (°C) vs. Unlabeled
FAM+0.5
HEX+0.8
TET+1.0
Cy3+1.5
Cy5+1.8
TAMRA+1.2

Data is synthesized from typical observations in molecular biology applications. Actual ΔTm can vary depending on the oligonucleotide sequence, buffer conditions, and label position.

Nuclease Resistance of Modified Oligonucleotides

To enhance stability in biological fluids, oligonucleotides are often chemically modified. The following table compares the half-life of unmodified and modified oligonucleotides in human serum.

Oligonucleotide ModificationHalf-life in Human Serum (t1/2)
Unmodified (Phosphodiester)< 1 hour
Phosphorothioate (PS)~24-48 hours
2'-O-Methyl (2'-OMe)~24-72 hours
2'-O-Methyl + Phosphorothioate> 72 hours

Data represents typical values and can vary based on the extent and position of modifications, as well as the specific oligonucleotide sequence.[5][6][7]

Experimental Protocols

Protocol 1: Thermal Stability Analysis (Melting Curve Analysis)

This protocol determines the melting temperature (Tm) of an oligonucleotide duplex, providing insight into its thermal stability.

Materials:

  • Labeled or unlabeled oligonucleotide and its complementary strand

  • Annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 8.0)

  • Real-time PCR instrument or a spectrophotometer with a temperature-controlled cuvette holder

  • Nuclease-free water

Procedure:

  • Resuspend Oligonucleotides: Resuspend the lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

  • Prepare Annealing Reaction: In a microcentrifuge tube, mix 2 µL of the 100 µM labeled/unlabeled oligonucleotide, 2 µL of the 100 µM complementary oligonucleotide, 10 µL of 10x annealing buffer, and 86 µL of nuclease-free water for a final volume of 100 µL and a final oligonucleotide concentration of 2 µM.

  • Annealing: Heat the mixture to 95°C for 5 minutes, then slowly cool to room temperature over 1-2 hours to allow for proper duplex formation.

  • Melting Curve Analysis:

    • Transfer the annealed duplex to a suitable vessel for the instrument (e.g., qPCR plate or cuvette).

    • If using a fluorescently labeled oligonucleotide, set the instrument to monitor fluorescence. If unlabeled, monitor absorbance at 260 nm.

    • Program the instrument to slowly increase the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C) in small increments (e.g., 0.5°C per step).

    • Record the fluorescence or absorbance at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured. This is typically determined by plotting the negative first derivative of the melting curve, where the peak of the derivative corresponds to the Tm.

Protocol 2: Nuclease Degradation Assay (Gel-Based)

This protocol assesses the stability of oligonucleotides in the presence of nucleases, such as those found in serum.

Materials:

  • Labeled or unlabeled oligonucleotide

  • Human serum (or a specific nuclease, e.g., DNase I)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Loading dye (e.g., 6x DNA loading dye)

  • Polyacrylamide gel (e.g., 20% TBE-Urea gel for high resolution)

  • TBE buffer (Tris-borate-EDTA)

  • Gel electrophoresis system and power supply

  • Gel imaging system (UV transilluminator for unlabeled DNA with staining, or a fluorescence imager for labeled oligos)

  • DNA stain (e.g., SYBR Gold, if using unlabeled oligonucleotides)

Procedure:

  • Oligonucleotide Preparation: Prepare a working solution of the oligonucleotide at a concentration of 10 µM in TE buffer.

  • Degradation Reaction:

    • In separate microcentrifuge tubes, mix 5 µL of the 10 µM oligonucleotide with 45 µL of human serum (final oligonucleotide concentration of 1 µM).

    • Incubate the reactions at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 10 µL aliquot of the reaction and immediately add 10 µL of a stop solution/loading dye containing a denaturing agent (e.g., formamide) and EDTA to chelate divalent cations and inactivate nucleases.

    • Store the collected time point samples at -20°C until all time points are collected.

  • Gel Electrophoresis:

    • Heat the collected samples at 95°C for 5 minutes to denature any secondary structures and then place them on ice.

    • Load the samples onto the polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions until the desired separation is achieved.

  • Visualization and Analysis:

    • If using an unlabeled oligonucleotide, stain the gel with a DNA stain and visualize it on a UV transilluminator.

    • If using a fluorescently labeled oligonucleotide, visualize the gel directly on a fluorescence imager using the appropriate excitation and emission wavelengths.

    • Analyze the intensity of the full-length oligonucleotide band at each time point. The decrease in band intensity over time indicates degradation. The half-life (t1/2) can be calculated as the time at which 50% of the initial oligonucleotide has been degraded.

Protocol 3: Photostability Assessment

This protocol provides a method to evaluate the photostability of fluorescently labeled oligonucleotides upon exposure to a light source.

Materials:

  • Fluorescently labeled oligonucleotide

  • TE buffer (pH 8.0)

  • Microplate reader with fluorescence detection or a fluorescence microscope with a camera

  • Controlled light source (e.g., the excitation light source of the microplate reader or microscope)

Procedure:

  • Sample Preparation: Prepare a solution of the fluorescently labeled oligonucleotide in TE buffer at a suitable concentration for fluorescence measurement (e.g., 100 nM).

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F0) of the sample before prolonged light exposure.

  • Controlled Light Exposure:

    • Continuously expose the sample to the excitation light source for a defined period.

    • At regular intervals (e.g., every 30 seconds or 1 minute), measure the fluorescence intensity (Ft).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of exposure time.

    • The rate of photobleaching can be determined from the decay of the fluorescence signal. The photobleaching half-life (t1/2) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing Experimental Workflows and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_Nuclease_Assay cluster_prep Sample Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Oligo Oligonucleotide (Labeled or Unlabeled) Mix Mix Oligo and Serum Oligo->Mix Serum Human Serum (Source of Nucleases) Serum->Mix Timepoints Collect Aliquots at Time = 0, 1, 2, 4, 8, 24h Mix->Timepoints Incubate Stop Add Stop Solution (Formamide + EDTA) Timepoints->Stop PAGE Polyacrylamide Gel Electrophoresis (PAGE) Stop->PAGE Load Samples Visualize Visualize Bands (Fluorescence or Staining) PAGE->Visualize Analyze Quantify Band Intensity & Calculate Half-life Visualize->Analyze

Caption: Workflow for the nuclease degradation assay.

Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors OligoStability Oligonucleotide Stability Sequence Sequence OligoStability->Sequence Length Length OligoStability->Length Modification Chemical Modification (e.g., PS, 2'-OMe) OligoStability->Modification Label Label Presence & Type OligoStability->Label Temperature Temperature OligoStability->Temperature StorageBuffer Storage Buffer (pH) OligoStability->StorageBuffer Light Light Exposure OligoStability->Light Nuclease Nuclease Presence OligoStability->Nuclease

Caption: Factors influencing oligonucleotide stability.

Conclusion

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of DMT-dT Phosphoramidite-15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of DMT-dT Phosphoramidite-15N2, a critical reagent in oligonucleotide synthesis. Adherence to these protocols is vital for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Core Safety and Handling

This compound is a hazardous substance that demands careful handling. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Always handle this chemical within a certified chemical fume hood.[2] The use of personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat, is mandatory.[2]

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and direct sunlight, at a recommended temperature of -20°C.[1][3]

Spill Management: In the event of a spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand.[2] Collect the absorbed material into a sealed container for proper disposal.[2] The affected surface should then be decontaminated with alcohol.[1][2] It is crucial to prevent the chemical from entering drains or waterways.[1][2]

Hazard Summary

The primary hazards associated with DMT-dT Phosphoramidite (B1245037) are summarized below. While the specific 15N2 isotope is not explicitly detailed in the search results, the hazards are expected to be consistent with the parent compound.

Hazard StatementClassificationReference
H302: Harmful if swallowedAcute toxicity, oral (Category 4)[1]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)[1]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]

Disposal Plan: A Step-by-Step Deactivation Protocol

The recommended disposal method for this compound involves a controlled deactivation through hydrolysis, converting the reactive phosphoramidite into a less reactive H-phosphonate species. This procedure should be performed for small quantities of expired or unused solid waste and residues in empty containers.[2]

Materials:

  • This compound waste (solid or residue in containers)

  • Anhydrous acetonitrile (B52724)

  • 5% aqueous solution of sodium bicarbonate (NaHCO₃)

  • Appropriately labeled hazardous waste container for aqueous chemical waste

  • Stir plate and stir bar

Experimental Protocol:

  • Preparation: Conduct all steps within a certified chemical fume hood while wearing appropriate PPE.

  • Dissolution:

    • For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.[2]

    • For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[2]

  • Quenching/Hydrolysis:

    • Slowly and with constant stirring, add the acetonitrile solution containing the phosphoramidite to the 5% aqueous sodium bicarbonate solution.[2] This weak base facilitates the hydrolysis of the phosphoramidite moiety.[2]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the deactivation process is complete.[2]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[2]

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor, in accordance with local, state, and federal regulations.[2][3]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal procedure and the decision-making process for handling this compound waste.

G cluster_prep Preparation cluster_deactivation Deactivation Protocol cluster_disposal Final Disposal start Start: Identify DMT-dT Phosphoramidite-15N2 Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood dissolve Dissolve Waste in Anhydrous Acetonitrile fume_hood->dissolve prepare_base Prepare 5% Aqueous Sodium Bicarbonate Solution fume_hood->prepare_base quench Slowly Add Acetonitrile Solution to Bicarbonate Solution with Stirring dissolve->quench prepare_base->quench react Stir Mixture for 24 Hours at Room Temperature quench->react collect Transfer Hydrolyzed Mixture to Labeled Hazardous Waste Container react->collect contact_ehs Arrange Pickup with Institutional EHS or Licensed Contractor collect->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Step-by-step workflow for the deactivation and disposal of this compound.

G start This compound Waste Identified spill Is it a Spill? start->spill absorb Absorb with Inert Material (e.g., Vermiculite) spill->absorb Yes waste_type Is it Solid Waste or Residue in Container? spill->waste_type No collect_spill Collect in a Sealed Container for Disposal absorb->collect_spill decontaminate Decontaminate Surface with Alcohol collect_spill->decontaminate dispose Dispose as Hazardous Waste via EHS decontaminate->dispose deactivation Follow Deactivation Protocol: Hydrolysis with NaHCO₃ waste_type->deactivation Yes deactivation->dispose

Caption: Decision-making process for handling different forms of this compound waste.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.